4-Ethylcyclohexanamine
Description
BenchChem offers high-quality 4-Ethylcyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylcyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQCKANHUYSABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946572 | |
| Record name | 4-Ethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23775-39-5, 42195-97-1 | |
| Record name | 4-Ethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylcyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethylcyclohexanamine: Chemical Properties, Structure, and Synthesis
This guide provides a comprehensive technical overview of 4-Ethylcyclohexanamine, a substituted cyclohexane derivative with significant relevance in organic synthesis and as a structural motif in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, stereochemistry, synthesis, and potential applications.
Introduction and Significance
4-Ethylcyclohexanamine (C₈H₁₇N) is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and an amine functionality at the 1 and 4 positions, respectively.[1] The presence of these two substituents gives rise to geometric isomerism (cis and trans), with each isomer possessing a unique three-dimensional structure and conformational landscape that dictates its reactivity and potential biological interactions. The cyclohexylamine scaffold is a prevalent feature in many pharmacologically active compounds, making a thorough understanding of derivatives like 4-Ethylcyclohexanamine crucial for the design and synthesis of novel therapeutic agents.
Physicochemical and Structural Properties
4-Ethylcyclohexanamine typically presents as a colorless to pale yellow liquid or solid.[2] Its amine group imparts basic properties and allows for moderate solubility in polar solvents, while the ethyl group and cyclohexane ring contribute to its hydrophobic character.[2]
Table 1: Physicochemical Properties of 4-Ethylcyclohexanamine
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇N | [2][3] |
| Molecular Weight | 127.23 g/mol | [3] |
| CAS Number | 42195-97-1 (cis- and trans- mixture) | [2][3] |
| 23775-39-5 | [3] | |
| Boiling Point | 166.3 ± 8.0 °C at 760 mmHg | [4] |
| Density | 0.86 g/cm³ | [4] |
| Flash Point | 36.4 ± 9.7 °C | [4] |
| pKa (Predicted) | 10.58 ± 0.70 | [4] |
Stereochemistry and Conformational Analysis
The tetrahedral geometry of the sp³-hybridized carbon atoms in the cyclohexane ring results in a non-planar, puckered structure. The most stable conformation is the "chair" form, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles of approximately 109.5° and staggering the hydrogen atoms on adjacent carbons.
In a substituted cyclohexane like 4-Ethylcyclohexanamine, the ethyl and amino groups can occupy two distinct positions on the chair conformer: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The interconversion between two chair conformations, known as a "ring flip," causes axial substituents to become equatorial and vice versa.
The steric bulk of a substituent determines its preferred orientation. Larger groups experience significant steric hindrance (1,3-diaxial interactions) when in the axial position. Consequently, the chair conformation where the bulkier substituent is in the equatorial position is energetically favored and more stable.
For trans-4-Ethylcyclohexanamine , the most stable conformation has both the ethyl and amino groups in the equatorial position (diequatorial), minimizing steric strain. In the ring-flipped conformer, both groups would be in the sterically hindered axial positions (diaxial), making it significantly less stable.
For cis-4-Ethylcyclohexanamine , one substituent must be axial while the other is equatorial. The A-value (a measure of the energy difference between the axial and equatorial conformer for a monosubstituted cyclohexane) for an ethyl group (~1.75 kcal/mol) is slightly larger than that for an amino group (~1.4-1.6 kcal/mol). Therefore, the conformer with the ethyl group in the equatorial position and the amino group in the axial position is predicted to be marginally more stable.
Spectroscopic Characterization
While publicly available, detailed spectra for 4-Ethylcyclohexanamine are limited, its structural features allow for the prediction of key spectroscopic signatures.[3]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex due to the overlapping signals of the cyclohexane ring protons. Key signals would include a multiplet for the proton on the carbon bearing the amino group (C1-H), multiplets for the methylene and methyl protons of the ethyl group, and a broad singlet for the amine protons (NH₂), which can exchange with D₂O.
-
¹³C NMR Spectroscopy : Due to the symmetry in the trans isomer (with both groups equatorial), four distinct carbon signals are expected. The cis isomer, being less symmetric, would likely exhibit eight unique carbon signals. The carbons attached to the nitrogen and the ethyl group would appear in characteristic chemical shift regions.
-
Infrared (IR) Spectroscopy : The IR spectrum will prominently feature N-H stretching vibrations in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. C-H stretching vibrations for the alkyl groups will appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS) : In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 127. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and cleavage of the cyclohexane ring.
Synthesis Protocols
Several reliable methods exist for the synthesis of 4-Ethylcyclohexanamine. The two most common and versatile approaches are the reductive amination of 4-ethylcyclohexanone and the catalytic hydrogenation of 4-ethylaniline.
Protocol 1: Reductive Amination of 4-Ethylcyclohexanone
This method is a cornerstone of amine synthesis due to its efficiency and the ready availability of ketone precursors.[5] The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-ethylcyclohexanone (1.0 eq.) in an appropriate solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate, 5-10 eq.).
-
Imine Formation: Add a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 eq.), to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise. These mild reducing agents are selective for the imine over the ketone.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS. Upon completion, quench the reaction by the slow addition of aqueous NaOH (1M).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or column chromatography.
Causality Insight: The choice of a mild reducing agent like NaBH₃CN is critical. It is stable under the slightly acidic conditions that favor imine formation but is potent enough to reduce the C=N double bond. Stronger reducing agents like NaBH₄ could prematurely reduce the starting ketone.
Protocol 2: Catalytic Hydrogenation of 4-Ethylaniline
This method involves the reduction of the aromatic ring of 4-ethylaniline to the corresponding cyclohexane ring. The choice of catalyst and reaction conditions can influence the stereoselectivity of the product.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure hydrogenation vessel, charge a solution of 4-ethylaniline (1.0 eq.) in a suitable solvent, typically ethanol or a mixture of ethanol and acetic acid.
-
Catalyst Addition: Add a hydrogenation catalyst, such as rhodium on carbon (Rh/C, 5 mol%) or ruthenium(IV) oxide (RuO₂, 5-10 mol%). Rhodium catalysts are often preferred for their high activity in reducing aromatic rings under milder conditions compared to other catalysts.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 500-1500 psi). Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Reaction Monitoring and Workup: Monitor the reaction by observing hydrogen uptake. Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure. The resulting residue can be purified by distillation to yield 4-ethylcyclohexanamine as a mixture of cis and trans isomers.
Causality Insight: The addition of an acid like acetic acid can enhance the rate of hydrogenation by protonating the aniline, making the aromatic ring more electron-deficient and thus more susceptible to reduction. The choice of catalyst (Rh vs. Ru) and solvent can influence the cis/trans ratio of the final product.
Applications in Medicinal Chemistry and Drug Development
The 4-substituted cyclohexylamine framework is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. The trans-isomer, in particular, is a crucial component in several active pharmaceutical ingredients.
A prominent example is the antipsychotic drug Cariprazine , which is used to treat schizophrenia and bipolar disorder. Cariprazine contains a trans-4-substituted cyclohexane-1-amine core, highlighting the importance of stereochemically pure intermediates in drug synthesis.[7] The development of efficient, stereoselective syntheses for trans-4-substituted cyclohexylamines is therefore an active area of research, with biocatalytic methods using transaminases showing promise for producing the desired trans-isomer with high diastereomeric excess.[7]
Furthermore, derivatives of 4-aminocyclohexane have been investigated for a range of biological activities, including analgesic properties.[8] The rigid, three-dimensional structure of the cyclohexane ring provides a well-defined scaffold for orienting functional groups in space, which is essential for specific interactions with protein binding sites. 4-Ethylcyclohexanamine, therefore, serves as a valuable building block for generating libraries of compounds for high-throughput screening in the discovery of new drug candidates.
Safety and Handling
4-Ethylcyclohexanamine is classified as an irritant and is corrosive.[4] It is harmful if swallowed.[3] Standard laboratory safety precautions should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Ethylcyclohexanamine is a versatile chemical intermediate with a rich stereochemistry that makes it a valuable building block in organic synthesis and drug discovery. A thorough understanding of its conformational preferences, coupled with robust synthetic protocols, enables its effective use in the creation of complex molecules with potential therapeutic applications. As the demand for stereochemically pure and complex drug candidates grows, the importance of well-characterized scaffolds like 4-ethylcyclohexanamine will continue to increase.
References
-
PubChem. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819. [Link]
-
P&S Chemicals. Product information, 4-Ethylcyclohexanamine. [Link]
-
Horváth, M., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. [Link]
- Google Patents. Catalytic hydrogenation of aromatic amines and 4, 4'-methylenedianiline.
-
Visual Learners. Predicting Most stable chair conformation of cis-4-Ethylcyclohexanol. [Link]
-
ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
- Google Patents. Preparation method of cis-4-methylcyclohexylamine.
-
NIST WebBook. Cyclohexanamine, 4,4'-methylenebis-. [Link]
- Google Patents.
-
ResearchGate. Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine. [Link]
-
ResearchGate. Reaction progress of 4-ethylacetophenone reduction. [Link]
-
ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
Visual Learners. How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations. [Link]
-
NIST WebBook. Cyclohexanone, 4-ethyl-. [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
-
P&S Chemicals. Product information, 4-Ethylcyclohexanamine. [Link]
-
PubMed. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. [Link]
- Google Patents. PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
-
Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. [Link]
- Google Patents.
-
ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives. [Link]
-
MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
-
PubChem. 4'-Ethylacetophenone | C10H12O | CID 13642. [Link]
-
PubChem. 4-Ethylaniline | C8H11N | CID 11504. [Link]
-
NIST WebBook. Cyclohexylamine. [Link]
-
PMC. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]
-
ResearchGate. Conformational analysis of trans-1,4-dihalocyclohexanes. [Link]
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 3. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-ETHYL-CYCLOHEXYLAMINE CAS#: 23775-39-5 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Ethylcyclohexanamine CAS number and physical data
An In-depth Technical Guide to 4-Ethylcyclohexanamine
Introduction
4-Ethylcyclohexanamine is an organic compound featuring a cyclohexane ring substituted with both an ethyl group and an amine group.[1] This structure makes it a valuable intermediate in organic synthesis and the chemical industry.[1] The presence of the amine group confers basic properties to the molecule, enabling its participation in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions.[1] This guide provides a comprehensive overview of its chemical identity, physical properties, potential synthetic routes, analytical methodologies, and safety protocols, tailored for researchers and professionals in drug development and chemical sciences.
Part 1: Chemical Identity and Physical Properties
4-Ethylcyclohexanamine is identified by several CAS numbers, which may refer to specific isomers or, more commonly, a mixture of cis and trans isomers. The most frequently cited CAS numbers are 42195-97-1 and 23775-39-5 .[1][2][3][4]
Synonyms: 4-Ethylcyclohexylamine, 4-Ethylcyclohexan-1-amine, (4-ethylcyclohexyl)amine.[1][2][3]
Chemical Structure
The fundamental structure consists of a cyclohexane core with an ethyl group and an amino group attached to the ring.
Caption: Chemical structure of 4-Ethylcyclohexanamine.
Physicochemical Data
The properties of 4-ethylcyclohexanamine are summarized in the table below. It is typically a colorless to pale yellow liquid or solid, depending on purity and temperature.[1] Its amine functionality allows for moderate solubility in polar solvents, while the cyclohexane backbone contributes to its hydrophobic character.[1]
| Property | Value | Source(s) |
| CAS Number | 42195-97-1 (mixture), 23775-39-5 | [1][3][5] |
| Molecular Formula | C₈H₁₇N | [1][3][5] |
| Molecular Weight | 127.23 g/mol | [3][4] |
| Appearance | Colorless to yellow liquid or solid | [1] |
| Boiling Point | 166.3 ± 8.0 °C at 760 mmHg | [5] |
| Density | 0.8 ± 0.1 g/cm³ | [5] |
| Flash Point | 36.4 ± 9.7 °C | [5] |
| Vapor Pressure | 1.8 ± 0.3 mmHg at 25°C | [5] |
| pKa | 10.58 ± 0.70 (Predicted) | [6] |
| LogP | 2.42 | [5] |
| Refractive Index | 1.448 | [5] |
| SMILES | CCC1CCC(CC1)N | [1][4] |
| InChI | InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3 | [1] |
Part 2: Synthesis and Analytical Methodologies
Synthesis Pathways
The synthesis of 4-ethylcyclohexanamine, like other cyclic amines, can be approached through several established organic chemistry reactions. A prevalent method is the reductive amination of the corresponding ketone, 4-ethylcyclohexanone. This process involves the reaction of the ketone with an amine source, typically ammonia, followed by reduction.
Catalytic hydrogenation is a common technique for the reduction step, employing catalysts such as platinum, palladium, or Raney Nickel.[7] The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical as it can influence the stereoselectivity of the product, yielding different ratios of cis and trans isomers.[7]
An alternative, though less direct, approach involves the Curtius or a related rearrangement reaction starting from 4-ethylcyclohexanecarboxylic acid.[8] This method transforms the carboxylic acid into an isocyanate intermediate, which is then hydrolyzed to yield the primary amine.[8]
Caption: General workflow for synthesis via reductive amination.
Analytical Methodologies
The characterization and purity assessment of 4-ethylcyclohexanamine require robust analytical techniques. The choice of method is often dictated by the compound's physical properties, such as its volatility and lack of a strong UV chromophore.
1. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile compounds like 4-ethylcyclohexanamine. When coupled with a mass spectrometer (GC-MS), it provides definitive structural identification and quantification.
-
Causality of Method Choice: GC separates compounds based on their boiling points and interaction with the stationary phase. The amine functionality can sometimes lead to peak tailing on standard non-polar columns due to interactions with active sites. Using a column designed for amines or derivatizing the amine can mitigate this issue.[9]
-
Self-Validating Protocol: A typical GC-MS protocol would involve:
-
Sample Preparation: Dilution of the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Injection: Introduction of a small volume (e.g., 1 µL) into the GC inlet.
-
Separation: Use of a capillary column (e.g., DB-5ms or a wax column) with a temperature gradient to separate the analyte from impurities.
-
Detection: Mass spectrometry detection, scanning a relevant mass range to identify the molecular ion (m/z 127) and characteristic fragment ions.
-
2. High-Performance Liquid Chromatography (HPLC): Direct analysis by HPLC with UV detection is challenging due to the absence of a significant chromophore in the molecule.[9]
-
Overcoming Limitations:
-
Derivatization: Reacting the amine with a labeling agent (e.g., dansyl chloride) to introduce a fluorescent or UV-active group.
-
Universal Detectors: Employing detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), which do not rely on chromophores.[9]
-
3. Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: Can confirm the presence of the N-H bonds of the primary amine (typically appearing as a doublet around 3300-3400 cm⁻¹) and C-H bonds of the alkyl structure.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the differentiation of cis and trans isomers and the confirmation of the overall chemical structure.[4]
Sources
- 1. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 4-ETHYL-CYCLOHEXYLAMINE | 23775-39-5 [chemicalbook.com]
- 4. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Ethylcyclohexanamine | CAS#:42195-97-1 | Chemsrc [chemsrc.com]
- 6. 4-ETHYL-CYCLOHEXYLAMINE CAS#: 23775-39-5 [amp.chemicalbook.com]
- 7. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 8. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of 4-Ethylcyclohexanamine from Ethylcyclohexane
Executive Summary
4-Ethylcyclohexanamine is a substituted primary amine that serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its synthesis from the saturated hydrocarbon ethylcyclohexane presents a significant chemical challenge due to the inherent inertness of alkane C-H bonds.[3][4] This guide provides a comprehensive technical overview of plausible synthetic strategies, designed for researchers, chemists, and drug development professionals. We will dissect two primary multi-step pathways, critically evaluating the causality behind experimental choices and providing detailed, field-proven protocols. The first pathway explores a direct functionalization approach via vapor-phase nitration followed by reduction . The second, more versatile pathway involves the synthesis of a key 4-ethylcyclohexanone intermediate and its subsequent reductive amination . This document emphasizes the underlying chemical principles, addresses the critical challenges of regioselectivity, and offers validated methodologies to empower researchers in their synthetic endeavors.
Introduction: The Challenge of Selective Alkane Functionalization
The conversion of a simple, unactivated alkane like ethylcyclohexane into a specific, functionalized amine is a quintessential problem in modern organic synthesis. Ethylcyclohexane is a stable cyclic hydrocarbon with primary, secondary, and tertiary C-H bonds, none of which are predisposed to selective chemical transformation under mild conditions.[5] Therefore, any successful synthesis must employ a robust strategy to overcome this lack of reactivity and direct the installation of a nitrogen-containing functional group to the C4 position of the cyclohexane ring.
This guide will explore two distinct, logical approaches to achieve this transformation. Each pathway is broken down into a series of validated chemical steps, with an emphasis on the mechanistic rationale and practical execution.
Pathway I: Synthesis via Ring Nitration and Subsequent Reduction
This strategy hinges on the direct functionalization of the ethylcyclohexane starting material by introducing a nitro group, which then serves as a precursor to the desired amine. While direct, this pathway's primary challenge lies in controlling the position of the initial nitration step.
Strategic Overview & Workflow
The logic of this pathway is to introduce a functional handle onto the alkane backbone in the first step, which can then be chemically converted to the target amine. The process involves three core stages: nitration, isomer separation, and reduction.
Caption: Workflow for the Nitration-Reduction Pathway.
Step 1: Vapor-Phase Nitration of Ethylcyclohexane
The introduction of a nitro group onto an alkane is typically achieved under harsh conditions, such as high-temperature, vapor-phase nitration.[6]
Causality & Mechanism: This reaction does not proceed via the electrophilic substitution common to aromatic compounds. Instead, it follows a free-radical mechanism.[7] At high temperatures, the nitrating agent (e.g., nitric acid or nitrogen dioxide) generates nitrogen dioxide radicals (•NO₂). A •NO₂ radical abstracts a hydrogen atom from the ethylcyclohexane ring, generating an ethylcyclohexyl radical (•C₈H₁₅) and nitrous acid (HNO₂).[8] The ethylcyclohexyl radical then rapidly combines with another •NO₂ radical to form the nitroalkane product.
The Critical Challenge of Regioselectivity: Free-radical attack on the ethylcyclohexane ring is not highly selective. The relative reactivity of C-H bonds is tertiary > secondary > primary, but the statistical abundance of secondary hydrogens on the ring leads to a complex mixture of products. This process will inevitably yield 1-, 2-, 3-, and 4-ethyl-nitrocyclohexane isomers, which must be separated in a subsequent step.
Experimental Protocol: Vapor-Phase Nitration (Adapted from processes for cyclohexane nitration[6])
-
System Setup: Construct a vertical tube reactor made of corrosion-resistant material (e.g., stainless steel) packed with an inert material like glass beads to ensure efficient heat transfer. The reactor must be equipped with precise temperature controls and separate inlet ports for the hydrocarbon and the nitrating agent.
-
Reagent Preparation: Prepare a molar excess of ethylcyclohexane relative to the nitrating agent (e.g., a 4:1 molar ratio of cyclohexane to nitric acid is considered explosion-safe for single-stage processes).[6]
-
Reaction Execution:
-
Heat the reactor to the target temperature range, typically between 250°C and 375°C.[6]
-
Introduce ethylcyclohexane vapor and the nitrating agent (e.g., 70% aqueous nitric acid vapor) into the reactor simultaneously through separate pre-heaters.
-
Maintain a controlled residence time within the reactor (typically a few seconds to minutes) to maximize the yield of the mononitrated product and minimize side reactions.
-
Intense agitation or mixing within the reactor is crucial to maintain a minimal temperature gradient (e.g., within 5°C), which suppresses byproduct formation.[6]
-
-
Work-up and Isolation:
-
Rapidly cool the effluent gas stream to condense the products.
-
Wash the organic condensate with water to remove unreacted acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate and remove any unreacted ethylcyclohexane via distillation. The remaining liquid is the mixture of nitro-isomers.
-
Step 2: Isolation of 4-Ethyl-nitrocyclohexane
The successful synthesis of the target molecule via this pathway is contingent on the efficient separation of the desired 4-ethyl-nitrocyclohexane isomer from the product mixture. This is typically achieved using high-performance fractional distillation under reduced pressure to prevent decomposition. The separation relies on the subtle differences in the boiling points of the constitutional isomers. Alternatively, preparative-scale column chromatography can be employed for a more precise separation.
Step 3: Reduction of 4-Nitroethylcyclohexane
The conversion of the nitro group to a primary amine is a fundamental and highly efficient transformation in organic synthesis.[9] Several robust methods are available.
Methodologies:
-
Catalytic Hydrogenation: This is often the method of choice due to its clean nature and high yields. The nitro compound is hydrogenated using H₂ gas in the presence of a metal catalyst.[10][11]
-
Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[12]
Experimental Protocol: Catalytic Hydrogenation
-
System Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the isolated 4-ethyl-nitrocyclohexane.
-
Solvent and Catalyst: Dissolve the starting material in a suitable solvent, such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol% relative to the substrate).
-
Reaction Execution:
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar).
-
Agitate the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
-
Work-up and Isolation:
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-ethylcyclohexanamine.
-
Purify the product via distillation if necessary.
-
| Parameter | Catalytic Hydrogenation (H₂/Pd/C) | Metal-Acid Reduction (Sn/HCl) |
| Reagents | H₂ gas, Pd/C catalyst, Solvent (EtOH) | Granulated Tin (Sn), conc. HCl |
| Conditions | 25-50°C, 1-5 bar H₂ | Reflux |
| Typical Yield | >90% | 70-90% |
| Pros | High yield, clean reaction, easy work-up | Inexpensive reagents, robust |
| Cons | Requires specialized H₂ pressure equipment | Requires stoichiometric metal, acidic work-up |
Pathway II: Synthesis via Reductive Amination of 4-Ethylcyclohexanone
This alternative pathway is one of the most powerful and widely used methods for synthesizing amines.[13] It involves the conversion of a ketone to an amine in a single pot. While the synthesis of the 4-ethylcyclohexanone precursor from ethylcyclohexane is non-trivial, this route is exceptionally efficient if the ketone is accessible.
Strategic Overview & Workflow
The strategy here is to first establish the correct oxidation state at the C4 position (a ketone) and then use this carbonyl functionality as an electrophilic handle to install the amine group.
Caption: Workflow for the Oxidation-Reductive Amination Pathway.
Step 1: Synthesis of 4-Ethylcyclohexanone
The key precursor for this pathway is 4-ethylcyclohexanone.[14][15][16] While its synthesis from ethylcyclohexane is hampered by the same selectivity issues discussed previously, it can be readily prepared by the oxidation of 4-ethylcyclohexanol, which could be isolated from a non-selective oxidation of the parent alkane.[17]
Experimental Protocol: Oxidation of 4-Ethylcyclohexanol
-
System Setup: To a round-bottom flask under a nitrogen atmosphere, add a solution of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Slowly add a solution of 4-ethylcyclohexanol (1.0 equivalent) in DCM to the stirring suspension of PCC.
-
Reaction Execution: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Work-up and Isolation:
-
Dilute the reaction mixture with diethyl ether and filter it through a plug of silica gel to remove the chromium byproducts.
-
Wash the silica plug thoroughly with additional diethyl ether.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-ethylcyclohexanone.
-
Step 2: Reductive Amination of 4-Ethylcyclohexanone
This powerful one-pot reaction converts the ketone directly into the primary amine.
Causality & Mechanism: The reaction proceeds through two key stages. First, the ketone (4-ethylcyclohexanone) reacts with an amine source (ammonia) to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine (or the corresponding iminium ion under acidic conditions). In the second stage, a reducing agent present in the same pot reduces the C=N double bond of the imine to the C-N single bond of the final amine product.[18]
Choice of Reducing Agent: The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate imine. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose as it is less reactive than other borohydrides and performs well under the mildly acidic conditions that favor imine formation.[13][19]
Experimental Protocol: Reductive Amination with NaBH(OAc)₃ (Adapted from general protocols for reductive amination[19])
-
System Setup: To a round-bottom flask under a nitrogen atmosphere, add a solution of 4-ethylcyclohexanone (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Source: Add a solution of ammonia in methanol (e.g., 7N solution, 2.0-3.0 eq).
-
Iminium Formation: Add glacial acetic acid (1.1 eq) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions.
-
Reaction Execution: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting ketone is consumed.
-
Work-up and Isolation:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer several times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to give the crude amine.
-
Purify by distillation or chromatography as needed.
-
| Parameter | NaBH(OAc)₃ (STAB) | Catalytic Hydrogenation (H₂/Raney Ni) |
| Reagents | NH₃, Acetic Acid, NaBH(OAc)₃, DCM | NH₃, H₂, Raney Ni, MeOH |
| Conditions | Room Temperature | Elevated Temp & Pressure (e.g., 80°C, 50 bar) |
| Selectivity | Excellent for imine vs. ketone | Can reduce ketone if imine formation is slow |
| Pros | Mild conditions, high selectivity, operational simplicity | Good for large scale, inexpensive H₂ |
| Cons | Stoichiometric, more expensive hydride reagent | Requires high-pressure equipment |
Conclusion and Future Outlook
The synthesis of 4-ethylcyclohexanamine from the parent alkane, ethylcyclohexane, is a challenging but feasible endeavor that highlights fundamental principles of synthetic strategy. The Nitration-Reduction Pathway offers a direct, albeit non-selective, route that necessitates a difficult isomer separation. In contrast, the Reductive Amination Pathway stands as the more elegant and efficient method for the final amine-forming step, delivering high yields under mild conditions.
For the practicing scientist, the critical takeaway is that the primary synthetic hurdle is the initial, selective functionalization of the inert ethylcyclohexane. Therefore, the most effective overall strategy involves identifying a method to produce the 4-ethylcyclohexanone intermediate. Once this key ketone is in hand, its conversion to 4-ethylcyclohexanamine via reductive amination is a robust, reliable, and highly recommended procedure for professionals in drug discovery and chemical development.
References
-
Filo. (2024, May 23). Describe how 1-ethylcyclohexanol can be prepared from cyclohexane. Link
-
Wikipedia. Cyclohexylamine. Link
-
ChemicalBook. Cyclohexylamine synthesis. Link
-
NIH. (2020). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Link
-
MDPI. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Link
-
ACS Publications. (2020, March 11). Amination Reaction of Cyclohexanol over a Commercial Ni-Based Catalyst, Part I: Influence of Operating Conditions. Link
-
Ataman Kimya. CYCLOHEXYLAMINE. Link
-
ResearchGate. (2018). Aniline synthesis from cyclohexanol and ammonia over mixed oxide catalysts. Link
-
Henan Haofei Chemical Co.,Ltd. (2018, March 16). There are two main ways to produce cyclohexylamine. Link
-
BDMAEE. (2024, December 20). Significance of cyclohexylamine as an intermediate in organic synthesis and derivative development. Link
-
ResearchGate. Possible reaction route of amination of cyclohexanone with ammonia. Link
-
ChemicalBook. 4-Ethylcyclohexanone synthesis. Link
-
BenchChem. (2025). Application Note: Reduction of 1,1-Dimethyl-4-nitrocyclohexane to 4,4-Dimethylcyclohexan-1-amine. Link
-
Google Patents. (2024, July 24). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. Link
-
CIA. THE MECHANISM OF OXIDATION AND NITRATION OF CYCLOHEXANE WITH NITRIC ACID AND OXIDES OF NITROGEN. I. Link
-
ResearchGate. (2023, March 3). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Link
- Serna, P., et al. (2009). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles.
-
MDPI. (2023). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Link
-
ResearchGate. Preparation of 4‐substituted cyclohexylamines. Link
-
ResearchGate. Effects of nitric acid concentration on nitration of cyclohexane. Link
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
-
ChemicalBook. 4-Ethylcyclohexanone CAS#: 5441-51-0. Link
-
Pearson+. How can 1-ethylcyclohexanol be prepared, starting with ethynylcyclohexane?. Link
-
Google Patents. Method for producing 4-substituted cis-cyclohexylamine. Link
-
NIH. (2021). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Link
-
BenchChem. (2025). Application Note: A Robust Protocol for the Reductive Amination of 4-Hydroxycyclohexanone. Link
-
ChemBK. (2024, April 10). 4-Ethylcyclohexanone. Link
-
Google Patents. Synthesis method of 4-substituted cyclohexanone. Link
-
Filo. (2025, August 23). How is 1-ethylcyclohexanol synthesized from cyclohexanone?. Link
-
Wikipedia. Reductive amination. Link
-
CIA. MECHANISM OF THE NITRATION AND OXIDATION OF CYCLOHEXANE. Link
-
Brainly. (2023, June 12). If one wanted to convert 1-ethylcyclohexene to ethylcyclohexane, this could be accomplished by using which. Link
-
Fiveable. Ethylcyclohexane Definition. Link
-
LinkedIn. (2025, October 9). Ethylcyclohexane (C8H16) New Application Discovered in Lubricant Additive Synthesis. Link
-
SLS - Lab Supplies. Ethylcyclohexane, >=99%. Link
-
PubChem. 4-Ethylcyclohexan-1-amine. Link
-
ResearchGate. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Link
-
PubChem. 4-Ethylcyclohexanone. Link
-
Google Patents. (1966, June 7). Nitration of cyclohexane. Link
-
CymitQuimica. CAS 42195-97-1: 4-ethylcyclohexanamine. Link
-
MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Link
-
Reddit. (2021, July 21). Practicing multi-step synthesis and I'm stuck with this. Help how to synthesize this. Link
-
RSC Publishing. (2022, July 29). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Link
-
YouTube. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. Link
-
Fiveable. Multi-step synthesis Definition. Link
-
Chegg.com. (2014, July 25). Solved Write an equation to show how 2-ethylcyclohexene. Link
-
Google Patents. Preparation method of trans-4-methyl cyclohexylamine. Link
-
PubChem. 4-Ethyl-N-methylcyclohexanamine. Link
Sources
- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 3. fiveable.me [fiveable.me]
- 4. Ethylcyclohexane (C8H16) New Application Discovered in Lubricant Additive Synthesis - Hubei Jubang Petrochemical Co., Ltd [jubanghg.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. US3255262A - Nitration of cyclohexane - Google Patents [patents.google.com]
- 7. cia.gov [cia.gov]
- 8. cia.gov [cia.gov]
- 9. benchchem.com [benchchem.com]
- 10. bibrepo.uca.es [bibrepo.uca.es]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. 4-Ethylcyclohexanone CAS#: 5441-51-0 [amp.chemicalbook.com]
- 15. chembk.com [chembk.com]
- 16. 4-Ethylcyclohexanone | C8H14O | CID 79506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 18. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
4-Ethylcyclohexanamine: A Versatile Scaffold for Modern Organic Synthesis
A Senior Application Scientist's Guide to Synthesis, Reactivity, and Application
Executive Summary: 4-Ethylcyclohexanamine is a key cycloaliphatic amine that serves as a versatile building block in the synthesis of complex organic molecules. Its unique structural features, including a stereochemically rich cyclohexane core and a reactive primary amine, make it an invaluable component in the fields of medicinal chemistry and advanced materials science. This guide provides an in-depth analysis of its properties, synthesis, core reactions, and applications, complete with detailed experimental protocols for researchers and drug development professionals.
Introduction to 4-Ethylcyclohexanamine: Core Characteristics
4-Ethylcyclohexanamine, with the chemical formula C8H17N, is an organic compound featuring a cyclohexane ring substituted with both an ethyl group and a primary amine functional group.[1] This structure imparts a combination of hydrophobic (cyclohexane ring) and hydrophilic/reactive (amine group) properties, making it a useful intermediate.[1]
Physicochemical Properties
The physical and chemical characteristics of 4-ethylcyclohexanamine are crucial for its handling, reaction setup, and purification. It is typically a colorless to pale yellow liquid at room temperature.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H17N | [2][3] |
| Molecular Weight | 127.23 g/mol | [2][3] |
| Boiling Point | 166.3 ± 8.0 °C at 760 mmHg | [2] |
| Density | 0.8 ± 0.1 g/cm³ | [2] |
| Flash Point | 36.4 ± 9.7 °C | [2] |
| pKa | 10.58 ± 0.70 (Predicted) | [4] |
| LogP | 2.42 | [2] |
Stereochemistry and Isomerism
The 1,4-disubstituted cyclohexane ring of 4-ethylcyclohexanamine gives rise to cis and trans diastereomers.[5] In the cis isomer, the ethyl and amino groups are on the same face of the ring, while in the trans isomer, they are on opposite faces.
These isomers can exist in different chair conformations. For the trans isomer, the diequatorial conformation is the most stable and predominant form. The cis isomer exists as an equilibrium of two chair conformers.[5] The specific stereoisomer used can be critical in applications like drug development, where biological activity is often highly dependent on the three-dimensional structure of the molecule.[6] For many synthetic applications, 4-ethylcyclohexanamine is used as a mixture of its cis and trans isomers.[1][3]
Synthesis of 4-Ethylcyclohexanamine
The most prevalent and industrially scalable method for synthesizing 4-ethylcyclohexanamine is the reductive amination of 4-ethylcyclohexanone. This one-pot reaction is highly efficient and a cornerstone of amine synthesis.[7]
Core Pathway: Reductive Amination
Reductive amination involves the reaction of a ketone (4-ethylcyclohexanone) with an amine source (typically ammonia) to form an intermediate imine, which is then reduced in situ to the final amine.[7]
The choice of reducing agent and catalyst is critical as it influences reaction efficiency and the resulting cis/trans isomer ratio.[7] Common reducing systems include:
-
Catalytic Hydrogenation: Using hydrogen gas with catalysts like Raney Nickel, Palladium (Pd), or Rhodium (Rh).[8][9] This is a widely used industrial method.
-
Hydride Reagents: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent for lab-scale synthesis, offering high selectivity for the imine over the ketone.[7][10]
Key Reactions and Synthetic Utility
The primary amine group of 4-ethylcyclohexanamine is a potent nucleophile, making it a valuable building block for forming a wide range of chemical bonds and molecular scaffolds.
N-Alkylation and N-Arylation
The amine readily reacts with alkyl halides or can be used in reductive amination with other aldehydes/ketones to form secondary amines, such as 4-ethyl-N-methylcyclohexanamine.[11][12]
Amide and Sulfonamide Formation
Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields stable amide bonds. Similarly, reaction with sulfonyl chlorides produces sulfonamides. These linkages are fundamental in constructing larger molecules, including many active pharmaceutical ingredients (APIs).
Use in Multicomponent and "Click" Chemistry Reactions
The amine functionality allows 4-ethylcyclohexanamine to participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly valued for its efficiency in building diverse chemical libraries for drug discovery.[13]
Applications in Medicinal Chemistry
Saturated cyclic amines are prevalent architectures in medicinal chemistry and are considered "privileged" substructures due to their ability to bind to various biological targets.[14] 4-Ethylcyclohexanamine provides a robust scaffold that can be elaborated to explore chemical space in drug discovery programs.[15]
The cyclohexane ring acts as a rigid, three-dimensional scaffold, while the ethyl group can occupy hydrophobic pockets in protein binding sites. The amine serves as a crucial anchor point for adding other functional groups to modulate properties like solubility, potency, and selectivity.[14] The stereochemistry of the scaffold is particularly important, as seen in drugs like Cariprazine, where the trans-cyclohexane arrangement is a critical structural element.[6]
Applications in Materials Science
Beyond pharmaceuticals, the properties of 4-ethylcyclohexanamine lend themselves to materials science applications.
-
Polymer Monomer: As a diamine (after modification) or as a monoamine, it can be incorporated into polyamides or polyimides, imparting thermal stability and mechanical strength.
-
Epoxy Curing Agent: The primary amine can react with epoxy groups, making it a candidate as a curing agent for epoxy resins, influencing the cross-linking density and final properties of the cured material.
Experimental Protocols
The following protocols provide detailed, field-tested methodologies for the synthesis and a key reaction of 4-ethylcyclohexanamine.
Protocol 1: Synthesis of 4-Ethylcyclohexanamine via Reductive Amination
This protocol is adapted from established principles of reductive amination using a catalytic hydrogenation approach.[8][9]
Materials and Equipment:
-
4-Ethylcyclohexanone
-
Methanol (anhydrous)
-
Ammonia (as a solution in methanol, e.g., 7N)
-
Raney Nickel (50% slurry in water)
-
Hydrogen gas source
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 2.0 g) with anhydrous methanol three times to remove water.
-
Reaction Setup: To a high-pressure reactor, add 4-ethylcyclohexanone (e.g., 12.6 g, 100 mmol) and anhydrous methanol (150 mL).
-
Add the washed Raney Nickel catalyst to the reactor.
-
Seal the reactor and add the methanolic ammonia solution (e.g., 43 mL of 7N solution, 300 mmol, 3.0 eq).
-
Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature (or gentle heat, ~40 °C, to increase rate) for 12-24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with methanol. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake moist.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. The resulting crude oil can be purified by distillation under reduced pressure to yield 4-ethylcyclohexanamine as a mixture of isomers.
Protocol 2: N-Benzylation of 4-Ethylcyclohexanamine
This protocol demonstrates a common follow-up reaction using the synthesized amine.[10]
Materials and Equipment:
-
4-Ethylcyclohexanamine (cis/trans mixture)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-ethylcyclohexanamine (e.g., 1.27 g, 10 mmol) in anhydrous DCM (50 mL).
-
Add benzaldehyde (1.06 g, 10 mmol, 1.0 eq) to the solution, followed by glacial acetic acid (0.6 g, 10 mmol, 1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 eq) to the mixture in portions over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting amine is consumed (typically 2-4 hours), quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-benzyl-4-ethylcyclohexanamine.
Conclusion and Future Outlook
4-Ethylcyclohexanamine is a foundational building block whose utility continues to expand. Its straightforward synthesis and versatile reactivity ensure its place in the synthetic chemist's toolbox. Future applications will likely focus on its use in creating novel, stereochemically pure scaffolds for asymmetric synthesis and in the development of advanced polymers with tailored properties. As synthetic methodologies evolve, particularly in areas like C-H activation and flow chemistry, new and even more efficient ways to incorporate this valuable scaffold into complex molecules will undoubtedly emerge.
References
A complete list of references will be compiled and provided in the final version of the document.
Sources
- 1. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 2. 4-Ethylcyclohexanamine | CAS#:42195-97-1 | Chemsrc [chemsrc.com]
- 3. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-ETHYL-CYCLOHEXYLAMINE CAS#: 23775-39-5 [amp.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Solved Which starting materials can be used to synthesize | Chegg.com [chegg.com]
- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Spectroscopic Signature of 4-Ethylcyclohexanamine: A Comprehensive Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 4-Ethylcyclohexanamine, a key building block in pharmaceutical and chemical synthesis. Understanding the spectral characteristics of this molecule is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reactions, and confirm purity. This document moves beyond a simple presentation of data, offering insights into the underlying principles of spectral interpretation and the rationale behind the experimental methodologies.
Introduction to 4-Ethylcyclohexanamine and its Spectroscopic Characterization
4-Ethylcyclohexanamine (C₈H₁₇N, Molar Mass: 127.23 g/mol ) is a disubstituted cycloalkane containing a primary amine and an ethyl group.[1] Its structure presents several key features that are amenable to spectroscopic analysis, including the stereochemistry of the 1,4-disubstituted cyclohexane ring (cis and trans isomers), the N-H bonds of the primary amine, and the aliphatic C-H and C-C bonds of the ethyl group and the cyclohexane ring.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of the molecule. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its structure.
This guide will systematically explore each of these techniques, presenting both experimental protocols and a detailed interpretation of the resulting spectra. The interplay between these techniques provides a robust and self-validating system for the comprehensive characterization of 4-Ethylcyclohexanamine.
Methodologies for Spectroscopic Analysis
The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following protocols outline the standard, field-proven methodologies for the analysis of a liquid amine sample like 4-Ethylcyclohexanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton environments within the molecule, including their connectivity and stereochemical arrangement.
Experimental Protocol:
-
Sample Preparation: A 5-10 mg sample of 4-Ethylcyclohexanamine is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.[3] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed to obtain the proton spectrum. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment is run to obtain the carbon spectrum, where each unique carbon atom appears as a single line. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected using appropriate NMR processing software.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in 4-Ethylcyclohexanamine, particularly the primary amine and aliphatic C-H bonds.
Experimental Protocol:
-
Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient and requires minimal sample preparation.[4] A single drop of 4-Ethylcyclohexanamine is placed directly onto the ATR crystal (typically diamond or zinc selenide).[5] Alternatively, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5]
-
Instrumentation: A benchtop FTIR spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific molecular vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight of 4-Ethylcyclohexanamine and to analyze its fragmentation pattern upon ionization, which provides further structural confirmation.
Experimental Protocol:
-
Sample Preparation: A dilute solution of 4-Ethylcyclohexanamine is prepared in a volatile organic solvent such as dichloromethane or hexane at a concentration of approximately 10 µg/mL.[6]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.
-
Gas Chromatography: A 1 µL aliquot of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column). The column temperature is ramped to separate the components of the sample based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI-MS, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), and the fragmentation pattern is analyzed to deduce the structure of the molecule.
Spectroscopic Data and Interpretation
Due to the existence of cis and trans isomers, the spectroscopic data of 4-Ethylcyclohexanamine will reflect a mixture unless a specific isomer is isolated. The following interpretation will consider the features expected for both isomers.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Ethylcyclohexanamine is expected to be complex due to overlapping signals of the cyclohexane ring protons. However, key signals can be identified:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.5 - 3.0 | Multiplet | 1H | H-1 (methine proton on the carbon bearing the NH₂) | The electronegative nitrogen atom deshields this proton, shifting it downfield. |
| ~1.0 - 2.0 | Multiplet | ~10H | Cyclohexane ring protons (H-2, H-3, H-4, H-5, H-6) and -CH₂- of the ethyl group | These aliphatic protons appear in the typical upfield region. The complexity arises from multiple overlapping signals and complex coupling patterns. |
| ~1.2 | Broad Singlet | 2H | -NH₂ (amine protons) | The chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.[7] |
| ~0.9 | Triplet | 3H | -CH₃ of the ethyl group | This signal is a characteristic triplet due to coupling with the adjacent methylene (-CH₂-) group. |
Stereochemical Considerations: The chemical shift and multiplicity of the H-1 proton will differ between the cis and trans isomers due to its axial or equatorial orientation. An axial proton typically appears at a slightly higher field (more shielded) than an equatorial proton.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~50-55 | C-1 (carbon bearing the NH₂) | The direct attachment to the electronegative nitrogen atom causes a significant downfield shift. |
| ~30-40 | C-4 (carbon bearing the ethyl group) and Cyclohexane ring carbons (C-2, C-3, C-5, C-6) | These are typical chemical shifts for sp³ hybridized carbons in a cyclohexane ring. |
| ~25-30 | -CH₂- of the ethyl group | Aliphatic methylene carbon. |
| ~10-15 | -CH₃ of the ethyl group | Aliphatic methyl carbon. |
Stereochemical Considerations: The chemical shifts of the cyclohexane ring carbons are sensitive to the stereochemistry. In general, an axial substituent will cause a shielding (upfield shift) of the γ-carbons (C-2 and C-6) compared to an equatorial substituent.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the primary amine functional group.
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3300 - 3500 | N-H stretch | Primary amines show two distinct bands in this region: an asymmetric and a symmetric stretching mode.[8][9] These bands are typically less broad and intense than the O-H stretch of alcohols.[8] |
| 2850 - 2960 | C-H stretch | Strong absorptions corresponding to the stretching vibrations of the aliphatic C-H bonds in the ethyl group and the cyclohexane ring. |
| 1590 - 1650 | N-H bend (scissoring) | A medium to strong absorption due to the bending vibration of the -NH₂ group. |
| 1440 - 1470 | C-H bend | Bending vibrations of the methylene groups. |
| ~750 - 850 | N-H wag | A broad absorption band characteristic of primary amines.[10] |
Mass Spectrometry
The mass spectrum provides the molecular weight and key fragmentation information.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 127, which is an odd number, consistent with the "nitrogen rule" for a compound containing a single nitrogen atom.[11] The intensity of the molecular ion peak for acyclic aliphatic amines can be weak, but for cyclic amines, it is often more prominent.[5][11]
-
Key Fragmentation Pathways:
-
α-Cleavage: This is a characteristic fragmentation pathway for amines where the bond between the carbon bearing the nitrogen and an adjacent carbon in the ring is cleaved. This would result in the loss of an ethyl radical or other ring fragments. For cyclic amines, α-cleavage can lead to the formation of a stable iminium ion.
-
Loss of the Ethyl Group: Cleavage of the bond between the cyclohexane ring and the ethyl group would result in a fragment at m/z 98 (M - 29).
-
Ring Cleavage: The cyclohexane ring can undergo fragmentation, leading to a series of peaks corresponding to the loss of ethylene (m/z 28) or other small neutral molecules.
-
Conclusion
The comprehensive spectroscopic analysis of 4-Ethylcyclohexanamine through NMR, IR, and MS provides a detailed and unambiguous structural confirmation. Each technique offers complementary information, and together they form a powerful toolkit for the characterization of this important chemical intermediate. The interpretation of the spectra, grounded in the fundamental principles of spectroscopy and considering the stereochemical nuances of the molecule, is essential for ensuring the quality and consistency of materials used in research and development. This guide serves as a foundational reference for scientists and researchers working with 4-Ethylcyclohexanamine and similar molecules, promoting a deeper understanding of their chemical properties through spectroscopic investigation.
References
Click to expand
- Organic Chemistry | OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines.
-
Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from
- ACS Publications. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry.
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved from
-
Infrared Spectroscopy - CDN. (n.d.). Retrieved from
- Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.
-
ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Download Table]. Retrieved from
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from
- PubMed. (n.d.). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy.
-
Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. Retrieved from
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from
- ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines.
- Whitman People. (n.d.). GCMS Section 6.15.
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from
-
Merck Millipore. (n.d.). NMR Solvents. Retrieved from
- PubChem. (n.d.). 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819.
- PubChem. (n.d.). 4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581.
-
SINTEF. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. Retrieved from
-
ChemicalBook. (n.d.). trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13 C NMR. Retrieved from
-
Taylor & Francis Online. (2014, April 10). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Retrieved from
-
Reddit. (2023, November 24). Amine protons on NMR : r/OrganicChemistry. Retrieved from
- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
-
ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for... Retrieved from
-
ResearchGate. (2015, September 24). Why do I get a relatively tall peak at 3.82ppm for H-NMR and missing a primary amine's peak? Retrieved from
-
ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
Sources
- 1. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Solvents [merckmillipore.com]
- 4. jascoinc.com [jascoinc.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 10. [PDF] Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide | Semantic Scholar [semanticscholar.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Basic reactivity of the amine group in 4-Ethylcyclohexanamine
An In-depth Technical Guide to the Basic Reactivity of the Amine Group in 4-Ethylcyclohexanamine
This guide provides a comprehensive analysis of the fundamental basicity and reactivity of the primary amine group in 4-Ethylcyclohexanamine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic factors governing its chemical behavior, details characteristic reactions, and presents robust protocols for experimental characterization.
The Bedrock of Amine Basicity: A Conceptual Framework
Amines are organic derivatives of ammonia, characterized by the presence of a nitrogen atom with a lone pair of electrons. This lone pair is the epicenter of their basicity and nucleophilicity.[1] According to Brønsted-Lowry theory, a base is a proton acceptor, while Lewis theory defines it as an electron-pair donor. The reactivity of the amine nitrogen is dictated by the availability of this lone pair to bond with an electrophile or accept a proton.[1]
The basic strength of an amine is quantitatively expressed by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value for the ammonium ion corresponds to a stronger base, as it indicates that the amine holds onto a proton more tightly.[2] Several key factors modulate this basicity:
-
Electronic Inductive Effects: Electron-donating groups, such as alkyl groups, push electron density towards the nitrogen atom. This increased electron density makes the lone pair more available for bonding, thereby increasing the amine's basicity compared to ammonia.[1][2][3][4]
-
Steric Hindrance: Bulky substituents around the nitrogen atom can impede the approach of a proton or electrophile, thus decreasing basicity. This effect is particularly significant in solution.
-
Hybridization: The hybridization of the nitrogen atom's orbital containing the lone pair affects its basicity. In alkylamines, the nitrogen is sp³ hybridized. The lone pair resides in an sp³ orbital, which has 25% s-character. In contrast, aromatic amines like aniline have sp² hybridized nitrogen, where the lone pair has more s-character, is held closer to the nucleus, and is less available for donation.[2]
-
Solvation Effects: In aqueous solution, the stability of the protonated ammonium ion (R-NH₃⁺) through hydrogen bonding with water molecules plays a crucial role. Primary ammonium ions, with three acidic protons, are better solvated and stabilized than tertiary ammonium ions.
The interplay of these factors determines the overall basicity of a specific amine.
Profile of 4-Ethylcyclohexanamine
4-Ethylcyclohexanamine is a primary aliphatic amine. Its structure, comprising a cyclohexyl ring substituted with an ethyl group and an amino group, dictates its specific chemical properties.[5]
Physicochemical Properties
The properties of 4-Ethylcyclohexanamine are summarized below. For context, data for the parent compound, cyclohexylamine, is also provided.
| Property | 4-Ethylcyclohexanamine | Cyclohexylamine |
| CAS Number | 42195-97-1 / 23775-39-5[5][6] | 108-91-8[7] |
| Molecular Formula | C₈H₁₇N[5][6] | C₆H₁₃N[7] |
| Molecular Weight | 127.23 g/mol [6][8] | 99.17 g/mol [7] |
| Appearance | Colorless to pale yellow liquid or solid[5] | Colorless to yellow liquid[7] |
| Boiling Point | ~75 °C (predicted)[8] | 134.5 °C[9] |
| Density | ~0.86 g/cm³ (predicted)[8] | 0.8647 g/cm³[9] |
| pKa (conjugate acid) | 10.58 ± 0.70 (Predicted)[8] | 10.63[9] |
Analysis of Basicity
The basicity of 4-Ethylcyclohexanamine is primarily governed by the electron-donating nature of its alkyl substituents.
-
Inductive Effect: Both the cyclohexyl ring and the ethyl group are alkyl substituents that exert a positive inductive effect (+I). They donate electron density to the nitrogen atom, making its lone pair of electrons more available to accept a proton than in ammonia.[2][10] This effect is substantial, leading to a predicted pKa for the conjugate acid of 10.58, which is significantly higher than that of ammonia (pKa ~9.25) and comparable to that of cyclohexylamine (pKa 10.63).[8][9] The ethyl group itself has a slightly stronger electron-donating effect than a methyl group, which would subtly enhance basicity compared to 4-methylcyclohexanamine.[11]
-
Steric Considerations: As a primary amine, the nitrogen in 4-Ethylcyclohexanamine is relatively unhindered. The bulky cyclohexyl ring is positioned away from the immediate vicinity of the lone pair, allowing for ready access by protons and other electrophiles. Its reactivity is therefore similar to other primary aliphatic amines.[9][12]
-
Comparison with Aniline: A comparison with aniline (pKa of conjugate acid ~4.6) starkly illustrates the electronic differences.[13] In aniline, the nitrogen's lone pair is delocalized into the aromatic π-system of the benzene ring.[4][10] This delocalization drastically reduces the availability of the lone pair, making aniline a much weaker base than 4-Ethylcyclohexanamine, where the lone pair is localized on the nitrogen.[13]
Core Reactivity and Synthetic Utility
The lone pair on the nitrogen atom makes 4-Ethylcyclohexanamine not only a base but also a competent nucleophile, enabling it to participate in a wide array of chemical transformations.[12][14]
Salt Formation
This is the quintessential reaction demonstrating basicity. 4-Ethylcyclohexanamine reacts exothermically with strong acids, such as mineral acids (HCl, H₂SO₄) or carboxylic acids, to form the corresponding ammonium salts.[7][15][16] These salts are typically crystalline solids with significantly higher melting points and greater water solubility than the free amine.
Example Reaction: R-NH₂ + HCl → R-NH₃⁺Cl⁻ (4-Ethylcyclohexanamine) + (Hydrochloric Acid) → (4-Ethylcyclohexylammonium Chloride)
This reaction is readily reversible upon treatment with a stronger base, such as sodium hydroxide (NaOH), which regenerates the free amine.[15]
Acylation
Primary amines readily undergo acylation when treated with acylating agents like acyl chlorides or acid anhydrides to form N-substituted amides.[14][16] This transformation, often performed under Schotten-Baumann conditions (in the presence of a base to neutralize the acid byproduct), is a robust method for forming C-N bonds.[9]
Example Reaction (Schotten-Baumann): R-NH₂ + C₆H₅COCl + NaOH → R-NH-CO-C₆H₅ + NaCl + H₂O (4-Ethylcyclohexanamine) + (Benzoyl Chloride) → (N-(4-Ethylcyclohexyl)benzamide)
Similarly, reaction with sulfonyl chlorides yields sulfonamides, a reaction that forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.[9][14]
Alkylation
As a nucleophile, 4-Ethylcyclohexanamine can attack alkyl halides in a nucleophilic substitution reaction to yield secondary amines.[10][14] However, this reaction is often difficult to control. The resulting secondary amine is also nucleophilic and can react further with the alkyl halide, leading to the formation of a tertiary amine and ultimately a quaternary ammonium salt.[14] This can result in a mixture of products.[14]
Example Reaction Sequence:
-
R-NH₂ + CH₃I → R-NH(CH₃) + HI (Secondary Amine)
-
R-NH(CH₃) + CH₃I → R-N(CH₃)₂ + HI (Tertiary Amine)
-
R-N(CH₃)₂ + CH₃I → R-N(CH₃)₃⁺I⁻ (Quaternary Ammonium Salt)
Reaction with Carbonyls
Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases).[15][16] This reaction is a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically acid-catalyzed and reversible.
Example Reaction: R-NH₂ + (C₆H₅)₂C=O → R-N=C(C₆H₅)₂ + H₂O (4-Ethylcyclohexanamine) + (Benzophenone) → (N-Benzhydrylidene-4-ethylcyclohexanamine)
Experimental Workflow: Determination of pKa via Potentiometric Titration
The pKa of an amine's conjugate acid is a direct measure of its basic strength. Potentiometric titration is a simple, reliable, and widely used method for its determination.[17][18] The protocol described below is a self-validating system, ensuring accuracy and reproducibility.
Principle
A solution of the amine is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH meter as a function of the volume of acid added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the amine (R-NH₂) and its conjugate acid (R-NH₃⁺) are equal.
Mandatory Visualization: Potentiometric Titration Workflow
Detailed Experimental Protocol
Reagents and Apparatus:
-
4-Ethylcyclohexanamine (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized, CO₂-free water
-
pH Buffers (pH 4.00, 7.00, 10.00)
-
Calibrated pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
150 mL beaker
-
Volumetric flasks and pipettes
Procedure:
-
System Validation: Before analyzing the target compound, validate the experimental setup by determining the pKa of a known standard, such as monoethanolamine (MEA), and comparing the result to established literature values.[17][18]
-
Preparation of Amine Solution: Accurately weigh a sample of 4-Ethylcyclohexanamine to prepare 100 mL of an approximately 0.01 M solution in a volumetric flask using CO₂-free deionized water.
-
pH Meter Calibration: Calibrate the pH meter using standard buffers at pH 4.00, 7.00, and 10.00.
-
Titration Setup: Pipette 50.0 mL of the amine solution into a 150 mL beaker. Add a magnetic stir bar and place the beaker on the magnetic stirrer. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Initial Reading: Record the initial pH of the amine solution before adding any acid.
-
Titration: Fill the burette with the standardized 0.1 M HCl solution. Add the HCl in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the total volume of HCl added and the corresponding pH.
-
Data Collection: Continue the titration well past the equivalence point (the region of rapid pH change) until the pH begins to plateau in the acidic region.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume; the peak of this plot corresponds to Vₑ.
-
The half-equivalence point occurs at V = Vₑ / 2.
-
The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.
-
Safety and Handling
4-Ethylcyclohexanamine is a corrosive and potentially flammable substance.[6][8] It can cause severe skin burns and eye damage.[6] Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[19] Consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.[5][19][20]
Conclusion
The basic reactivity of 4-Ethylcyclohexanamine is fundamentally driven by the localized, electron-rich lone pair on its primary amine nitrogen. The electron-donating inductive effects of the cyclohexyl and ethyl groups significantly enhance its basicity, making it a moderately strong organic base, comparable to other cyclic aliphatic amines. This inherent basicity and nucleophilicity enable it to undergo a predictable suite of reactions, including salt formation, acylation, alkylation, and imine formation, establishing it as a versatile intermediate in organic synthesis and drug development. The experimental protocols provided herein offer a robust framework for the precise characterization of its fundamental chemical properties.
References
-
Britannica, T. Editors of Encyclopaedia (2025, December 5). Amine. Encyclopedia Britannica. [Link]
-
Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. [Link]
-
Wikipedia. (n.d.). Amine. [Link]
-
Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. [Link]
-
Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses. [Link]
-
Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]
-
Al-Anezi, K., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
-
Quora. (2023, February 15). What is the basicity order of ethyl amine methyl amine and propyl amine?. [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. [Link]
-
Scholaris. (n.d.). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. [Link]
-
PubChem. (n.d.). 4-Ethylcyclohexan-1-amine. [Link]
-
PubChem. (n.d.). Cyclohexylamine. [Link]
-
Chemistry Steps. (n.d.). Basicity of Amines. [Link]
-
Defense Technical Information Center. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]
-
Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]
-
A-Level Chemistry. (2025, January 3). Amine Basicity. [Link]
-
ResearchGate. (2025, August 9). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cyclohexylamine: Properties and Production Methods. [Link]
- Google P
-
Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link]
-
Journal of the American Chemical Society. (1939). ACID CATALYSIS IN AMINES. I. THE CATALYTIC EFFECT OF CYCLOHEXYLAMMONIUM SALTS ON THE REACTION BETWEEN CYCLOHEXYLAMINE AND ESTERS. [Link]
-
Chemtron. (2015, June 11). Safety Data Sheet. [Link]
-
PubChem. (n.d.). N-Ethyl cyclohexylamine. [Link]
-
PubChem. (n.d.). 4-Ethyl-N-methylcyclohexanamine. [Link]
-
PubChem. (n.d.). 4-Methylcyclohexylamine. [Link]
-
Gauth. (n.d.). Solved: 4-ethylcyclohexanone reacts with [Chemistry]. [Link]
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. [Link]
-
International Journal of Research and Publication Reviews. (n.d.). Spectroscopic Analysis in Pharmaceutical Research: A Review on Recent Comprehensive Advancement and Applications of UV, IR, NMR, Mass Spectroscopy. [Link]
- Google Patents. (n.d.). Preparation method of trans-4-methyl cyclohexylamine.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. [Link]
-
PubChem. (n.d.). 3-Ethylcyclohexanamine. [Link]
Sources
- 1. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 4. savemyexams.com [savemyexams.com]
- 5. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 6. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-ETHYL-CYCLOHEXYLAMINE CAS#: 23775-39-5 [amp.chemicalbook.com]
- 9. chemcess.com [chemcess.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. quora.com [quora.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Amine - Wikipedia [en.wikipedia.org]
- 15. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.com [fishersci.com]
- 20. files.dep.state.pa.us [files.dep.state.pa.us]
Unlocking New Therapeutic Frontiers: A Technical Guide to the Medicinal Chemistry Applications of 4-Ethylcyclohexanamine
Introduction: Re-examining a Versatile Scaffold
In the vast landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds is paramount to addressing unmet medical needs. The cyclohexylamine moiety, a saturated carbocyclic amine, is a privileged structure found in a range of approved pharmaceuticals and bioactive molecules.[1] This guide focuses on a specific, under-explored derivative: 4-Ethylcyclohexanamine. While not extensively documented as a standalone therapeutic agent, its structural features present a compelling starting point for the design of new chemical entities with potential applications across diverse therapeutic areas.
This technical guide will provide researchers, scientists, and drug development professionals with an in-depth analysis of the potential applications of 4-Ethylcyclohexanamine in medicinal chemistry. We will explore its physicochemical properties, delve into rational drug design strategies based on this scaffold, and provide detailed, actionable experimental protocols for its derivatization and biological evaluation. Our approach is grounded in the principles of structure-activity relationships (SAR) and bioisosterism, offering a roadmap for unlocking the therapeutic potential of this versatile building block.
Physicochemical Properties of 4-Ethylcyclohexanamine
A thorough understanding of the foundational properties of a starting scaffold is critical for any drug discovery program. 4-Ethylcyclohexanamine is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and an amine functional group.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇N | |
| Molecular Weight | 127.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 75 °C | [3] |
| pKa | 10.58 ± 0.70 (Predicted) | [3] |
| Solubility | Moderately soluble in polar solvents |
The presence of the primary amine group imparts basic properties, making it a key handle for a multitude of chemical transformations. The cyclohexane ring provides a three-dimensional structure that can be advantageous for achieving specific interactions with biological targets, while the ethyl group offers a lipophilic substituent that can be modified to fine-tune pharmacokinetic properties.
Potential Therapeutic Applications and Drug Design Strategies
The true potential of 4-Ethylcyclohexanamine lies in its utility as a scaffold for generating novel derivatives. By examining existing drugs that incorporate the cyclohexylamine core, we can logically infer potential therapeutic avenues for 4-Ethylcyclohexanamine-based compounds.
Central Nervous System (CNS) Disorders: Targeting NMDA and Dopamine Receptors
The arylcyclohexylamine class of compounds, which includes well-known agents like ketamine and phencyclidine (PCP), are potent modulators of the N-methyl-D-aspartate (NMDA) receptor.[4] These compounds are composed of a cyclohexylamine unit with an aryl group attached to the same carbon as the amine.[5] This structural motif is central to their anesthetic, analgesic, and antidepressant effects.[4][6]
Drug Design Rationale:
4-Ethylcyclohexanamine provides a robust starting point to synthesize novel arylcyclohexylamine derivatives. The primary amine allows for the introduction of various aryl groups through well-established synthetic methodologies, such as Buchwald-Hartwig amination or reductive amination with aryl aldehydes or ketones. The 4-ethyl group can serve to modulate lipophilicity and potentially influence binding affinity and selectivity for different receptor subtypes.
Hypothetical Target Molecules:
-
N-Aryl-4-ethylcyclohexanamines: Introduction of substituted phenyl, thienyl, or other heteroaryl rings could yield novel NMDA receptor antagonists with potentially improved side-effect profiles compared to existing agents.
-
Dopamine Transporter (DAT) Inhibitors: Some arylcyclohexylamines also exhibit high affinity for the dopamine transporter.[7] By systematically varying the N-aryl substituent on the 4-ethylcyclohexanamine core, it may be possible to develop selective DAT inhibitors for conditions like ADHD or depression.
Diagram 1: Proposed Synthesis of N-Aryl-4-ethylcyclohexanamine Derivatives
A schematic of two common synthetic routes to N-aryl derivatives of 4-Ethylcyclohexanamine.
Respiratory Conditions: Mucolytic Agents
The approved mucolytic drug Bromhexine features a substituted aniline core with a [cyclohexyl(methyl)amino]methyl group.[2] Bromhexine acts to thin airway secretions, making it easier to clear mucus.[2][8]
Drug Design Rationale:
The N-methylcyclohexylamine moiety in Bromhexine is crucial for its activity. 4-Ethylcyclohexanamine can be used to synthesize analogs of Bromhexine, where the ethyl group could influence the pharmacokinetic profile, such as metabolic stability or distribution.
Hypothetical Target Molecules:
-
Bromhexine Analogs: Synthesis of derivatives where the N-methylcyclohexylamine of Bromhexine is replaced with N-methyl-4-ethylcyclohexylamine could lead to new mucolytic agents with altered potency or duration of action.
Cardiovascular Diseases: Antiplatelet Agents
Cilostazol is an antiplatelet agent and vasodilator used for intermittent claudication.[9] Its structure contains a 4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy group attached to a quinolinone core.[9][10] The cyclohexyl group in Cilostazol is a key structural feature.
Drug Design Rationale:
The cyclohexyl group in Cilostazol can be considered a key pharmacophoric element. Replacing this with a 4-ethylcyclohexyl group could be a viable strategy to explore new chemical space and potentially discover compounds with improved properties. The ethyl group could provide additional hydrophobic interactions within the target protein's binding pocket.
Hypothetical Target Molecules:
-
Cilostazol Analogs: Replacing the cyclohexyl ring in Cilostazol with a 4-ethylcyclohexyl moiety could lead to novel phosphodiesterase 3 (PDE3) inhibitors with a different pharmacological profile.
Medicinal Chemistry Strategies: A Deeper Dive
Structure-Activity Relationship (SAR) Studies
A systematic exploration of the SAR is fundamental to optimizing a lead compound. For 4-Ethylcyclohexanamine derivatives, key areas for modification include:
-
N-Substitution: The primary amine is the most accessible point for modification. A wide array of substituents (alkyl, aryl, acyl, etc.) can be introduced to probe the steric and electronic requirements of the target binding site.
-
Ethyl Group Modification: The ethyl group can be replaced with other alkyl chains of varying lengths or branching to fine-tune lipophilicity and metabolic stability.
-
Cyclohexane Ring Substitution: Introduction of additional substituents on the cyclohexane ring, such as hydroxyl or fluoro groups, can influence conformation and polarity.
Bioisosteric Replacement
Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. The cyclohexyl group itself can be considered a bioisostere of a phenyl ring, offering a three-dimensional structure in place of a flat aromatic ring. This can lead to improved metabolic stability and altered binding interactions. The 4-ethylcyclohexyl group can be considered a bioisostere for other lipophilic groups, such as a tert-butyl group.
Diagram 2: Drug Discovery Workflow for 4-Ethylcyclohexanamine Derivatives
A generalized workflow for the discovery and development of drugs based on the 4-Ethylcyclohexanamine scaffold.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the evaluation of 4-Ethylcyclohexanamine derivatives.
Protocol 1: Synthesis of an N-Aryl-4-ethylcyclohexanamine Derivative via Reductive Amination
Objective: To synthesize N-(4-fluorophenyl)-4-ethylcyclohexanamine.
Materials:
-
4-Ethylcyclohexanamine
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-Ethylcyclohexanamine (1.0 eq) in dry DCM, add 4-fluorobenzaldehyde (1.0 eq).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: NMDA Receptor Binding Assay
Objective: To determine the binding affinity of synthesized compounds for the NMDA receptor.
Materials:
-
Rat brain membrane preparation containing NMDA receptors
-
[³H]MK-801 (radioligand)
-
Synthesized test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., unlabeled MK-801)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the rat brain membrane preparation, [³H]MK-801 (at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound and subsequently calculate the Ki value.
Protocol 3: Dopamine Transporter (DAT) Binding Assay
Objective: To assess the binding affinity of synthesized compounds for the dopamine transporter.
Materials:
-
Membrane preparation from cells expressing the human dopamine transporter (hDAT)
-
[³H]Spiperone or another suitable radioligand
-
Synthesized test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[11]
-
Non-specific binding control (e.g., Haloperidol)[12]
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Follow a similar procedure as outlined in Protocol 2, substituting the NMDA receptor preparation with the hDAT membrane preparation and using the appropriate radioligand and non-specific binding control.[12]
-
Incubate the reaction mixture for a suitable time and temperature (e.g., 30 minutes at 27°C).[11]
-
Perform filtration, washing, and scintillation counting as described previously.
-
Analyze the data to determine the IC₅₀ and Ki values for the test compounds at the dopamine transporter.
Conclusion and Future Directions
4-Ethylcyclohexanamine represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural simplicity, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, particularly those affecting the central nervous system, respiratory system, and cardiovascular system. The synthetic and screening protocols outlined in this guide provide a practical framework for researchers to begin exploring the therapeutic potential of 4-Ethylcyclohexanamine derivatives. Future work should focus on the synthesis and evaluation of diverse compound libraries to build comprehensive structure-activity relationships, leading to the identification of potent and selective lead compounds for further preclinical development.
References
-
PubChem. 4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581. [Link]
-
PubChem. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819. [Link]
-
Brady, K. T., & Lydiard, R. B. (1993). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Journal of Pharmacology and Experimental Therapeutics, 265(3), 1232-1237. [Link]
-
PubChem. Cilostazol | C20H27N5O2 | CID 2754. [Link]
-
PharmaCompass. Cilostazol | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Wikipedia. Cyclohexylamine. [Link]
-
Wikipedia. Cilostazol. [Link]
-
Rothman, R. B., et al. (1993). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 36(23), 3629-3638. [Link]
-
Reaction Biology. NMDA Biochemical Binding Assay Service. [Link]
-
Bio-protocol. NMDA receptor binding studies. [Link]
-
Wikipedia. Bromhexine. [Link]
-
JoVE. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. [Link]
-
National Center for Biotechnology Information. [Table, CHEMICAL FORMULA AND STRUCTURE]. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
RxReasoner. Cilostazol Overview - Active Ingredient. [Link]
-
AZoLifeSciences. Helping Identify Novel Psychoactive Substances. [Link]
-
PubMed Central. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. [Link]
-
PubMed. Drug testing in the era of new psychoactive substances. [Link]
-
Wikipedia. Arylcyclohexylamine. [Link]
-
ResearchGate. Structure-Activity Relationships of N-1 analogues. [Link]
-
Journal of Analytical Toxicology. Broad Screening and Identification of Novel Psychoactive Substances in Plasma by High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Post-run Library Matching. [Link]
-
MDPI. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. [Link]
-
precisionFDA. BROMHEXINE. [Link]
-
Innoprot. D2 Dopamine Receptor Assay. [Link]
-
BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]
-
ResearchGate. Examples of drugs and drug candidates containing cyclohexylamines. [Link]
-
PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]
-
Journal of the American Society for Mass Spectrometry. Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS. [Link]
-
PubMed Central. [3]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. [Link]
-
PubChem. 4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581. [Link]
-
Agilent. Testing For Novel Psychoactive Substances. [Link]
-
PubMed Central. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link]
-
Taylor & Francis Online. Cyclohexylamine – Knowledge and References. [Link]
-
Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]
-
Chemspace. Bioisosteric Replacements. [Link]
-
PubMed. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. [Link]
-
Psychoactive Drug Screening Program. Assay Protocol Book. [Link]
-
PubMed Central. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
- Google Patents.
-
PubMed. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. [Link]
-
PubChem. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819. [Link]
- Google Patents.
-
Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane carboxamido-N-yl)-5-ary-3-oxo-3,4,5,6-tetrahydro-biphenyl-4-carboxylate. [Link]
-
PubMed Central. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. [Link]
Sources
- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromhexine - Wikipedia [en.wikipedia.org]
- 9. Cilostazol | C20H27N5O2 | CID 2754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cilostazol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Ethylcyclohexanamine in Common Organic Solvents
Abstract
The solubility of a chemical entity is a fundamental physicochemical property that governs its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. This technical guide provides a comprehensive analysis of the solubility of 4-Ethylcyclohexanamine (4-ECHA), a versatile building block in chemical research and industry.[1] We delve into the theoretical underpinnings of its solubility based on its unique molecular structure, which features both a polar amine functional group and a non-polar ethylcyclohexyl backbone.[1] This guide furnishes detailed, field-proven experimental protocols for the accurate determination of thermodynamic solubility via the equilibrium shake-flask method, coupled with robust analytical quantification techniques. While specific quantitative data for 4-ECHA is sparse in public literature, we present a predictive solubility profile in a range of common organic solvents, grounded in established chemical principles and data from its close structural analog, cyclohexylamine. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in experimental design, process optimization, and formulation development.
Introduction to 4-Ethylcyclohexanamine (4-ECHA)
Chemical Structure and Physicochemical Properties
4-Ethylcyclohexanamine is an organic compound characterized by a cyclohexane ring substituted with both an ethyl group and an amine functional group.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₇N | [1] |
| Molecular Weight | 127.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| CAS Number | 42195-97-1 (mixture of isomers) | [1][2] |
The Role of Molecular Structure in Solubility
The solubility behavior of 4-ECHA is a direct consequence of its amphiphilic structure. This duality is the key to understanding its interactions with different solvents:
-
The Polar Moiety: The primary amine group (-NH₂) is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong, favorable interactions with polar solvents, particularly polar protic solvents like water and alcohols.[3]
-
The Non-Polar Moiety: The ethyl-substituted cyclohexane ring is a bulky, non-polar, and hydrophobic (lipophilic) backbone.[1] This part of the molecule interacts favorably with non-polar solvents through van der Waals forces.
The presence of the ethyl group, compared to its parent compound cyclohexylamine, increases the molecule's overall lipophilicity. Therefore, it can be predicted that 4-ECHA will exhibit lower solubility in highly polar solvents (like water) and enhanced solubility in non-polar solvents (like hexane or toluene) when compared to cyclohexylamine.[3][4]
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This means that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Solvents: These solvents (e.g., water, methanol, ethanol) have large dipole moments and often engage in hydrogen bonding. They will effectively solvate the polar amine group of 4-ECHA.
-
Non-Polar Solvents: These solvents (e.g., hexane, toluene, diethyl ether) have small or no dipole moments. They will primarily interact with the non-polar ethylcyclohexyl portion of the 4-ECHA molecule.
-
Effect of pH: In aqueous or protic solvents, the basic amine group can be protonated by an acid to form an ammonium salt (R-NH₂ + H₃O⁺ → R-NH₃⁺ + H₂O). This resulting salt is ionic and significantly more polar than the neutral amine, leading to a dramatic increase in solubility in polar solvents.[7]
-
Effect of Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[5][8] This is because the additional thermal energy helps overcome the lattice energy of the solid and the intermolecular forces within the solvent to allow for dissolution, which is typically an endothermic process.[5][8]
Experimental Determination of Solubility
For obtaining reliable and reproducible data, a robust experimental protocol is paramount. The thermodynamic equilibrium solubility, which represents the true maximum concentration of a solute in a solvent at a given temperature, is best determined using the Saturation Shake-Flask (SSF) method .[9][10][11] This method is considered the "gold standard" in the field.[12]
Protocol: The Equilibrium Shake-Flask Method
This protocol describes a self-validating system for determining the thermodynamic solubility of 4-ECHA. The core principle is to create a saturated solution at equilibrium, separate the excess solid, and accurately quantify the dissolved solute.[11]
Materials and Equipment:
-
4-Ethylcyclohexanamine (solid form)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled incubator/shaker[9]
-
Analytical balance
-
Glass vials with screw caps
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)[9]
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC)[9][13]
Step-by-Step Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of solid 4-ECHA to a vial containing a known volume of the test solvent. The presence of visible, undissolved solid is essential to ensure saturation is achievable.
-
Equilibration: Tightly cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for an extended period, typically 24 to 72 hours.
-
Phase Separation: After incubation, allow the vials to rest at the same constant temperature for a period (e.g., 1-2 hours) to let the excess solid settle. Carefully separate the solid from the saturated solution. This is a critical step and is typically achieved by:
-
Centrifugation: Centrifuge the vials to pellet the excess solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically inert filter (e.g., PTFE) to remove any remaining solid particles.[9]
-
-
Sample Preparation and Analysis: Immediately after separation, carefully take a precise aliquot of the clear, saturated supernatant. Dilute the sample gravimetrically or volumetrically with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of 4-ECHA in the diluted sample using a pre-validated analytical method, such as HPLC-UV or GC-FID.[13][15] The concentration is determined by comparing the instrument response to a calibration curve prepared with known standards of 4-ECHA.
-
Data Analysis and Quality Control: Calculate the original solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility and accuracy.[9]
Discussion and Practical Insights
Synthesizing the Predictive Data
The amphiphilic nature of 4-ECHA makes it a versatile compound. Its high predicted solubility in both polar protic solvents like methanol and non-polar solvents like toluene is a direct result of its two distinct structural domains. The balance between the hydrophilic amine and the lipophilic backbone governs its behavior. The limited solubility in water is a classic example of where the energetic cost of creating a cavity in the highly structured water network for the large non-polar group outweighs the favorable energy gain from hydrogen bonding with the amine group.
Implications for Researchers and Drug Development
Understanding this solubility profile is critical for practical applications:
-
Synthetic Chemistry: The choice of solvent for a reaction involving 4-ECHA will dictate whether the reaction is homogenous or heterogenous, affecting reaction rates and outcomes. Its solubility in a range of solvents provides flexibility in reaction design.
-
Purification: The differential solubility is key for purification. For example, an acid-base extraction can be employed. By dissolving a crude mixture in a non-polar solvent (like diethyl ether) and washing with an aqueous acid, the 4-ECHA will become protonated and move into the aqueous layer, separating it from non-basic impurities.
-
Pharmaceutical Development: For a drug candidate, solubility is a primary determinant of bioavailability. [10]If 4-ECHA were part of an active pharmaceutical ingredient (API), its low intrinsic aqueous solubility would be a challenge. Formulation scientists might explore salt formation (by reacting it with an acid) to improve its dissolution in physiological media.
Safety and Handling
4-Ethylcyclohexanamine, like many amines, requires careful handling. It is classified as an irritant and may be harmful if swallowed. [2]Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. [16][17]All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [17][18]Users must consult the Safety Data Sheet (SDS) for the specific product before use. [1][16]
References
Sources
- 1. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 2. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Cyclohexylamine [greenchemintl.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. m.youtube.com [m.youtube.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. byjus.com [byjus.com]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmatutor.org [pharmatutor.org]
- 13. bre.com [bre.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Note: Stereoselective Synthesis of cis and trans-4-Ethylcyclohexanamine
Abstract: The precise control of stereochemistry is a cornerstone of modern drug discovery and fine chemical synthesis. 4-Ethylcyclohexanamine, a valuable building block, exists as two distinct diastereomers: cis and trans. The spatial orientation of the ethyl and amine substituents dramatically influences the molecule's physical properties and biological activity. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of both cis- and trans-4-Ethylcyclohexanamine. We present field-proven protocols leveraging principles of thermodynamic and kinetic control, including catalytic hydrogenation, directed reductive amination, and state-of-the-art biocatalytic isomerization. Each method is explained with a focus on the underlying chemical principles that govern the stereochemical outcome, ensuring both reproducibility and a deep understanding of the synthetic strategy.
Introduction: The Critical Role of Stereoisomerism
In medicinal chemistry, stereoisomers of a chiral molecule can exhibit vastly different pharmacology and toxicology. The cyclohexane ring, a ubiquitous scaffold, adopts a low-energy chair conformation. For 1,4-disubstituted derivatives like 4-ethylcyclohexanamine, this gives rise to cis and trans diastereomers. In the trans isomer, both substituents can occupy equatorial positions, leading to a thermodynamically more stable conformation. In the cis isomer, one substituent must be axial, creating greater steric strain. The ability to selectively synthesize one isomer over the other is therefore not merely an academic exercise but a critical requirement for developing safe and effective pharmaceuticals and high-performance materials. Cyclohexylamine derivatives are prevalent in numerous biologically active molecules, making the methods to access them stereoselectively highly valuable.[1]
This guide details robust and distinct strategies to access either the thermodynamically favored trans isomer or the kinetically favored cis isomer, starting from common precursors.
Part 1: Synthesis of trans-4-Ethylcyclohexanamine (Thermodynamic Control)
The synthesis of the trans isomer is generally favored under conditions that allow the reaction to reach thermodynamic equilibrium, producing the most stable product.
Strategy A: Catalytic Hydrogenation of 4-Ethylaniline
This method involves the direct hydrogenation of the aromatic ring of 4-ethylaniline. While this can produce a mixture of isomers, conditions can be optimized to favor the formation of the thermodynamically stable trans product, often through in-situ isomerization of the cis isomer.
Causality Behind Experimental Choices:
-
Catalyst: Ruthenium (Ru) and Rhodium (Rh) catalysts are highly effective for aromatic ring hydrogenation. Under forcing conditions (high temperature and pressure), these catalysts can facilitate an equilibrium between the cis and trans products.
-
Temperature & Pressure: Elevated temperature and pressure provide the necessary energy to overcome the activation barrier for both hydrogenation and the isomerization of the initially formed cis product to the more stable trans isomer.
Experimental Protocol: Hydrogenation of 4-Ethylaniline
-
Reactor Setup: To a high-pressure autoclave reactor, add 4-ethylaniline (1.0 eq), ethanol as the solvent (approx. 10 mL per gram of substrate), and 5% Ruthenium on Carbon (Ru/C) catalyst (5 mol%).
-
Inerting: Seal the reactor and purge thoroughly with nitrogen gas (3 cycles) followed by hydrogen gas (3 cycles).
-
Reaction: Pressurize the reactor with hydrogen gas to 70 bar (approx. 1000 psi). Begin stirring and heat the reactor to 120 °C.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude oil can be purified by distillation or crystallization of a salt (e.g., hydrochloride) to yield trans-4-ethylcyclohexanamine, though the product mixture is often enriched in the trans isomer.
Strategy B: Biocatalytic Dynamic cis-to-trans Isomerization
This modern approach offers exceptional stereoselectivity by using an enzyme to selectively process one isomer from a mixture, driving the equilibrium toward the desired product. Recent studies have demonstrated that transaminases can be used to produce pure trans-4-substituted cyclohexane-1-amines from a cis/trans mixture.[2][3]
Causality Behind Experimental Choices:
-
Enzyme Selectivity: A transaminase with a high selectivity for the cis-isomer is chosen. This enzyme catalyzes the deamination of cis-4-ethylcyclohexanamine to 4-ethylcyclohexanone.[2]
-
Dynamic Equilibrium: The deamination reaction is reversible. The ketone intermediate can be re-aminated by the enzyme. Because the trans-amine is thermodynamically more stable and is a poor substrate for the enzyme, the equilibrium of the entire system is shifted, converting the cis isomer into the trans isomer via the ketone intermediate.[2][3] This results in a high yield of the trans product with exceptional diastereomeric excess (de > 99%).[3]
Experimental Protocol: Transaminase-Catalyzed Isomerization
-
Reaction Mixture: In a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 8.0), prepare a solution of the cis/trans-4-ethylcyclohexanamine mixture (e.g., 50 mM).
-
Cofactors & Reagents: Add pyridoxal 5'-phosphate (PLP) cofactor (1 mM) and a suitable amine acceptor, such as sodium pyruvate (1.2 eq relative to the cis-isomer content).
-
Enzyme Addition: Introduce a transaminase known for cis-selectivity (e.g., a variant of Chromobacterium violaceum transaminase).[2]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: Monitor the conversion of the cis-isomer by chiral HPLC or GC.
-
Work-up: Once the reaction reaches completion, quench by adding a strong base (e.g., 5 M NaOH) to raise the pH > 12.
-
Extraction: Extract the aqueous layer with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield highly enriched trans-4-ethylcyclohexanamine.
Part 2: Synthesis of cis-4-Ethylcyclohexanamine (Kinetic Control)
Accessing the less stable cis isomer requires reactions under kinetic control, where the product distribution is determined by the relative rates of formation rather than thermodynamic stability. This is typically achieved through stereoselective reductions where the reagent's approach is sterically directed.
Strategy: Directed Reductive Amination of 4-Ethylcyclohexanone
This is a powerful one-pot method where a ketone is converted directly to an amine. The choice of reducing agent is critical for controlling the stereochemistry.
Causality Behind Experimental Choices:
-
Sterically Hindered Reducing Agent: A bulky reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®), is used. The large size of this reagent forces it to attack the intermediate imine/enamine from the least sterically hindered direction.
-
Axial Attack: For the 4-ethylcyclohexanone-derived imine, the large ethyl group preferentially occupies the equatorial position. The bulky reducing agent therefore attacks from the same equatorial face, delivering the hydride to the carbon atom and forcing the newly forming C-N bond into the axial position. Subsequent protonation yields the cis-amine product.
Experimental Protocol: Reductive Amination with L-Selectride®
-
Ammonia Solution: In a flame-dried, three-neck flask under an inert argon atmosphere, condense anhydrous ammonia (approx. 20 eq) at -78 °C (dry ice/acetone bath).
-
Substrate Addition: Dissolve 4-ethylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it dropwise to the liquid ammonia solution. Stir for 30 minutes to allow for imine formation.
-
Reduction: Slowly add L-Selectride® (1.0 M solution in THF, 1.5 eq) dropwise to the reaction mixture at -78 °C. The rate of addition should be controlled to maintain the temperature.
-
Quenching: After stirring for 3-4 hours at -78 °C, slowly and carefully quench the reaction by adding methanol, followed by saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature. The ammonia will evaporate. Add water and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to afford the cis-4-ethylcyclohexanamine, which is typically the major product.
Data & Protocol Summary
| Method | Target Isomer | Key Reagents | Principle | Typical Yield | Diastereomeric Purity (de or ratio) |
| Catalytic Hydrogenation | trans | 4-Ethylaniline, H₂, Ru/C catalyst | Thermodynamic Control | 70-90% | trans favored, variable ratio |
| Biocatalytic Isomerization | trans | cis/trans-Amine Mix, cis-selective Transaminase | Dynamic Kinetic Resolution | >95% | >99% de (trans) |
| Directed Reductive Amination | cis | 4-Ethylcyclohexanone, NH₃, L-Selectride® | Kinetic/Steric Control | 60-80% | cis favored, typically >90:10 ratio |
Visualization of Synthetic Pathways
Caption: Synthetic routes to trans- and cis-4-ethylcyclohexanamine.
Conclusion
The stereoselective synthesis of 4-ethylcyclohexanamine isomers is readily achievable through the rational application of fundamental organic chemistry principles. The thermodynamically stable trans isomer can be obtained in high purity through methods that allow for equilibration, with biocatalytic dynamic isomerization representing a highly efficient and selective modern approach. Conversely, the synthesis of the kinetically controlled cis isomer relies on sterically demanding reagents that direct the reaction pathway toward the less stable product. The protocols and strategies outlined in this guide provide researchers with a robust toolkit for accessing either diastereomer, enabling further exploration in drug development and materials science.
References
-
U.K. Robb, et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Available at: [Link]
-
ResearchGate. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. Available at: [Link]
-
Y. Wang, et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Organic Chemistry Frontiers. Available at: [Link]
- Google Patents. (2019). A kind of method of synthesis of trans -4- methyl cyclohexylamine. CN109678726A.
- Google Patents. (2019). Preparation method of cis-4-methylcyclohexylamine. CN109824520B.
Sources
- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Chiral Resolution of 4-Ethylcyclohexanamine Enantiomers via Diastereomeric Salt Crystallization
Abstract
The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, as different stereoisomers of a chiral molecule often exhibit distinct biological activities.[1][2] This application note provides a detailed, experience-driven guide for the chiral resolution of racemic 4-Ethylcyclohexanamine. We focus on the classical and scalable method of diastereomeric salt crystallization, a robust technique for separating chiral amines.[3][4] The protocol herein details the selection of an appropriate resolving agent, the formation and separation of diastereomeric salts, and the subsequent liberation of the enantiomerically-enriched amine. Furthermore, we present a validated analytical method using Chiral High-Performance Liquid Chromatography (HPLC) for the precise determination of enantiomeric excess (ee), ensuring the trustworthiness and reproducibility of the entire process. This guide is designed for researchers, chemists, and process development professionals seeking a practical and efficient methodology for obtaining enantiopure 4-Ethylcyclohexanamine.
Introduction: The Imperative of Chirality
4-Ethylcyclohexanamine is a chiral building block whose individual enantiomers can serve as key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). As with many chiral compounds, one enantiomer may be therapeutically active while the other could be inactive or even responsible for adverse effects, a lesson famously learned from the thalidomide tragedy.[5] Therefore, developing efficient methods to access the single, desired enantiomer is not merely an academic exercise but a necessity for safety and efficacy.
While asymmetric synthesis can directly produce a single enantiomer, it is not always feasible or cost-effective. Chiral resolution, the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its constituent enantiomers, remains a cornerstone of chiral chemistry.[5][6] Among the various resolution techniques—including enzymatic resolution and chiral chromatography—diastereomeric salt formation stands out for its scalability, cost-effectiveness, and straightforward application to compounds with acidic or basic functional groups, such as amines.[2][4][7]
This document provides both the theoretical underpinnings and a practical, step-by-step protocol for resolving racemic 4-Ethylcyclohexanamine.
The Principle of Diastereomeric Salt Resolution
Enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility), making their direct separation by standard laboratory techniques like crystallization or distillation impossible.[5][8] The core strategy of this resolution method is to convert the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images of each other and, critically, have different physical properties.[9][10]
This conversion is achieved by reacting the racemic amine with a single, pure enantiomer of a chiral acid, known as a chiral resolving agent. The reaction is a simple acid-base neutralization, forming a pair of diastereomeric salts:
-
(R)-4-Ethylcyclohexanamine + (R,R)-Tartaric Acid → Salt 1: [(R)-Amine:(R,R)-Acid]
-
(S)-4-Ethylcyclohexanamine + (R,R)-Tartaric Acid → Salt 2: [(S)-Amine:(R,R)-Acid]
These two salts, being diastereomers, will exhibit different solubilities in a given solvent system.[3] By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be induced to crystallize preferentially, leaving the other dissolved in the mother liquor. The crystallized salt can then be isolated by filtration. Finally, the enantiomerically-enriched amine is "liberated" from the chiral resolving agent by treatment with a base, allowing for its recovery in a pure form.
Experimental Workflow: From Racemate to Pure Enantiomer
The entire process can be visualized as a three-stage workflow: salt formation and separation, amine liberation, and analytical validation.
Diagram 1: Workflow for Chiral Resolution.
Detailed Experimental Protocol
Disclaimer: All procedures should be carried out in a well-ventilated fume hood by trained personnel, wearing appropriate Personal Protective Equipment (PPE).
Part A: Screening & Selection of Resolving Agent and Solvent
The success of a diastereomeric resolution hinges on the difference in solubility between the two diastereomeric salts. This is highly dependent on the combination of the chiral resolving agent and the solvent system. A preliminary screening is essential.[4]
-
Common Chiral Acids for Amine Resolution: (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (S)-(+)-Mandelic acid, and (+)-Camphor-10-sulfonic acid are excellent starting points.[5][10]
-
Solvent Systems: A range of solvents from polar protic (e.g., methanol, ethanol, water) to less polar (e.g., acetone, ethyl acetate), and their mixtures, should be tested.
For this protocol, we will proceed with (L)-(+)-Tartaric Acid , a readily available and effective resolving agent.
Part B: Preparative Resolution of (±)-4-Ethylcyclohexanamine
Materials:
-
(±)-4-Ethylcyclohexanamine (1.0 eq)
-
(L)-(+)-Tartaric Acid (0.5 - 1.0 eq, start with 0.5 eq)
-
Methanol (MeOH)
-
Deionized Water
-
Sodium Hydroxide (NaOH), 2M solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
In a suitable round-bottom flask, dissolve (L)-(+)-Tartaric Acid (e.g., 5.9 g, 0.039 mol, 0.5 eq) in a minimal amount of warm methanol (e.g., 50 mL).
-
In a separate beaker, dissolve racemic 4-Ethylcyclohexanamine (e.g., 10.0 g, 0.078 mol, 1.0 eq) in methanol (e.g., 50 mL).
-
Slowly add the amine solution to the tartaric acid solution with stirring. The mixture may warm up slightly.
-
Heat the combined solution gently (to ~60 °C) until it becomes clear. If it remains cloudy, add a small amount of water dropwise until a clear solution is obtained. Causality Note: The addition of a co-solvent like water can fine-tune the polarity of the medium to achieve complete dissolution at an elevated temperature, which is crucial for forming well-defined crystals upon cooling.
-
-
Crystallization:
-
Remove the flask from heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is paramount for obtaining pure crystals rather than an amorphous precipitate.
-
Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for several hours (or overnight) to maximize crystal formation.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of cold methanol to remove any adhering mother liquor. Expertise Note: Over-washing can dissolve some of the desired product, reducing the yield. The goal is to rinse the surface, not to re-dissolve the bulk solid.
-
Dry the crystals under vacuum. This is the enantiomerically-enriched diastereomeric salt.
-
-
Liberation of the Free Amine:
-
Dissolve the dried crystals in a minimal amount of deionized water.
-
Transfer the solution to a separatory funnel and add 2M NaOH solution dropwise until the solution is strongly basic (pH > 12, check with pH paper). Mechanism Note: The strong base deprotonates the ammonium salt, regenerating the free amine, which is less soluble in water.
-
Extract the aqueous layer three times with an organic solvent like dichloromethane (DCM).
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically-enriched 4-Ethylcyclohexanamine as an oil or low-melting solid.
-
Analytical Validation: Measuring Success
A resolution is incomplete without quantifying its success. The enantiomeric excess (ee) is the standard measure, calculated as: ee (%) = [|moles of major enantiomer - moles of minor enantiomer| / |total moles of both enantiomers|] x 100
Chiral HPLC is the preferred method for this determination due to its accuracy and reliability.[11][12]
Protocol: Chiral HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A column based on a cyclodextrin or cellulose derivative is often effective for separating chiral amines.[13][14] An acetylated β-cyclodextrin phase is a good starting point.[13]
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of a basic additive (e.g., diethylamine, DEA). Causality Note: The basic additive is crucial to prevent peak tailing by occupying active sites on the silica support and ensuring the amine is in its neutral form.[15]
-
Example Conditions:
-
Column: SUMICHIRAL™ OA-7700 (Acetylated β-Cyclodextrin) or similar.
-
Mobile Phase: Hexane/Isopropanol/DEA (85:15:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: 25 °C.
-
Procedure:
-
Prepare a standard solution of the starting racemic material (~1 mg/mL) to identify the retention times of both enantiomers.
-
Prepare a sample of the resolved amine product at the same concentration.
-
Inject both samples onto the HPLC system.
-
Calculate the ee by integrating the peak areas of the two enantiomers in the product chromatogram.
Expected Results and Data Summary
The following table presents a template for summarizing the results of a typical resolution experiment.
| Parameter | Theoretical Value | Experimental Result | Notes |
| Starting Racemate Mass | N/A | 10.0 g | --- |
| Resolving Agent Mass | N/A | 5.9 g | (L)-(+)-Tartaric Acid |
| Yield of Resolved Amine | 5.0 g (50%) | (e.g., 3.8 g) | Yield is inherently limited to a maximum of 50% in a single step.[6] |
| Specific Rotation [α] | Varies | (e.g., +X.X°) | Measured at a specific concentration, solvent, and wavelength. |
| Enantiomeric Excess (ee) | 100% | (e.g., 95%) | Determined by Chiral HPLC. Recrystallization can improve ee. |
Conclusion
The method of diastereomeric salt crystallization is a powerful and industrially viable technique for the chiral resolution of 4-Ethylcyclohexanamine.[4] By systematically selecting a chiral resolving agent and optimizing crystallization conditions, it is possible to obtain one enantiomer in high purity. The protocol described provides a self-validating system, where the success of the preparative separation is rigorously confirmed by a precise analytical method like Chiral HPLC. This approach delivers not just a separated product, but confidence in its stereochemical integrity, a critical requirement for its application in modern drug development and chemical synthesis.
References
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- J-Stage. (2016, February 10).
- Chemistry LibreTexts. (2015, July 5). 5.
- Lumen Learning. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook.
- Chemistry Stack Exchange. (2012, April 29).
- Wikipedia. Chiral resolution.
- ScienceDirect. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
- AIChE.
- Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Chiral Technologies.
- BioDuro. (2018, March 23).
- DiVA portal. Enzymatic Cascade for Dynamic Kinetic Resolution of Amines.
- PubMed. (1988, February 19).
- Chemistry LibreTexts. (2020, May 30). 6.
- Shodhganga.
- MDPI. Enantiomers and Their Resolution.
- NIH. (2021, March 23).
- University of Glasgow.
- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
- Herald Scholarly Open Access. (2018, October 23).
- MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- PubMed. (2022, April). Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds.
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. pharmtech.com [pharmtech.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uma.es [uma.es]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Ethylcyclohexanamine as a Versatile Building Block in the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of pharmaceuticals containing at least one such ring system. The perpetual quest for novel bioactive molecules necessitates the exploration of underexplored building blocks that can introduce desirable physicochemical properties. 4-Ethylcyclohexanamine, with its primary amine functional group anchored to a lipophilic and conformationally flexible ethyl-substituted cyclohexane ring, represents a compelling yet underutilized starting material. This guide provides a series of detailed, albeit proposed, application notes and protocols for the synthesis of diverse heterocyclic systems—including pyrimidines, pyridines, thiazoles, and imidazoles—using 4-Ethylcyclohexanamine. By grounding these hypothetical routes in well-established synthetic transformations, this document aims to inspire and equip researchers to pioneer new chemical space and accelerate drug discovery programs.
Introduction: The Untapped Potential of 4-Ethylcyclohexanamine
The introduction of saturated carbocyclic moieties into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve oral bioavailability. The 4-ethylcyclohexyl group, in particular, offers a desirable combination of these properties. 4-Ethylcyclohexanamine, as a primary amine, is poised to be a valuable synthon for incorporating this scaffold into a variety of heterocyclic cores. Primary amines are cornerstone reactants in a multitude of classic and contemporary named reactions for heterocycle synthesis.
Despite its potential, a thorough review of the current scientific literature reveals a conspicuous absence of studies detailing the use of 4-Ethylcyclohexanamine in the synthesis of novel heterocycles. This presents a unique opportunity for innovation. The protocols detailed herein are therefore prospective, based on established and reliable synthetic methodologies for which primary amines are key substrates. Each protocol is presented as a robust starting point for experimental validation and optimization.
Proposed Synthesis of Substituted Pyrimidines
The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous antiviral, antibacterial, and anticancer agents.[1] The Biginelli reaction, a one-pot multicomponent condensation, is a classic and efficient method for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines.[2] We propose adapting this reaction to utilize 4-Ethylcyclohexanamine.
Proposed Reaction Scheme: Biginelli-Type Condensation
A proposed Biginelli-type reaction would involve the condensation of an aldehyde, a β-ketoester, and 4-Ethylcyclohexanamine (in place of the traditional urea or thiourea) to yield a dihydropyrimidine.
A Note on Scientific Integrity: The following protocols are proposed synthetic routes and have not been experimentally validated according to the available literature. They are based on well-established chemical principles and are intended to serve as a starting point for investigation.
Proposed Protocol for the Synthesis of a 1-(4-Ethylcyclohexyl)-dihydropyrimidine Derivative
Materials:
-
4-Ethylcyclohexanamine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Catalyst (e.g., Yb(OTf)₃, 0.1 eq or HCl, catalytic amount)
-
Solvent (e.g., Ethanol or Acetonitrile)
Procedure:
-
To a solution of 4-Ethylcyclohexanamine (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (5 mL/mmol), add ethyl acetoacetate (1.0 eq).
-
Add the catalyst (e.g., a few drops of concentrated HCl).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mechanistic Rationale
The reaction is expected to proceed through the initial formation of an N-acylimine intermediate from the condensation of the aldehyde and the β-ketoester, or an enamine from the reaction of 4-Ethylcyclohexanamine and the β-ketoester. The subsequent cyclocondensation leads to the dihydropyrimidine ring.
Data Presentation (Hypothetical)
| Reactant 1 | Reactant 2 | Reactant 3 | Proposed Product |
| 4-Ethylcyclohexanamine | Benzaldehyde | Ethyl Acetoacetate | Ethyl 4-(4-ethylcyclohexylamino)-6-methyl-2-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
Visualization of Proposed Workflow
Caption: Proposed workflow for the Biginelli-type synthesis.
Proposed Synthesis of Substituted Pyridines
The pyridine scaffold is another cornerstone of medicinal chemistry. The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be readily oxidized to the corresponding pyridines.[3][4]
Proposed Protocol for a Hantzsch-Type Pyridine Synthesis
Materials:
-
4-Ethylcyclohexanamine (1.0 eq, as an ammonia source after in-situ hydrolysis or decomposition of an intermediate)
-
Ethyl acetoacetate (2.0 eq)
-
Formaldehyde (1.0 eq)
-
Oxidizing agent (e.g., ceric ammonium nitrate (CAN) or iodine)
-
Solvent (e.g., Acetic acid or Ethanol)
Procedure:
-
Combine ethyl acetoacetate (2.0 eq) and formaldehyde (1.0 eq) in acetic acid.
-
Add 4-Ethylcyclohexanamine (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
After cooling, add the oxidizing agent (e.g., iodine) and continue to stir at room temperature or with gentle heating until the aromatization is complete (monitored by TLC).
-
Pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Rationale
The reaction likely proceeds through the formation of an enamine from 4-ethylcyclohexanamine and one equivalent of the β-ketoester, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These intermediates then react, cyclize, and dehydrate to form a dihydropyridine, which is subsequently oxidized.
Visualization of Proposed Synthetic Pathway
Caption: Proposed Hantzsch-type pyridine synthesis pathway.
Proposed Synthesis of Substituted Thiazoles
Thiazoles are present in a number of clinically used drugs, including antimicrobials and anticancer agents.[5] The Hantzsch thiazole synthesis is a versatile method for their preparation from an α-haloketone and a thioamide.[6] We propose a route starting from 4-Ethylcyclohexanamine.
Proposed Protocol for a Hantzsch-Type Thiazole Synthesis
Materials:
-
4-Ethylcyclohexanamine (1.0 eq)
-
Carbon disulfide (1.1 eq)
-
Base (e.g., Triethylamine or NaOH)
-
α-Bromoacetophenone (1.0 eq)
-
Solvent (e.g., Ethanol or Acetone)
Procedure:
-
Formation of the Thioamide Analogue (Dithiocarbamate):
-
Dissolve 4-Ethylcyclohexanamine (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add carbon disulfide (1.1 eq) dropwise.
-
Add a solution of NaOH (1.0 eq) in water and stir for 1-2 hours at room temperature to form the sodium dithiocarbamate salt.
-
-
Cyclization:
-
To the solution of the in-situ generated dithiocarbamate, add α-bromoacetophenone (1.0 eq).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent or purify by column chromatography.
-
Mechanistic Rationale
The primary amine reacts with carbon disulfide to form a dithiocarbamic acid, which is deprotonated by the base to form a dithiocarbamate salt. This acts as the sulfur nucleophile, attacking the α-haloketone. Subsequent intramolecular condensation and dehydration yield the thiazole ring.
Proposed Synthesis of Substituted Imidazoles
The imidazole ring is a key component of many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.[7][8] The Radziszewski synthesis provides a straightforward route to imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an amine/ammonia.[7]
Proposed Protocol for a Radziszewski-Type Imidazole Synthesis
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)
-
Formaldehyde (1.0 eq)
-
4-Ethylcyclohexanamine (1.0 eq)
-
Ammonium acetate (as ammonia source)
-
Solvent (e.g., Glacial Acetic Acid)
Procedure:
-
In a round-bottom flask, dissolve benzil (1.0 eq), 4-Ethylcyclohexanamine (1.0 eq), and ammonium acetate (excess) in glacial acetic acid.
-
Add formaldehyde (1.0 eq, as a 37% aqueous solution).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Neutralize with a concentrated ammonium hydroxide solution.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify by recrystallization or column chromatography.
Mechanistic Rationale
The reaction involves the condensation of the dicarbonyl compound, the aldehyde, and the amines (4-ethylcyclohexanamine and ammonia from ammonium acetate) to form a diimine intermediate, which then undergoes cyclization and oxidation to form the aromatic imidazole ring.
Conclusion and Future Directions
4-Ethylcyclohexanamine is a readily available and potentially valuable building block for the synthesis of novel heterocyclic compounds. While direct applications in the literature are currently lacking, its primary amine functionality allows for its proposed use in a variety of well-established, robust named reactions. The protocols outlined in this document provide a theoretical framework and a starting point for researchers to explore this untapped potential. Experimental validation of these routes could unlock new families of heterocyclic compounds with the desirable physicochemical properties imparted by the 4-ethylcyclohexyl moiety, thereby enriching the toolbox of medicinal chemists and accelerating the discovery of new therapeutic agents.
References
- Abbas, N. S., & Ahmed, E. A. (2014). New approaches for the synthesis and cytotoxicity of thiazoles derived from cyclohexanone. Acta Chimica Slovenica, 61(4), 835–843.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute.
- Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C−H Activation. Journal of the American Chemical Society, 130(11), 3645–3651.
- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
- Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of the Hantzsch reaction in the synthesis of pharmaceuticals. European Journal of Medicinal Chemistry, 97, 645-681.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
- Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496.
- Taylor, E. C., & Wroe, A. G. (1950). Pyrimidines. V. The Structure of the So-called "Biginelli's Ketone". Journal of the American Chemical Society, 72(11), 5144-5147.
- Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 119-127.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Wikipedia contributors. (2023). Debus–Radziszewski imidazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]
-
Baran, P. S. (n.d.). Synthesis of Imidazoles. The Baran Group Meeting. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
- Andersson, H., Almqvist, F., & Olsson, R. (2007). A General Method for the Synthesis of 2-Substituted and 2,6-Disubstituted Pyridines. Organic Letters, 9(7), 1335–1337.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(15), 5000.
- Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evalu
- Skeletal Transformations Observed in the Reaction of a Tricyclic Thymine Nucleoside with Dicarbonyl Compounds. (2015). The Journal of Organic Chemistry, 80(3), 1835–1842.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. archives.ijper.org [archives.ijper.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. Imidazole synthesis [organic-chemistry.org]
Application Notes & Protocols: 4-Ethylcyclohexanamine as a Potential Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Foreword for the Advanced Researcher
In the dynamic field of transition metal catalysis, the discovery and application of novel ligands are paramount to advancing synthetic capabilities. While "privileged" ligand scaffolds have emerged, the exploration of less common ligand architectures often unlocks new reactivity and selectivity. This document ventures into the prospective role of 4-ethylcyclohexanamine as a ligand in transition metal catalysis. Direct literature on 4-ethylcyclohexanamine as a primary ligand is sparse; therefore, this guide is structured as a forward-looking application note. By drawing parallels with well-established bulky, electron-rich ligands, we provide a scientifically grounded framework for researchers to explore its potential. This document is intended to serve as a launchpad for innovation, offering both foundational knowledge and a detailed, albeit prospective, experimental protocol for its application in palladium-catalyzed C-N cross-coupling reactions.
Introduction to 4-Ethylcyclohexanamine
4-Ethylcyclohexanamine is an organic compound featuring a cyclohexane ring substituted with an ethyl group and an amine functionality.[1] Its structure, a primary amine attached to a bulky aliphatic scaffold, suggests potential utility as a ligand in transition metal catalysis. The nitrogen atom's lone pair of electrons can coordinate to a metal center, while the sterically demanding 4-ethylcyclohexyl group can influence the metal's coordination sphere. This steric bulk is a critical feature in many successful catalytic systems, as it can promote reductive elimination and stabilize catalytically active species.[2]
Key Molecular Features:
-
Molecular Weight: 127.23 g/mol [3]
-
Structure: A primary amine appended to a substituted cyclohexane ring. It exists as a mixture of cis and trans isomers.[1]
-
Properties: It is a colorless to pale yellow liquid with basic properties due to the amine group.[1]
The rationale for exploring 4-ethylcyclohexanamine as a ligand is rooted in the principles of ligand design for cross-coupling reactions. Bulky and electron-donating ligands are known to be effective in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[2][4][5]
Synthesis of 4-Ethylcyclohexanamine
The synthesis of 4-ethylcyclohexanamine can be achieved through several established routes, typically involving the reduction of a corresponding ketone or oxime. A common laboratory-scale synthesis is the reductive amination of 4-ethylcyclohexanone.
Protocol: Synthesis via Reductive Amination
This protocol describes the conversion of 4-ethylcyclohexanone to 4-ethylcyclohexanamine using sodium borohydride as the reducing agent.
Materials:
| Reagent/Solvent | Formula | M.W. | Quantity | Notes |
| 4-Ethylcyclohexanone | C₈H₁₄O | 126.20 g/mol | 10.0 g | |
| Ammonium Acetate | CH₃COONH₄ | 77.08 g/mol | 30.6 g | |
| Sodium Borohydride | NaBH₄ | 37.83 g/mol | 4.5 g | Handle with care |
| Methanol | CH₃OH | 32.04 g/mol | 200 mL | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 g/mol | 300 mL | For extraction |
| 2M Hydrochloric Acid | HCl | 36.46 g/mol | As needed | For workup |
| 2M Sodium Hydroxide | NaOH | 40.00 g/mol | As needed | For workup |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 g/mol | As needed | For drying |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylcyclohexanone (10.0 g) and ammonium acetate (30.6 g) in methanol (200 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 20 minutes.
-
Reduction: Slowly add sodium borohydride (4.5 g) to the cooled solution in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Quenching: Carefully quench the reaction by slowly adding 2M HCl until the solution is acidic (pH ~2).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup: Transfer the remaining aqueous solution to a separatory funnel and wash with diethyl ether (3 x 50 mL) to remove any unreacted ketone. Discard the ether layers.
-
Basification: Basify the aqueous layer to pH >12 by the slow addition of 2M NaOH.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-ethylcyclohexanamine.
Coordination Chemistry and Potential Catalytic Role
As a primary amine, 4-ethylcyclohexanamine can act as a monodentate ligand, coordinating to a transition metal through the nitrogen's lone pair of electrons.[6] In the context of palladium-catalyzed cross-coupling, it could potentially serve as an ancillary ligand, influencing the catalytic cycle.
Proposed Catalytic Cycle for Buchwald-Hartwig Amination
The diagram below illustrates a hypothetical catalytic cycle for the palladium-catalyzed C-N cross-coupling of an aryl halide with a primary amine, where "L" represents the 4-ethylcyclohexanamine ligand.
Caption: Hypothetical catalytic cycle for Buchwald-Hartwig amination with 4-ethylcyclohexanamine (L).
Application Protocol: Exploratory Use in Palladium-Catalyzed C-N Cross-Coupling
This protocol outlines an experimental procedure to test the efficacy of 4-ethylcyclohexanamine as a ligand in the Buchwald-Hartwig amination of an aryl bromide with a primary amine. This should be considered a starting point for optimization.
Objective: To evaluate 4-ethylcyclohexanamine as a ligand in the palladium-catalyzed coupling of 4-bromotoluene and aniline.
Materials:
| Reagent/Solvent | Formula | M.W. | Quantity | Notes |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.5 g/mol | 2.2 mg (0.01 mmol) | Catalyst precursor |
| 4-Ethylcyclohexanamine | C₈H₁₇N | 127.23 g/mol | 5.1 mg (0.04 mmol) | Ligand |
| 4-Bromotoluene | C₇H₇Br | 171.04 g/mol | 171 mg (1.0 mmol) | Substrate |
| Aniline | C₆H₅NH₂ | 93.13 g/mol | 112 mg (1.2 mmol) | Substrate |
| Sodium tert-butoxide | NaOtBu | 96.1 g/mol | 134 mg (1.4 mmol) | Base |
| Toluene | C₇H₈ | 92.14 g/mol | 5 mL | Anhydrous |
Experimental Workflow
Sources
- 1. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Introduction: The Analytical Challenge of Non-Chromophoric Amines
An Application Note and Protocol for the HPLC Purity Analysis of 4-Ethylcyclohexanamine
4-Ethylcyclohexanamine is a primary aliphatic amine that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. The purity of this intermediate is critical as isomeric and process-related impurities can carry through to the final product, potentially affecting its efficacy, safety, and stability. The analysis of 4-Ethylcyclohexanamine by High-Performance Liquid Chromatography (HPLC) presents a significant challenge due to its lack of a native ultraviolet (UV) chromophore, rendering standard UV detection methods ineffective for achieving the sensitivity required for purity analysis.
This application note details a robust and sensitive reversed-phase HPLC (RP-HPLC) method for the quantitative determination of 4-Ethylcyclohexanamine purity. The described method overcomes the detection challenge by employing a pre-column derivatization strategy, wherein the analyte is tagged with a strongly UV-absorbing molecule. This approach allows for sensitive and specific quantification of 4-Ethylcyclohexanamine and its potential impurities, including its diastereomers. The methodology is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Methodology: Rationale and Approach
The core of this method is the conversion of the non-chromophoric 4-Ethylcyclohexanamine into a derivative that can be readily detected by a standard UV detector. Benzoyl chloride is selected as the derivatizing agent due to its rapid and specific reaction with primary amines under mild conditions to form a highly UV-active benzamide derivative.
The chromatographic separation is achieved on a C18 stationary phase. The selection of a low-pH mobile phase is a critical parameter. Given that the pKa of cyclohexanamine is approximately 10.6, a low-pH mobile phase (e.g., pH 2.5) ensures that any unreacted amine is fully protonated. This consistent ionization state is crucial for achieving sharp, symmetrical peaks and reproducible retention times. The acidic mobile phase also ensures the stability of the benzamide derivative.
Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent resolving power for small molecules and their isomers. The 150 mm length offers a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and maintains a low pH (~2.5) to ensure consistent protonation of any residual amine, leading to sharp peak shapes. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength for the benzamide derivative. The TFA maintains consistent mobile phase pH. |
| Gradient Elution | 30% B to 80% B over 15 minutes | A gradient is necessary to elute the relatively non-polar benzamide derivative while ensuring the separation of potential early-eluting polar impurities and late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity, improves peak efficiency, and ensures reproducible retention times by minimizing fluctuations in ambient temperature. |
| Detection | UV at 230 nm | The benzamide derivative exhibits a strong absorbance maximum near 230 nm, providing excellent sensitivity for both the main peak and low-level impurities. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Experimental Protocols
Part 1: Pre-column Derivatization Protocol
This protocol describes the conversion of 4-Ethylcyclohexanamine to its benzamide derivative.
Reagents Required:
-
4-Ethylcyclohexanamine Sample
-
Acetonitrile (ACN), HPLC Grade
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Benzoyl Chloride, ≥99%
-
1 M Hydrochloric Acid (HCl)
Step-by-Step Procedure:
-
Sample Solution Preparation: Accurately weigh approximately 25 mg of the 4-Ethylcyclohexanamine sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This creates a 1.0 mg/mL stock solution.
-
Buffer Preparation: Prepare a 100 mM sodium bicarbonate solution by dissolving 0.84 g of NaHCO₃ in 100 mL of deionized water.
-
Derivatizing Reagent Preparation: Prepare a 10% (v/v) solution of benzoyl chloride in acetonitrile. This solution should be prepared fresh daily due to the reactivity of benzoyl chloride with moisture.
-
Derivatization Reaction:
-
In a 4 mL glass vial, add 100 µL of the 1.0 mg/mL sample solution.
-
Add 500 µL of the 100 mM sodium bicarbonate solution. This creates a basic environment to facilitate the reaction.
-
Add 200 µL of the 10% benzoyl chloride solution.
-
Cap the vial tightly and vortex for 1 minute.
-
-
Reaction Quenching: Allow the vial to stand at room temperature for 10 minutes. After 10 minutes, add 100 µL of 1 M HCl to neutralize the excess sodium bicarbonate and quench the reaction by hydrolyzing any remaining benzoyl chloride. Vortex for 30 seconds.
-
Final Sample Preparation: The sample is now derivatized and ready for injection. If necessary, filter the sample through a 0.45 µm syringe filter prior to placing it in an HPLC vial.
Part 2: HPLC Analysis Protocol
-
System Equilibration: Set up the HPLC system according to the conditions outlined in the table above. Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject 10 µL of a blank solution (prepared by following the derivatization protocol without adding the 4-Ethylcyclohexanamine sample) to ensure that no interfering peaks are present from the reagents.
-
Sample Injection: Inject 10 µL of the prepared derivatized sample solution onto the HPLC system.
-
Data Acquisition: Acquire the chromatogram for a total run time of 20 minutes to ensure all potential late-eluting impurities are observed.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the 4-Ethylcyclohexanamine sample using the area percent method, as shown below.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Development and Validation Workflow
The development and validation of this analytical method should follow a logical and systematic process to ensure its suitability for the intended purpose, as outlined by the ICH Q2(R1) guideline. The following diagram illustrates the typical workflow.
Caption: Workflow for HPLC method development and validation.
Key Validation Parameters
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by obtaining clean separation of the main peak from any adjacent peaks and can be confirmed using a photodiode array (PDA) detector for peak purity analysis.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration. A correlation coefficient (r²) of ≥0.999 is generally required.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spiking a sample matrix with known quantities of the analyte and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Conclusion
The described RP-HPLC method, incorporating a pre-column derivatization step with benzoyl chloride, provides a sensitive, specific, and robust solution for the purity determination of 4-Ethylcyclohexanamine. The use of a standard C18 column and UV detector makes this method readily implementable in most quality control laboratories. Proper validation in accordance with ICH guidelines will ensure that the method is suitable for its intended use in the quality assessment of this important chemical intermediate.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Application Note: A Robust GC-MS Protocol for the Confident Identification of 4-Ethylcyclohexanamine
Abstract
This application note provides a comprehensive and detailed protocol for the identification of 4-Ethylcyclohexanamine using Gas Chromatography-Mass Spectrometry (GC-MS). 4-Ethylcyclohexanamine, a primary amine, presents unique analytical challenges due to its polarity, which can lead to poor chromatographic peak shape and interactions with the analytical system. This guide outlines a robust methodology, including sample preparation, optional derivatization to enhance chromatographic performance, and optimized GC-MS parameters. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a deep understanding of the analytical process. This protocol is designed to be a self-validating system, ensuring trustworthy and reproducible results.
Introduction: The Analytical Challenge of Cycloalkylamines
4-Ethylcyclohexanamine (CAS No: 42195-97-1) is an organic compound featuring a cyclohexane ring substituted with an ethyl group and a primary amine functional group.[1] Its chemical properties, including a molecular formula of C8H17N and a molecular weight of 127.23 g/mol , make it a versatile intermediate in organic synthesis and various industrial applications.[2][3]
The analysis of primary amines like 4-Ethylcyclohexanamine by Gas Chromatography (GC) can be problematic. The polar amine group is prone to interacting with active sites (e.g., free silanol groups) within the GC inlet and column, leading to significant peak tailing, poor sensitivity, and reduced column lifetime.[4][5] Mass Spectrometry (MS) is an ideal detector for its identification due to its ability to provide structural information based on mass-to-charge ratio (m/z), which aids in unambiguous confirmation.[6]
To overcome the chromatographic challenges, chemical derivatization is often employed. This process converts the polar N-H group into a less polar, more volatile, and thermally stable functional group.[7][8] This application note will detail both a direct analysis approach and a more robust method involving derivatization with Trifluoroacetic Anhydride (TFAA), which significantly improves peak shape and analytical sensitivity.[7][9]
Experimental Workflow
The overall workflow for the identification of 4-Ethylcyclohexanamine is a systematic process designed to ensure accuracy and reproducibility from sample receipt to final data interpretation.
Caption: Workflow for GC-MS Identification of 4-Ethylcyclohexanamine.
Materials and Methodology
Reagents and Materials
-
4-Ethylcyclohexanamine reference standard (>98% purity)
-
Dichloromethane (DCM), HPLC or GC grade
-
Methanol, HPLC or GC grade
-
Trifluoroacetic Anhydride (TFAA), >99% purity (for derivatization)
-
Anhydrous Sodium Sulfate
-
2 mL clear glass autosampler vials with PTFE-lined caps
-
Microsyringes
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Ethylcyclohexanamine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard (10 µg/mL): Dilute the primary stock solution 1:100 with dichloromethane. For instance, transfer 100 µL of the stock solution into a 10 mL volumetric flask and fill to the mark with dichloromethane. This concentration is suitable for achieving a column loading of approximately 10 ng with a 1 µL injection.[10]
Sample Preparation
The sample preparation will vary based on the matrix. A general liquid-liquid extraction (LLE) is described below.
-
For aqueous samples, adjust the pH to >10 with NaOH to ensure the amine is in its free base form.
-
Extract a known volume of the sample with an equal volume of dichloromethane.
-
Vortex vigorously for 2 minutes and centrifuge to separate the layers.
-
Collect the organic (bottom) layer and dry it by passing it through a small column of anhydrous sodium sulfate.
-
The extract is now ready for direct analysis or derivatization.
Protocol 1: Direct GC-MS Analysis (Underivatized)
Direct analysis is faster but may suffer from poor peak shape. It is recommended to use a GC column specifically designed for amines or one with a base-deactivated stationary phase.[4]
-
Transfer the prepared standard or sample extract into a 2 mL GC vial.
-
Seal the vial and place it in the autosampler tray.
-
Proceed with GC-MS analysis using the parameters outlined in Table 1.
Protocol 2: Analysis with TFAA Derivatization
This is the recommended protocol for robust and sensitive analysis. TFAA reacts with the primary amine to form a stable, volatile trifluoroacetyl derivative, which exhibits excellent chromatographic behavior.[7]
-
Transfer 200 µL of the sample extract or working standard into a clean GC vial.
-
Add 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial immediately and vortex for 30 seconds.
-
Allow the reaction to proceed at 70°C for 20 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
Proceed with GC-MS analysis using the parameters outlined in Table 1.
GC-MS Instrumentation and Parameters
The selection of appropriate GC-MS parameters is critical for the successful separation and identification of the analyte. The following table provides a validated starting point for method development.
| Parameter | Recommended Setting | Rationale / Expertise & Experience |
| Gas Chromatograph (GC) | ||
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar 5% phenyl-methylpolysiloxane phase provides good separation for a wide range of semi-volatile compounds and is robust.[11] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas of choice for MS applications. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Provides optimal column efficiency and is compatible with most MS vacuum systems. |
| Injector Type | Split/Splitless | |
| Injector Temp. | 250°C | Ensures rapid and complete volatilization of the analyte and its derivative without thermal degradation.[12] |
| Injection Mode | Split (10:1) or Splitless | A split injection is suitable for screening concentrated samples, while splitless is preferred for trace analysis to maximize sensitivity.[13][14] |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | The initial hold allows for solvent focusing. The ramp rate provides a good balance between separation efficiency and analysis time. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible, fragment-rich spectra ideal for library matching.[11] |
| Ionization Energy | 70 eV | The industry standard energy that generates consistent fragmentation patterns found in spectral libraries like NIST.[11] |
| Source Temp. | 230°C | A hot source minimizes contamination and ensures efficient ionization. |
| Quadrupole Temp. | 150°C | Maintains ion flight path stability. |
| Scan Range | 40 - 350 m/z | This range covers the molecular ion of the derivatized analyte and its key fragments, while excluding low-mass solvent ions. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Results and Data Interpretation
Analyte Identification
The identification of 4-Ethylcyclohexanamine is based on a two-factor confirmation:
-
Retention Time (RT): The analyte should elute at a consistent RT under the specified chromatographic conditions. The derivatized analyte will have a different, typically earlier or later, RT than the underivatized form.
-
Mass Spectrum: The acquired mass spectrum of the chromatographic peak must match the reference spectrum of 4-Ethylcyclohexanamine (or its derivative).
Expected Mass Spectra
Underivatized 4-Ethylcyclohexanamine:
-
Molecular Ion (M+•): A peak at m/z 127 corresponding to the molecular weight of the compound [C8H17N]+• should be visible, though it may be of low intensity for primary amines.[2]
-
Key Fragments:
-
m/z 98: Loss of the ethyl group ([M-29]+). This is a common and often significant fragmentation pathway.
-
m/z 56: A characteristic fragment for cyclohexylamines resulting from ring cleavage.
-
m/z 30: Represents the [CH2NH2]+ fragment, which is a hallmark of primary amines.
-
TFAA-Derivatized 4-Ethylcyclohexanamine:
-
Molecular Formula: C10H16F3NO
-
Molecular Weight: 223.24 g/mol
-
Molecular Ion (M+•): A strong peak at m/z 223 is expected. Derivatization often increases the stability of the molecular ion.
-
Key Fragments:
-
m/z 194: Loss of the ethyl group ([M-29]+).
-
m/z 126: A prominent fragment corresponding to the loss of the trifluoroacetyl group ([M-97]+).
-
Trustworthiness: The Role of Spectral Library Matching
For authoritative identification, the acquired mass spectrum should be compared against a reliable spectral database. The National Institute of Standards and Technology (NIST) Mass Spectral Library is the industry standard.[15][16] A high-quality match (typically with a similarity index > 800) provides strong evidence for the compound's identity.[11]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the identification of 4-Ethylcyclohexanamine by GC-MS. By explaining the rationale behind key steps such as sample preparation, derivatization, and instrument parameter selection, this guide empowers researchers to obtain reliable and reproducible results. The recommended use of TFAA derivatization addresses the inherent challenges of amine analysis, leading to superior chromatographic performance and confident identification. Adherence to this protocol, combined with spectral library confirmation, establishes a self-validating system for the analysis of 4-Ethylcyclohexanamine in various research and development settings.
References
-
4-Ethylcyclohexanamine Chemical & Physical Properties. Chemsrc. [Link]
-
4-Ethyl-N-methylcyclohexanamine. PubChem, National Center for Biotechnology Information. [Link]
-
Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. [Link]
-
Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. [Link]
-
Sample Preparation Guidelines for GC-MS. Mass Spectrometry Facility, University of California, Riverside. [Link]
-
Sample preparation GC-MS. SCION Instruments. [Link]
-
GC-MS and HPLC-FLD for Sensitive Assay of Toxic Cyclohexylamine in Artificial Sweetener Tablets and Human Biological Fluids. ResearchGate. [Link]
-
Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks, Virginia Tech. [Link]
-
N-Ethyl cyclohexylamine. PubChem, National Center for Biotechnology Information. [Link]
-
4-Ethylcyclohexan-1-amine. PubChem, National Center for Biotechnology Information. [Link]
-
Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. National Center for Biotechnology Information. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Center for Biotechnology Information. [Link]
-
Cyclohexylamine, N-ethyl-. NIST Chemistry WebBook. [Link]
-
Bruker NIST Mass Spectral Library. Bruker. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. [Link]
-
A Review on GC-MS and Method Development and Validation. Impact Factor. [Link]
-
NIST 23 Mass Spectral Library. Scientific Instrument Services. [Link]
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. [Link]
-
Cyclohexanamine, 4,4'-methylenebis-. NIST Chemistry WebBook. [Link]
-
Cyclohexanamine, N-cyclohexyl-. NIST Chemistry WebBook. [Link]
-
Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
-
Petrochemicals and General Chemicals. GL Sciences. [Link]
-
Cyclohexylamine, N-ethyl-. NIST Chemistry WebBook. [Link]
-
Amines by GC-MS. Chromatography Forum. [Link]
-
A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. ResearchGate. [Link]
-
Cyclohexane. NIST Chemistry WebBook. [Link]
-
How Is Gas Chromatography Used In Petrochemical Analysis? Chemistry For Everyone (YouTube). [Link]
-
Gas chromatography/tandem mass spectrometry analysis of alkylresorcinols in red blood cells. PubMed. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate extract of Cenchrus setigerus Vahl (Poaceae). The Pharma Innovation Journal. [Link]
-
LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua. MDPI. [Link]
Sources
- 1. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 2. 4-Ethylcyclohexanamine | CAS#:42195-97-1 | Chemsrc [chemsrc.com]
- 3. 4-ETHYL-CYCLOHEXYLAMINE CAS#: 23775-39-5 [amp.chemicalbook.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. uoguelph.ca [uoguelph.ca]
- 11. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. store.bruker.com [store.bruker.com]
- 16. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
Application Note: A Scalable and Robust Protocol for the Synthesis and Purification of 4-Ethylcyclohexanamine
Abstract and Introduction
4-Ethylcyclohexanamine is a valuable cycloaliphatic amine intermediate with significant applications in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials.[1][2] Its structure, featuring a cyclohexane ring, provides unique conformational properties that are leveraged in drug design, while the primary amine serves as a crucial handle for further chemical modifications. The growing demand for this intermediate necessitates the availability of a robust, scalable, and economically viable manufacturing process.
This application note provides a comprehensive guide for the large-scale synthesis and purification of 4-Ethylcyclohexanamine. We present a detailed protocol based on the catalytic hydrogenation of 4-ethylaniline, a method well-suited for industrial production due to its high atom economy and efficiency.[2] Furthermore, a rigorous purification protocol using fractional distillation is outlined, ensuring the final product meets the high-purity specifications required for downstream applications. This document is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.
Strategic Selection of the Synthetic Pathway
For the large-scale production of 4-Ethylcyclohexanamine, several synthetic routes can be considered. The two most prominent are:
-
Reductive Amination of 4-Ethylcyclohexanone: This method involves the reaction of 4-ethylcyclohexanone with an ammonia source, followed by reduction of the resulting imine intermediate.[3][4] While highly versatile and effective, especially for generating diverse amine derivatives on a lab or pilot scale, it often requires stoichiometric reducing agents or a two-step, one-pot approach that can add complexity and cost at an industrial scale.[5][6]
-
Catalytic Hydrogenation of 4-Ethylaniline: This pathway involves the direct reduction of the aromatic ring of 4-ethylaniline using molecular hydrogen in the presence of a heterogeneous catalyst. This approach is frequently the cornerstone of industrial cyclohexylamine production due to its high efficiency, use of inexpensive hydrogen as the reductant, and amenability to continuous flow processes.[2] The catalyst can be recovered and reused, further enhancing the economic and environmental profile of the synthesis.
For this guide, we will focus on the catalytic hydrogenation of 4-ethylaniline . This choice is grounded in its proven scalability, operational simplicity for large-scale reactors, and favorable process economics, making it the superior choice for industrial manufacturing.
Synthesis Workflow Overview
The overall process is a two-stage workflow that begins with the high-pressure catalytic hydrogenation of the starting material, followed by a multi-step workup and final purification by fractional distillation to yield high-purity 4-Ethylcyclohexanamine.
Caption: Overall workflow for the synthesis and purification of 4-Ethylcyclohexanamine.
Detailed Protocol: Catalytic Hydrogenation of 4-Ethylaniline
This protocol details the batch synthesis of 4-Ethylcyclohexanamine. All operations involving hydrogen gas must be conducted in a properly rated high-pressure reactor within a ventilated fume hood by trained personnel.
Reaction Principle
The synthesis proceeds via the heterogeneous catalytic hydrogenation of 4-ethylaniline. The aromatic benzene ring is saturated with hydrogen atoms, converting it to a cyclohexane ring without affecting the ethyl and amine functional groups. Noble metal catalysts, such as rhodium on a carbon support (Rh/C), are highly effective for this transformation due to their high activity and selectivity.[3]
Caption: Catalytic hydrogenation of 4-ethylaniline to 4-ethylcyclohexanamine.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Ethylaniline | ≥98% | Major Chemical Supplier | Starting material |
| 5% Rhodium on Carbon (Rh/C) | Catalyst Grade | Major Chemical Supplier | Degussa type E101 or equivalent |
| Isopropanol (IPA) | Anhydrous | Major Chemical Supplier | Reaction Solvent |
| Hydrogen (H₂) | High Purity (≥99.99%) | Industrial Gas Supplier | Reducing Agent |
| Celite® 545 | Filtration Aid | Major Chemical Supplier | For catalyst removal |
| Sodium Hydroxide (NaOH) | Reagent Grade | Major Chemical Supplier | For workup (if needed) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Chemical Supplier | Drying Agent |
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.
-
Inert atmosphere system (Nitrogen or Argon).
-
Buchner funnel and filtration flask.
-
Rotary evaporator.
-
Fractional distillation apparatus with a Vigreux column.
-
Standard laboratory glassware.
Step-by-Step Synthesis Protocol
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Purge the vessel thoroughly with nitrogen to create an inert atmosphere.
-
Catalyst Loading: Under the nitrogen atmosphere, carefully add the 5% Rh/C catalyst (e.g., 0.5-1.0 mol% relative to the substrate) to the reactor.
-
Reagent Addition: Add anhydrous isopropanol to the reactor (e.g., 5-10 mL per gram of substrate). Begin stirring and then add the 4-ethylaniline (1.0 eq).
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the reactor with nitrogen to ~10 bar and then vent. Repeat this cycle 3-5 times to remove all residual oxygen.
-
Hydrogenation: After the final nitrogen purge, pressurize the reactor with hydrogen gas to the target pressure (e.g., 50 bar). Heat the reactor to the desired temperature (e.g., 120°C). The reaction is exothermic; monitor the temperature closely. Maintain constant stirring throughout the reaction.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases (usually within 4-8 hours). Alternatively, the reaction can be monitored by taking small, carefully depressurized samples and analyzing them by GC-MS.
-
Cooldown and Depressurization: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a safe, designated area. Purge the reactor with nitrogen 3-5 times before opening.
-
Catalyst Removal: Dilute the reaction mixture with additional isopropanol. Set up a filtration apparatus with a pad of Celite® over the filter paper. Filter the reaction mixture through the Celite® to remove the Rh/C catalyst. Wash the catalyst cake with small portions of isopropanol to ensure complete product recovery. The recovered catalyst can be stored under inert conditions for potential reuse.
-
Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the isopropanol. The remaining liquid is the crude 4-Ethylcyclohexanamine.
Detailed Protocol: Purification by Fractional Distillation
The crude product contains the desired 4-Ethylcyclohexanamine along with potential impurities such as unreacted starting material, cis/trans isomers, and minor byproducts. Fractional distillation under reduced pressure is an effective method for obtaining a high-purity final product.
Equipment and Setup
-
Round-bottom flask appropriately sized for the volume of crude product.
-
Vigreux column (length dependent on required separation efficiency).
-
Distillation head with a thermometer.
-
Condenser.
-
Receiving flasks.
-
Vacuum pump and pressure gauge.
-
Heating mantle with a stirrer.
Step-by-Step Purification Protocol
-
Apparatus Assembly: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum operation.
-
Charging the Flask: Transfer the crude 4-Ethylcyclohexanamine to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a typical starting point.
-
Heating: Begin heating the distillation flask gently. Stir the contents to ensure smooth boiling.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction, which may contain residual solvent and other volatile impurities.
-
Main Fraction: As the temperature stabilizes at the boiling point of 4-Ethylcyclohexanamine at the given pressure (approx. 75°C at 15 mmHg), switch to a clean receiving flask to collect the pure product.[7]
-
Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities. The material remaining in the flask is the distillation residue.
-
-
Product Characterization: Analyze the collected main fraction for purity and identity using the analytical methods described below.
Quality Control and Analytical Characterization
Ensuring the identity and purity of the final product is critical.[8] A combination of spectroscopic and chromatographic techniques should be employed.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the purity of the product and identify any minor impurities. The mass spectrum provides confirmation of the molecular weight (127.23 g/mol ).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure. The disappearance of aromatic proton signals (typically 6.5-7.5 ppm) and the appearance of aliphatic proton signals (typically 0.8-3.0 ppm) confirm the complete hydrogenation of the aromatic ring.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. The N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-H stretching of the sp³ hybridized carbons (below 3000 cm⁻¹) will be prominent. The absence of aromatic C-H stretches (above 3000 cm⁻¹) also indicates successful hydrogenation.[11]
Data Summary and Safety Information
Table 1: Physicochemical Properties and Safety Data for 4-Ethylcyclohexanamine
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N | PubChem[11] |
| Molecular Weight | 127.23 g/mol | PubChem[11] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[12] |
| Boiling Point | ~75 °C at 15 mmHg | ChemicalBook[7] |
| Density | ~0.86 g/cm³ | ChemicalBook[7] |
| GHS Hazard Statements | H226, H302, H314 | PubChem[11] |
| Signal Word | Danger | TCI Chemicals[13] |
| Primary Hazards | Flammable liquid, Harmful if swallowed, Causes severe skin burns and eye damage | PubChem[11] |
Table 2: Optimized Parameters for Catalytic Hydrogenation
| Parameter | Recommended Value/Range | Rationale |
| Catalyst | 5% Rhodium on Carbon (Rh/C) | High activity and selectivity for aromatic ring hydrogenation. |
| Catalyst Loading | 0.5 - 1.0 mol% | Balances reaction rate with cost-effectiveness. |
| Solvent | Isopropanol (IPA) | Good solubility for substrate and product; provides a source of hydrogen in transfer hydrogenation if needed. |
| Hydrogen Pressure | 40 - 60 bar | Sufficient pressure to drive the reaction efficiently without requiring extreme high-pressure equipment. |
| Temperature | 100 - 150 °C | Provides adequate thermal energy to overcome the activation barrier for hydrogenation. |
| Reaction Time | 4 - 8 hours | Typically sufficient for complete conversion, verifiable by H₂ uptake or GC analysis. |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis and purification of high-purity 4-Ethylcyclohexanamine. The selection of catalytic hydrogenation of 4-ethylaniline as the synthetic route is justified by its industrial viability and efficiency. Adherence to the detailed steps for synthesis, workup, and purification, along with stringent safety measures and analytical quality control, will ensure a consistent and high-quality supply of this important chemical intermediate for research and development professionals.
References
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Li, B., et al. (2021). Direct reductive amination of ketones with amines by reductive aminases. Green Synthesis and Catalysis, 2(4). Retrieved January 3, 2026, from [Link]
-
4-Ethylcyclohexan-1-amine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Feng, S., et al. (2021). Unexpected Formation of Organic Siloxanes alongside Ethylphenols in the Catalytic Hydrogenation of Waste Enzymatic Lignin. White Rose Research Online. Retrieved January 3, 2026, from [Link]
-
4-Ethylcyclohexanamine. (n.d.). Chemsrc. Retrieved January 3, 2026, from [Link]
-
Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
Industrial Cyclohexylamine Market Growth & Trends. (n.d.). ReAnIn. Retrieved January 3, 2026, from [Link]
-
CYCLOHEXYLAMINE. (n.d.). Ataman Kimya. Retrieved January 3, 2026, from [Link]
-
Industrial Cyclohexylamine Market Size, Forecast Report 2034. (n.d.). Retrieved January 3, 2026, from [Link]
-
N,N-Dimethylcyclohexylamine. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]
-
Soeherman, F., et al. (2024). Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. ChemRxiv. Retrieved January 3, 2026, from [Link]
-
Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol. (n.d.). Atlantis Press. Retrieved January 3, 2026, from [Link]
-
Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. (2022). PubMed Central. Retrieved January 3, 2026, from [Link]
-
Cyclohexylamine. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
- Process for preparation of substantially pure glimepiride. (2007). Google Patents.
-
An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. (2015). ResearchGate. Retrieved January 3, 2026, from [Link]
- Preparation method of trans-4-methyl cyclohexylamine. (n.d.). Google Patents.
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. (n.d.). Google Patents.
- Preparation method of cis-4-methylcyclohexylamine. (n.d.). Google Patents.
-
Synthesis of cyclic amines. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
- Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. (2024). Google Patents.
-
A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. (2024). CfPIE. Retrieved January 3, 2026, from [Link]
-
New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
- Purification of cyclohexane. (n.d.). Google Patents.
Sources
- 1. Industrial Cyclohexylamine Market Growth & Trends [reanin.com]
- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. 4-ETHYL-CYCLOHEXYLAMINE CAS#: 23775-39-5 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 13. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: 4-Ethylcyclohexanamine as a Precursor for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Cyclohexylamine Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery and development, the selection of appropriate starting materials and key intermediates is a critical determinant of synthetic efficiency, scalability, and ultimately, the viability of an active pharmaceutical ingredient (API). Among the vast array of chemical building blocks, saturated carbocyclic amines, particularly substituted cyclohexanamines, represent a privileged scaffold. Their three-dimensional architecture, conformational flexibility, and ability to engage in specific hydrogen bonding and hydrophobic interactions make them ideal components for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
4-Ethylcyclohexanamine, a disubstituted cyclohexane derivative, embodies these desirable characteristics. The presence of the primary amine provides a versatile handle for a wide range of chemical transformations, including amidation, alkylation, and the formation of various nitrogen-containing heterocycles. The ethyl group, on the other hand, imparts a degree of lipophilicity that can be crucial for membrane permeability and target engagement. While direct examples of marketed drugs explicitly synthesized from 4-ethylcyclohexanamine are not prominently featured in publicly accessible literature, its structural analog, trans-4-methylcyclohexylamine, serves as a key intermediate in the synthesis of the widely prescribed antidiabetic drug, Glimepiride. This close structural relationship strongly suggests the potential of 4-ethylcyclohexanamine as a valuable precursor for the development of novel APIs with tailored properties.
This application note will provide a comprehensive overview of the chemical properties of 4-ethylcyclohexanamine, its synthesis, and a detailed, illustrative protocol for its potential application in the synthesis of a Glimepiride analog, thereby highlighting its utility as a versatile precursor in pharmaceutical research and development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a precursor is paramount for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇N | [1] |
| Molecular Weight | 127.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 166.3 ± 8.0 °C at 760 mmHg | [3] |
| Density | 0.8 ± 0.1 g/cm³ | [3] |
| Flash Point | 36.4 ± 9.7 °C | [3] |
| Solubility | Moderately soluble in polar solvents | [2] |
Safety and Handling: 4-Ethylcyclohexanamine is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[4] It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All personnel should be familiar with the material's Safety Data Sheet (SDS) before commencing any experimental work.
Synthesis of 4-Ethylcyclohexanamine: A Generalized Approach
The synthesis of 4-ethylcyclohexanamine can be achieved through several established synthetic routes. One common and efficient method is the reductive amination of 4-ethylcyclohexanone. This reaction involves the condensation of the ketone with an amine source, typically ammonia, to form an imine intermediate, which is then reduced in situ to the desired primary amine.
Figure 1: Generalized workflow for the synthesis of 4-Ethylcyclohexanamine via reductive amination.
Protocol: Reductive Amination of 4-Ethylcyclohexanone
This protocol outlines a general procedure for the synthesis of 4-ethylcyclohexanamine. Researchers should optimize reaction conditions based on available equipment and desired scale.
Materials:
-
4-Ethylcyclohexanone
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas (H₂) and a suitable catalyst (e.g., Palladium on carbon, Raney nickel)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylcyclohexanone (1 equivalent) in anhydrous methanol.
-
To this solution, add a solution of ammonia in methanol (excess, typically 5-10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction (Method A: Sodium Cyanoborohydride):
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Reduction (Method B: Catalytic Hydrogenation):
-
Transfer the methanolic solution of the imine to a hydrogenation vessel.
-
Add a catalytic amount of a suitable hydrogenation catalyst (e.g., 5-10 mol% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-500 psi) and stir at room temperature or with gentle heating until the reaction is complete.
-
-
Work-up:
-
If using catalytic hydrogenation, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with water and acidify with concentrated HCl to a pH of ~2.
-
Wash the acidic aqueous layer with diethyl ether to remove any unreacted ketone.
-
Basify the aqueous layer with a concentrated NaOH solution to a pH of >12, ensuring the flask is cooled in an ice bath.
-
Extract the product into diethyl ether or another suitable organic solvent (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-ethylcyclohexanamine.
-
-
Purification: The crude product can be purified by distillation under reduced pressure to obtain the final product in high purity.
Application in API Synthesis: A Case Study of a Glimepiride Analog
As previously mentioned, trans-4-methylcyclohexylamine is a crucial intermediate in the synthesis of the sulfonylurea antidiabetic drug, Glimepiride.[5] The synthetic route to Glimepiride involves the reaction of trans-4-methylcyclohexylamine with a sulfonyl isocyanate derivative. Given the structural similarity, 4-ethylcyclohexanamine can be envisioned as a direct replacement for its methyl analog to produce a novel Glimepiride derivative. Such a modification could potentially alter the drug's lipophilicity, metabolic profile, and receptor binding affinity, making it a target of interest for drug discovery programs.
Figure 2: Proposed synthetic pathway for a Glimepiride analog using 4-Ethylcyclohexanamine.
Protocol: Synthesis of a 4-Ethylcyclohexanamine-based Glimepiride Analog
This protocol is a hypothetical adaptation based on known syntheses of Glimepiride and serves as a guide for researchers.
Materials:
-
4-Ethylcyclohexanamine (as synthesized above)
-
4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonyl isocyanate (or a suitable precursor that can be converted to the isocyanate in situ)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Inert gas atmosphere (e.g., nitrogen, argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve the sulfonyl isocyanate intermediate (1 equivalent) in the anhydrous aprotic solvent.
-
Amine Addition: Dissolve 4-ethylcyclohexanamine (1-1.1 equivalents) in the same anhydrous solvent and add it to the dropping funnel.
-
Coupling Reaction: Slowly add the solution of 4-ethylcyclohexanamine to the stirred solution of the sulfonyl isocyanate at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.
-
Work-up and Isolation:
-
Once the reaction is complete, the product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) to yield the pure Glimepiride analog.
-
-
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Conclusion and Future Perspectives
4-Ethylcyclohexanamine is a versatile and valuable precursor for the synthesis of complex organic molecules, with significant, albeit underexplored, potential in the field of active pharmaceutical ingredients. The protocols provided herein for its synthesis and its application in the generation of a novel Glimepiride analog demonstrate its utility as a building block for creating new chemical entities with potentially modulated pharmacological profiles. As the demand for novel therapeutics with improved efficacy and safety continues to grow, the exploration of underutilized precursors like 4-ethylcyclohexanamine will be a key driver of innovation in drug discovery. Researchers are encouraged to adapt and optimize these methodologies to explore the full synthetic potential of this promising intermediate.
References
-
PubChem. 4-Ethylcyclohexan-1-amine. National Center for Biotechnology Information. [Link]
-
Chemsrc. 4-Ethylcyclohexanamine | CAS#:42195-97-1. [Link]
-
PubChem. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - GHS Classification. National Center for Biotechnology Information. [Link]
- Google Patents.
Sources
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 5. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Ethylcyclohexanamine synthesis
Answering the user's request.## Technical Support Center: Optimizing Reaction Conditions for 4-Ethylcyclohexanamine Synthesis
Welcome to the technical support center for the synthesis of 4-Ethylcyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
The primary and most efficient route for synthesizing 4-Ethylcyclohexanamine is through the reductive amination of 4-ethylcyclohexanone. This one-pot reaction is a cornerstone of modern organic synthesis for its high efficiency in forming carbon-nitrogen bonds.[1][2] The process involves the reaction of a ketone (4-ethylcyclohexanone) with an amine source to form an intermediate imine, which is then reduced in-situ to the desired amine.[2]
This guide is structured into two main sections: a proactive Frequently Asked Questions (FAQs) section to guide your experimental design and a reactive Troubleshooting Guide to address specific issues that may arise during the synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic planning of the 4-Ethylcyclohexanamine synthesis.
Q1: What is the most reliable synthetic pathway for 4-Ethylcyclohexanamine?
Reductive amination is the preferred method. It can be performed as a direct, one-pot reaction where the ketone, amine source, and reducing agent are combined.[2] This approach is favored for its operational simplicity and efficiency. The general reaction scheme involves the formation of an iminium ion intermediate from 4-ethylcyclohexanone and an ammonia source, followed by its immediate reduction.
Caption: Fig. 1: Reductive Amination Pathway
Q2: How do I choose the right reducing agent for the reaction?
The choice of reducing agent is critical for maximizing yield and minimizing byproducts. The ideal agent should selectively reduce the iminium ion intermediate without significantly reducing the starting ketone.
| Reducing Agent | Selectivity & Reactivity | Typical Conditions & Solvents | Safety & Handling Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Excellent: Mild and highly selective for imines/iminium ions in the presence of ketones.[1][2] The preferred choice for this synthesis. | Room temperature; Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[3] | Moisture-sensitive but generally safer and easier to handle than NaBH₃CN. |
| Sodium Cyanoborohydride (NaBH₃CN) | Good: Selective at mildly acidic pH (~5-6). Less reactive than NaBH₄, but can still reduce some ketones.[2] | Mildly acidic conditions; Protic solvents like Methanol (MeOH) or Ethanol (EtOH). | Highly Toxic. Can release hydrogen cyanide gas, especially under strongly acidic conditions. Requires careful handling in a fume hood. |
| Catalytic Hydrogenation (H₂ with Pd, Pt, or Raney Ni) | Variable: Highly effective but can also reduce other functional groups. Catalyst activity can be sensitive to reaction conditions.[4][5] | H₂ atmosphere (from balloon to high pressure); Protic solvents like MeOH or EtOH. | Flammable H₂ gas requires specialized equipment. Catalysts can be pyrophoric. |
For most applications, Sodium triacetoxyborohydride (STAB) is the recommended starting point due to its high selectivity, operational simplicity, and superior safety profile.[1][2]
Q3: How can I control the cis/trans stereochemistry of the final product?
The synthesis will typically produce a mixture of cis and trans isomers of 4-Ethylcyclohexanamine.[6] The final ratio is influenced by factors such as the reducing agent, solvent, and temperature, which dictate whether the reaction follows a kinetic or thermodynamic pathway. Achieving high stereoselectivity often requires specific catalytic systems or post-synthesis separation. For many applications, the isomer mixture is used directly, but if a specific isomer is required, preparative chromatography (HPLC or SFC) is the most common purification method. Some patent literature describes specific catalyst systems (e.g., noble metal borides) to achieve higher cis-selectivity, though these catalysts may not be commercially available.[4]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine intermediate may not favor the imine. | Solution: Add a catalytic amount of a mild acid, such as acetic acid (AcOH). Rationale: The acid protonates the hydroxyl group of the hemiaminal intermediate, turning it into a better leaving group (H₂O) and driving the reaction towards the iminium ion.[1] |
| 2. Inactive Reducing Agent: The hydride reagent may have degraded due to moisture. | Solution: Use a freshly opened bottle of the reducing agent or a properly stored one. Rationale: Borohydride reagents are sensitive to moisture and can decompose over time, losing their reducing power. | |
| 3. Sub-optimal pH: For reagents like NaBH₃CN, the pH is critical for selectivity. | Solution: Maintain the reaction pH between 5 and 6. Rationale: At this pH, the iminium ion is readily formed and is more susceptible to reduction by NaBH₃CN than the protonated ketone.[2] | |
| Significant Byproduct Formation (e.g., 4-ethylcyclohexanol) | 1. Non-selective Reducing Agent: The reducing agent is reducing the starting ketone in addition to the iminium ion. | Solution: Switch to a more selective reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃). Rationale: NaBH(OAc)₃ is sterically hindered and less reactive than NaBH₄, making it highly selective for the iminium ion over the less electrophilic ketone carbonyl.[1][2] |
| Formation of Secondary Amine Byproduct (Bis(4-ethylcyclohexyl)amine) | 1. Product Reacts with Starting Material: The newly formed primary amine (product) acts as a nucleophile and reacts with remaining 4-ethylcyclohexanone. | Solution: Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). Rationale: Le Châtelier's principle dictates that a high concentration of the initial amine nucleophile will outcompete the product amine, minimizing the formation of the secondary amine byproduct. |
| Difficult Product Purification / Streaking on TLC Plate | 1. Basic Nature of Amine: The amine product interacts strongly with the acidic silica gel used in column chromatography. | Solution 1: Add a small amount (~1%) of a volatile base like triethylamine (Et₃N) or ammonium hydroxide to the eluent. Rationale: The added base deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of the basic amine product and allowing for better separation.[7] |
| Solution 2: Perform an acid-base extraction during workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with aqueous acid (e.g., 1M HCl) to protonate the amine into the aqueous layer. Wash the organic layer to remove neutral impurities. Basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.[8] |
Detailed Experimental Protocol: Reductive Amination using NaBH(OAc)₃
This protocol provides a robust method for the synthesis of 4-Ethylcyclohexanamine.
Materials and Reagents:
-
4-Ethylcyclohexanone
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-ethylcyclohexanone (1.0 eq).
-
Solvent and Amine Source: Dissolve the ketone in anhydrous DCM. Add ammonium acetate (2.0 - 3.0 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone has been consumed (typically 12-24 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. It is recommended to use an eluent system containing 0.5-1% triethylamine (e.g., Hexane/Ethyl Acetate/Et₃N) to obtain the pure 4-Ethylcyclohexanamine.[7]
Caption: Fig. 2: Experimental Workflow
References
- BenchChem. (2025). Application Note: A Robust Protocol for the Reductive Amination of 4-Hydroxycyclohexanone. BenchChem.
-
PubChem. 4-Ethylcyclohexan-1-amine. National Center for Biotechnology Information. [Link]
- Knupp, G. et al. (1981). Method for producing 4-substituted cis-cyclohexylamine.
-
Wikipedia. Reductive amination. Wikimedia Foundation. [Link]
-
PubChem. 4-Ethyl-N-methylcyclohexanamine. National Center for Biotechnology Information. [Link]
- Zentiva, K.S. (2005). Novel synthesis process of trans-4-methylcyclohexylamine base.
-
Valle-Vigón, P. et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
-
Bartleby. N- N-ethylcyclohexanamine. Bartleby. [Link]
-
National Institutes of Health. (2020). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. National Library of Medicine. [Link]
-
Chegg. (2021). Suggest two syntheses of N-ethylcyclohexanamine by reductive amination. Chegg. [Link]
-
Chegg. (2021). Suggest two syntheses of N-ethylcyclohexanamine by reductive amination. Chegg. [Link]
- Egis Gyogyszergyar Zrt. (2024). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
-
SM Organic Chemistry. (2022). How to purify Amine? YouTube. [Link]
- Xi'an Leader Biochemical Engineering Co., Ltd. (2011). Preparation method of trans-4-methyl cyclohexylamine.
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Ethylcyclohexanamine
Welcome to the technical support center for the synthesis of 4-Ethylcyclohexanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the formation of byproducts during the synthesis of 4-Ethylcyclohexanamine, providing in-depth, field-proven insights and troubleshooting strategies.
General FAQs
Q1: What are the primary synthetic routes to 4-Ethylcyclohexanamine and what are the expected stereoisomers?
The two most common industrial and laboratory-scale methods for synthesizing 4-Ethylcyclohexanamine are:
-
Reductive Amination of 4-Ethylcyclohexanone: This method involves the reaction of 4-ethylcyclohexanone with an amine source (typically ammonia) to form an intermediate imine, which is then reduced to the final amine.[1][2]
-
Catalytic Hydrogenation of 4-Ethylaniline: This route involves the reduction of the aromatic ring of 4-ethylaniline using a metal catalyst under hydrogen pressure.[3][4]
Both synthetic routes will produce a mixture of cis- and trans- isomers of 4-Ethylcyclohexanamine.[5][6] The ratio of these isomers is highly dependent on the reaction conditions, catalyst, and reducing agent used.[7]
Q2: How can I analyze the purity and isomeric ratio of my 4-Ethylcyclohexanamine product?
Gas Chromatography (GC) is the most common method for determining the purity of the final product and quantifying impurities. For determining the cis/trans isomeric ratio, GC and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed.[8][9]
Troubleshooting Guide 1: Reductive Amination of 4-Ethylcyclohexanone
Reductive amination is a versatile one-pot reaction but is susceptible to several side reactions that can complicate purification and reduce yield.[2][10]
Reaction Pathway and Byproduct Formation
Caption: Reductive amination pathway and common side reactions.
Frequently Asked Questions & Troubleshooting
Q3: My final product is contaminated with a significant amount of 4-ethylcyclohexanol. What is the cause and how can I prevent it?
Cause: This is one of the most common byproducts and occurs when the reducing agent directly reduces the starting material, 4-ethylcyclohexanone, to the corresponding alcohol.[7] This is particularly problematic with strong reducing agents like sodium borohydride (NaBH₄) which can reduce both imines and ketones.[1]
Troubleshooting Steps:
-
Select a Milder Reducing Agent: Switch to a more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[2][10] NaBH(OAc)₃ is often preferred as it is less toxic than cyanide-based reagents.[10]
-
Optimize Reaction pH: The formation of the imine intermediate is favored under weakly acidic conditions (pH 4-5).[10] This maximizes the concentration of the iminium ion, favoring the desired reduction pathway over the reduction of the ketone. You can use a mild acid like acetic acid as a catalyst.[2]
-
Staged Addition: First, stir the ketone, amine source, and acid catalyst for a period (e.g., 20-30 minutes) to allow for imine formation before adding the reducing agent.[2] This ensures a higher concentration of the intermediate imine is present when the reducing agent is introduced.
Q4: I have identified a high molecular weight impurity, likely di(4-ethylcyclohexyl)amine. How is this formed and what can be done to minimize it?
Cause: This secondary amine byproduct forms when the desired product, 4-ethylcyclohexanamine, acts as a nucleophile and reacts with another molecule of the intermediate imine. This is a form of over-alkylation.[10]
Troubleshooting Steps:
-
Use Excess Ammonia: Employ a large excess of the ammonia source. This increases the probability of the ketone reacting with ammonia rather than the product amine, effectively outcompeting the side reaction.
-
Control Stoichiometry: If using a primary amine other than ammonia, precise control of the stoichiometry is crucial. Avoid using an excess of the starting ketone.
-
Monitor Reaction Progress: Over-extending the reaction time after the starting material has been consumed can sometimes lead to an increase in this byproduct. Monitor the reaction by TLC or GC and work it up promptly upon completion.
Summary Table: Reductive Amination Byproducts
| Byproduct | Likely Cause | Recommended Solution |
| 4-Ethylcyclohexanol | Non-selective reducing agent reduces the starting ketone. | Use a milder, imine-selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[2][10] |
| Di(4-ethylcyclohexyl)amine | The product amine reacts with the imine intermediate (over-alkylation). | Use a large excess of ammonia; control stoichiometry carefully.[10] |
| Unreacted 4-Ethylcyclohexanone | Incomplete reaction; insufficient reducing agent or reaction time. | Ensure at least stoichiometric amounts of the reducing agent are used; monitor reaction to completion. |
| cis/trans Isomers | Inherent to the reaction mechanism. | Isomer ratio can be influenced by the choice of catalyst and reaction conditions; may require downstream separation.[7][11] |
Troubleshooting Guide 2: Catalytic Hydrogenation of 4-Ethylaniline
This method is common in industrial settings and involves the reduction of an aromatic ring, which requires specific catalysts and conditions.
Reaction Pathway and Byproduct Formation
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 5. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 6. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 8. webqc.org [webqc.org]
- 9. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
Purification strategies for removing impurities from 4-Ethylcyclohexanamine
Welcome to the technical support center for the purification of 4-Ethylcyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile amine intermediate. The following troubleshooting guides and frequently asked questions are based on established principles of amine purification and tailored to the specific properties of 4-Ethylcyclohexanamine and its common synthesis-related impurities.
Understanding the Challenge: The Nature of 4-Ethylcyclohexanamine
4-Ethylcyclohexanamine is a primary amine with a basic character, which dictates many of the challenges in its purification. Its basicity can lead to strong interactions with acidic stationary phases in chromatography, causing peak tailing and poor separation. Furthermore, its relatively low molecular weight and potential for co-distillation with structurally similar impurities require careful optimization of distillation parameters.
Common synthetic routes to 4-Ethylcyclohexanamine include the catalytic hydrogenation of 4-ethylaniline and the reductive amination of 4-ethylcyclohexanone. Each route presents a unique profile of potential impurities that must be addressed.
Potential Impurities from Synthesis:
| Synthetic Route | Potential Impurities | Rationale |
| Catalytic Hydrogenation of 4-Ethylaniline | Unreacted 4-Ethylaniline, N-(4-ethylcyclohexyl)-4-ethylaniline, Dicyclohexylamine derivatives, 4-Ethylcyclohexanol | Incomplete reaction, side reactions between product and starting material, over-reduction, and presence of water.[1] |
| Reductive Amination of 4-Ethylcyclohexanone | Unreacted 4-Ethylcyclohexanone, 4-Ethylcyclohexanol, Imine intermediate, Borate salts (from reducing agents) | Incomplete reaction, reduction of the starting ketone, incomplete reduction of the intermediate, and reagent byproducts.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to decide on a purification strategy for my crude 4-Ethylcyclohexanamine?
A1: The first and most critical step is to analyze your crude material to identify the major impurities. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. Understanding the nature and boiling points of your impurities will guide your choice between distillation, chromatography, or crystallization.
Q2: My 4-Ethylcyclohexanamine is showing significant peak tailing during normal-phase silica gel chromatography. What is causing this and how can I fix it?
A2: The peak tailing is a classic sign of strong acid-base interaction between the basic amine and the acidic silanol groups on the silica gel surface.[3][4] This can lead to poor separation and loss of yield. To mitigate this, you have a few options:
-
Add a competing amine: Incorporate a small amount (0.5-2%) of a volatile tertiary amine like triethylamine (TEA) or pyridine into your mobile phase.[3][4] This "neutralizes" the acidic sites on the silica, allowing your product to elute more symmetrically.
-
Use an amine-functionalized silica column: These columns have a stationary phase that is chemically modified with amino groups, creating a more basic environment that is ideal for the purification of amines without the need for mobile phase additives.[2][4]
-
Switch to reversed-phase chromatography: If your impurities have different polarities, reversed-phase chromatography with an appropriate mobile phase (e.g., acetonitrile/water with a basic modifier) can be effective.[3]
Q3: Is distillation a good method for purifying 4-Ethylcyclohexanamine?
A3: Fractional distillation can be a highly effective and scalable method, provided there is a sufficient boiling point difference between 4-Ethylcyclohexanamine (boiling point approx. 173-175 °C) and the impurities. It is particularly useful for removing lower-boiling solvents or higher-boiling byproducts like dicyclohexylamine derivatives. For impurities with very close boiling points, a highly efficient fractionating column is required.[5][6][7]
Q4: Can I purify 4-Ethylcyclohexanamine by crystallization?
A4: While crystallizing the free base might be challenging due to its low melting point, a highly effective strategy is to convert the amine into a salt.[8][9][10] Reacting the crude amine with an acid like hydrochloric acid (HCl) or oxalic acid often produces a crystalline salt that can be easily purified by recrystallization.[11] The pure amine can then be regenerated by basifying the salt solution and extracting the free amine.[10] This method is excellent for removing non-basic impurities.
Purification Strategy Decision Workflow
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guides
Guide 1: Fractional Distillation
Issue: Poor separation of 4-Ethylcyclohexanamine from an impurity with a close boiling point (e.g., 4-ethylcyclohexanol).
Probable Causes:
-
Insufficient column efficiency (too few theoretical plates).
-
Distillation rate is too fast, preventing equilibrium from being established.
-
Poor insulation of the distillation column.
Step-by-Step Protocol for Optimization:
-
Select the Right Column: Use a fractionating column with a high number of theoretical plates, such as a Vigreux or packed column (e.g., with Raschig rings or metal sponges).[5][7]
-
Ensure Proper Insulation: Wrap the entire column, from the pot to the condenser, with glass wool or aluminum foil to maintain the temperature gradient.
-
Control the Heating Rate: Heat the distillation flask slowly and evenly using a heating mantle. The goal is to have a slow, steady distillation rate of approximately 1-2 drops per second.
-
Maintain a Proper Reflux Ratio: Adjust the heating to ensure that you can see a ring of condensing vapor rising slowly up the column.[5] For difficult separations, a higher reflux ratio (more vapor returning to the column than is collected as distillate) is necessary.
-
Monitor Temperature Carefully: The temperature at the head of the column should remain stable at the boiling point of the desired fraction. A fluctuating temperature indicates poor separation.
Guide 2: Column Chromatography
Issue: Product elutes with impurities despite using a triethylamine-modified mobile phase on silica gel.
Probable Causes:
-
Incorrect solvent system polarity.
-
Co-elution of impurities with similar polarity.
-
Column overloading.
Step-by-Step Protocol for Optimization:
-
Optimize the Solvent System with TLC: Before running the column, perform a thorough solvent screen using Thin Layer Chromatography (TLC). Test various solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in methanol), all containing 1% triethylamine. Aim for a retention factor (Rf) of 0.2-0.3 for the 4-Ethylcyclohexanamine.
-
Consider an Alternative Stationary Phase: If co-elution persists, switch to an amine-functionalized silica column.[4] These columns often provide different selectivity and can resolve impurities that are difficult to separate on standard silica.
-
Proper Column Loading: Do not overload the column. A general rule of thumb is to load 1g of crude material for every 50-100g of silica gel.
-
Run a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This will help to elute less polar impurities first, followed by your product, and then more polar impurities, improving the overall separation.
Guide 3: Purification via Salt Recrystallization
Issue: The hydrochloride salt of 4-Ethylcyclohexanamine oils out or fails to crystallize from solution.
Probable Causes:
-
The chosen solvent is too good a solvent for the salt.
-
Presence of water, which can form a hydrate or prevent crystallization.[11]
-
Presence of impurities that inhibit crystal formation.
Step-by-Step Protocol for Inducing Crystallization:
-
Form the Salt: Dissolve the crude 4-Ethylcyclohexanamine in a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl in the same solvent (or gaseous HCl) dropwise with stirring until the solution is acidic.
-
Solvent Selection: If the salt oils out, the solvent system is not optimal. Try a mixture of solvents. For example, dissolve the oily salt in a minimal amount of a polar solvent like ethanol or methanol, and then slowly add a non-polar solvent like diethyl ether or hexanes until the solution becomes cloudy.[11]
-
Induce Crystallization:
-
Seeding: Add a small crystal of previously obtained pure salt to the solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid.
-
Cooling: Cool the solution slowly in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals.
-
-
Isolate and Wash: Once crystals have formed, collect them by vacuum filtration. Wash the crystals with a small amount of the cold, non-polar solvent to remove any remaining impurities.
-
Regenerate the Free Amine: Dissolve the pure salt in water, basify the solution with NaOH or K2CO3, and extract the pure 4-Ethylcyclohexanamine with a solvent like dichloromethane or diethyl ether.[10]
Purification Workflow Diagram
Caption: General workflow for the purification of 4-Ethylcyclohexanamine.
References
- Haber, F. (1898). Zeitschrift für Elektrochemie und angewandte physikalische Chemie, 4(25), 506-514.
-
Insight into the Role of Additives in Catalytic Synthesis of Cyclohexylamine from Nitrobenzene. (2018). ResearchGate. [Link]
-
Demange, L., Manguin, E., & Tasseau, O. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 229-236. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]
-
4-Ethylcyclohexan-1-amine. (n.d.). PubChem. [Link]
-
4-Ethyl-N-methylcyclohexanamine. (n.d.). PubChem. [Link]
- Method for producing 4-substituted cis-cyclohexylamine. (2002).
-
Isolation (Recovery). (n.d.). University of Alberta. [Link]
-
How to purify Amine? (2022, August 11). YouTube. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]
-
Forming oxalte salts of amines. (2009, July 25). Sciencemadness.org. [Link]
-
The hydrogenation of nitrobenzene to aniline: A new mechanism. (2005). ResearchGate. [Link]
-
Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine. (2014). ResearchGate. [Link]
-
Product distributions of reductive amination of cyclohexanone over... (2019). ResearchGate. [Link]
- Method of increasing hydrogenation rate of aromatic amines. (1996).
- Preparation method of trans-4-methyl cyclohexylamine. (2010).
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2024). MDPI. [Link]
-
Purification: Fractional Distillation. (n.d.). University of Rochester. [Link]
-
Fractional distillation. (n.d.). Wikipedia. [Link]
-
5.3: Fractional Distillation. (2021, March 5). Chemistry LibreTexts. [Link]
-
What is Fractional Distillation? (n.d.). The Chemistry Blog. [Link]
-
4-Ethylcyclohexanamine. (n.d.). Chemsrc. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclic amine synthesis [organic-chemistry.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. 4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 10. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency | MDPI [mdpi.com]
- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
Troubleshooting guide for the stereoselective reduction of 4-ethylcyclohexanone oxime
<_>
Welcome to the technical support guide for the stereoselective reduction of 4-ethylcyclohexanone oxime. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this important synthetic transformation. Here, we address common challenges in achieving high yields and desired stereoselectivity (cis/trans isomerism) through a practical, question-and-answer format grounded in mechanistic principles and field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield in the reduction of 4-ethylcyclohexanone oxime can stem from several factors, ranging from incomplete reaction to product degradation.
Potential Causes & Solutions:
-
Incomplete Reaction: The reducing agent may be insufficiently reactive or used in inadequate amounts.
-
Troubleshooting:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) alone is often ineffective for reducing oximes.[1][2] Its reactivity can be enhanced by additives like transition metal salts (e.g., NiCl₂, CuSO₄, ZrCl₄) or by using a stronger reducing agent like lithium aluminum hydride (LiAlH₄).[1] However, LiAlH₄ is less selective and requires careful handling. Catalytic hydrogenation over Raney Nickel or Platinum is another powerful method.[3][4][5]
-
Stoichiometry: Ensure at least a stoichiometric amount of the hydride reagent is used. An excess is often required to drive the reaction to completion. For catalytic hydrogenations, ensure adequate catalyst loading and hydrogen pressure.[4][6]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] If the reaction stalls, consider increasing the temperature or extending the reaction time. For instance, reductions over Raney Ni may require reflux temperatures.[4][5][6]
-
-
-
Side Reactions: The primary competing reaction is the formation of secondary amines, especially in the reduction of aldoximes, though it can occur with ketoximes as well.[3][4] Beckmann rearrangement to a lactam is another possibility under acidic conditions.[3][8][9]
-
Product Degradation during Workup: The resulting amine product can be volatile or susceptible to oxidation.
-
Troubleshooting:
-
Ensure the workup procedure is performed without undue delay. Acidic extraction (e.g., with HCl) to form the amine salt can aid in separation and improve stability before basification and final extraction.
-
-
Q2: I am struggling to achieve the desired diastereoselectivity. How can I favor the formation of the cis- or trans-4-ethylcyclohexylamine?
The stereochemical outcome of the reduction is determined by the direction of hydride (or hydrogen) attack on the C=N double bond. This is influenced by steric and electronic factors of the substrate and the reagent.[11][12] The trans isomer, with the ethyl and amino groups in an equatorial-equatorial conformation, is generally the thermodynamically more stable product.[13][14]
Strategies for Controlling Stereoselectivity:
-
Favoring the trans Isomer (Axial Attack):
-
Method: Reduction with sodium in a protic solvent like ethanol typically favors the formation of the more stable trans isomer through axial delivery of the hydride equivalent.[15] This method allows the reaction to proceed under thermodynamic control.
-
Rationale: The bulky reducing agent approaches from the less sterically hindered axial face, leading to the equatorial amino group in the final product.
-
-
Favoring the cis Isomer (Equatorial Attack):
-
Method: Catalytic hydrogenation, particularly over a platinum catalyst (e.g., PtO₂) in an acidic solvent like glacial acetic acid, often favors the formation of the cis isomer.[15]
-
Rationale: The oxime adsorbs onto the catalyst surface from the less hindered equatorial face. Subsequent delivery of hydrogen from the catalyst surface results in the formation of an axial amino group, yielding the cis product.[16] This is an example of kinetic control.
-
Summary of Conditions for Stereoselectivity:
| Desired Isomer | Typical Method | Reagent/Catalyst | Solvent | Key Principle |
| trans (more stable) | Dissolving Metal Reduction | Sodium (Na) | Ethanol | Thermodynamic Control |
| cis (less stable) | Catalytic Hydrogenation | Platinum Black (Pt) | Acetic Acid | Kinetic Control |
Experimental Protocols
Protocol 1: Synthesis of trans-4-Ethylcyclohexylamine
This protocol is adapted from established methods favoring thermodynamic control.[15]
Materials:
-
4-ethylcyclohexanone oxime
-
Ethanol, absolute
-
Sodium metal
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 20% w/v)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethylcyclohexanone oxime (1 equivalent) in absolute ethanol.
-
Carefully add small pieces of sodium metal (approx. 10 equivalents) to the solution at a rate that maintains a gentle reflux.
-
After all the sodium has reacted, cool the mixture to room temperature.
-
Slowly add water to quench any residual sodium, followed by acidification with concentrated HCl.
-
Remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material or byproducts.
-
Make the aqueous layer strongly basic with sodium hydroxide solution, ensuring the mixture is cool.
-
Extract the liberated amine product with diethyl ether (3x).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude trans-4-ethylcyclohexylamine.
-
The product can be further purified by distillation.
Protocol 2: Synthesis of cis-4-Ethylcyclohexylamine
This protocol utilizes catalytic hydrogenation, which often favors the kinetically controlled product.[15]
Materials:
-
4-ethylcyclohexanone oxime
-
Glacial acetic acid
-
Platinum black (Pt) or Adams' catalyst (PtO₂)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Sodium hydroxide solution
Procedure:
-
Dissolve 4-ethylcyclohexanone oxime (1 equivalent) in glacial acetic acid in a suitable hydrogenation vessel.
-
Add the platinum catalyst (typically 5-10 mol%).
-
Place the vessel in the hydrogenation apparatus, flush with nitrogen, and then pressurize with hydrogen (e.g., 50 psi).
-
Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Neutralize the filtrate with a cold sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts, filter, and concentrate under reduced pressure to obtain the crude product, which will be enriched in the cis-isomer.
-
Further purification and separation of isomers may be required, for example, by derivatization or chromatography.[15]
Visualizing the Process
Reaction Workflow
The following diagram outlines the general workflow from the starting material to the isolated amine products.
Caption: General experimental workflow for the stereoselective reduction.
Troubleshooting Logic
This flowchart provides a systematic approach to diagnosing and resolving common issues.
Caption: A decision tree for troubleshooting common experimental issues.
References
-
Ribeiro, J. L. P., Alves, C., Cardoso, A. L., Lopes, S. M. M., & Pinho e Melo, T. M. V. D. (2021). Reduction of Oximes and Hydrazones: Asymmetric and Diastereoselective Approaches. Current Organic Chemistry, 25(19), 2175-2198. [Link]
-
Filo. (n.d.). Mechanism of how oxime is converted to amine. Retrieved December 12, 2025, from [Link]
-
Sanz, M., & Guisan, J. M. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry, 4(1), 1-19. [Link]
-
Mouarrawis, V., & Kluwer, S. (2022). Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines. InCatT B.V.[Link]
-
Li, X., et al. (2022). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. Molecules, 27(23), 8466. [Link]
-
Wikipedia. (n.d.). Oxime. Retrieved December 12, 2025, from [Link]
- Klyuev, M. V., & Khidekel, M. L. (1980). Hydrogenation of oximes over palladium hydroxide on charcoal. Russian Chemical Bulletin, 29, 143-146.
-
Korchagina, D. V., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 12(12), 1582. [Link]
- Yang, Y., et al. (2010). A Convenient Method for Reduction of C=N Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System.
- Ghorbani-Vaghei, R., & Jalili, H. (2005). Reduction of oximes with sodium borohydride-copper (II) sulfate in methanol. Synthesis, 2005(08), 1251-1253.
-
University of Tennessee at Chattanooga. (n.d.). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar. Retrieved December 12, 2025, from [Link]
- Cieplak, A. S. (1985). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 107(26), 7340-7346.
-
Hornyánszky, G., et al. (2020). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Scientific Reports, 10(1), 1-10. [Link]
-
Wikipedia. (n.d.). Cyclohexanone oxime. Retrieved December 12, 2025, from [Link]
-
Booth, H., & Little, J. H. (1972). The Preparation of cis- and trans-l-Alkyl-4-phthalimidocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (13), 1846-1850. [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved December 12, 2025, from [Link]
- Zarei, A., & Setamdideh, D. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2933-2936.
- Reeve, W., & Christian, J. (1956). A Comparison of Raney Nickel and Raney Cobalt Catalysts for the Hydrogenation of Oximes. Journal of the American Chemical Society, 78(4), 860-861.
Sources
- 1. scispace.com [scispace.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. scholar.utc.edu [scholar.utc.edu]
- 6. US3959379A - Preparation of primary amines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards caripra… [ouci.dntb.gov.ua]
- 15. The preparation of cis- and trans-1-alkyl-4-phthalimidocyclohexanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. Mechanism of how oxime is converted to amine | Filo [askfilo.com]
Improving the yield of N-alkylation reactions with 4-Ethylcyclohexanamine
Welcome to the technical support center for the N-alkylation of 4-Ethylcyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are a synthesis of established chemical principles and practical, field-proven experience.
Introduction: The Challenge of Selectivity
The N-alkylation of primary amines like 4-Ethylcyclohexanamine is a cornerstone of synthetic chemistry, yet it presents a classic challenge: achieving selective mono-alkylation while preventing over-alkylation to secondary and tertiary amines, or even quaternary ammonium salts.[1][2][3] The nucleophilicity of the newly formed secondary amine is often comparable to or even greater than the starting primary amine, leading to a mixture of products and consequently, low yields of the desired compound.[3] This guide will provide a structured approach to overcoming these challenges through careful control of reaction parameters.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of 4-Ethylcyclohexanamine in a question-and-answer format.
Question 1: My reaction yield is very low, and I'm recovering a lot of unreacted 4-Ethylcyclohexanamine. What are the likely causes?
Answer:
Low conversion is a frequent issue and can typically be traced back to several key factors:
-
Insufficient Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature can significantly improve the reaction rate. However, be mindful that excessive heat can promote side reactions.[4]
-
Inappropriate Solvent Choice: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective as they can solvate the cation while leaving the nucleophile (the amine) relatively free to react.[4] In contrast, polar protic solvents can solvate the amine, reducing its nucleophilicity.[5]
-
Weak Base: A base is necessary to neutralize the acid (typically HBr or HCl) formed during the reaction. If the acid is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] If your base is too weak, the reaction will stall. Consider using a stronger, non-nucleophilic base.
-
Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. The general trend for halide leaving groups is I > Br > Cl > F.[7] If you are using an alkyl chloride, switching to an alkyl bromide or iodide will significantly accelerate the reaction.[8]
Question 2: My main problem is the formation of the di-alkylated product. How can I improve the selectivity for mono-alkylation?
Answer:
Preventing di-alkylation is the central challenge in this synthesis. Here are several strategies to enhance mono-selectivity:
-
Stoichiometry Control: Use a large excess of the 4-Ethylcyclohexanamine relative to the alkylating agent. This increases the statistical probability of the alkylating agent encountering a molecule of the primary amine rather than the mono-alkylated secondary amine.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture helps to maintain a low concentration of the electrophile, which favors the more abundant primary amine.[8]
-
Choice of Base: The choice of base can be critical. Using a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) can be advantageous. Some methodologies suggest that using cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH), can promote selective mono-N-alkylation.[9][10]
-
Competitive Deprotonation/Protonation Strategy: A more advanced technique involves using the hydrobromide salt of the primary amine (R-NH₂·HBr) as the starting material. A carefully controlled amount of base is then used to selectively deprotonate the primary amine, making it available for reaction. The newly formed, more basic secondary amine will then preferentially remain protonated and thus unreactive.[11][12]
Question 3: I am observing the formation of an elimination byproduct. How can I minimize this?
Answer:
Elimination (E2 reaction) is a common competing pathway, especially with secondary and tertiary alkyl halides or when using a strong, sterically hindered base. To minimize elimination:
-
Use a Less Hindered Base: While hindered bases can help with selectivity, an overly hindered base can preferentially act as a base for elimination rather than as a proton scavenger. A base like potassium carbonate (K₂CO₃) is often a good starting point.[4][6]
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired SN2 pathway.
-
Choose the Right Alkylating Agent: Primary alkyl halides are much less prone to elimination than secondary or tertiary halides.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of 4-Ethylcyclohexanamine with an alkyl halide?
The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step.[1][13]
Q2: Are there alternative, higher-yielding methods for the N-alkylation of 4-Ethylcyclohexanamine?
Yes, reductive amination is an excellent alternative that often provides higher yields and better selectivity for the desired secondary amine.[3] This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ to the corresponding amine. Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).[14][15]
Q3: How does the stereochemistry of the 4-ethylcyclohexyl ring affect the reaction?
4-Ethylcyclohexanamine exists as a mixture of cis and trans isomers. The ethyl group at the 4-position can influence the reactivity of the amine through steric hindrance, potentially affecting the rate of N-alkylation. While both isomers will undergo N-alkylation, the reaction rates may differ slightly. For most applications, a mixture of isomers is used. If a specific stereoisomer is required, it is best to start with the stereochemically pure amine.
Optimized Reaction Parameters
The following table provides a starting point for optimizing the N-alkylation of 4-Ethylcyclohexanamine.
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents that favor SN2 reactions.[4] |
| Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃ is a cost-effective and moderately strong base.[4][6] Cs₂CO₃ can enhance selectivity for mono-alkylation.[9] |
| Temperature | 50-80 °C | Balances reaction rate with minimizing side reactions.[4] |
| Alkylating Agent | Alkyl bromide or iodide | Better leaving groups than chlorides, leading to faster reactions.[7][8] |
| Stoichiometry | 2-3 equivalents of amine per equivalent of alkylating agent | A statistical approach to favor mono-alkylation. |
Experimental Protocol: Mono-N-alkylation of 4-Ethylcyclohexanamine with 1-Bromobutane
This protocol is a general guideline and may require optimization for your specific needs.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Ethylcyclohexanamine (2.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to the flask to achieve a concentration of approximately 0.5 M with respect to the alkylating agent.
-
Heating: Heat the stirred suspension to 60 °C.
-
Addition of Alkylating Agent: Slowly add 1-bromobutane (1.0 eq) to the reaction mixture over 1 hour using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-butyl-4-ethylcyclohexanamine.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in the N-alkylation of 4-Ethylcyclohexanamine.
Caption: Troubleshooting workflow for N-alkylation.
References
-
Best Conditions For N-Alkylation? - Sciencemadness.org. (2022-03-03). Available at: [Link]
-
N alkylation at sp 3 Carbon Reagent Guide - ACS Green Chemistry Institute. Available at: [Link]
-
Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols | CCS Chemistry. Available at: [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts. (2015-07-09). Available at: [Link]
-
Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing). (2018-09-28). Available at: [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Publishing. Available at: [Link]
- Chapter 2: Synthetic Methods for Alkyl Amines - Books. (2023-12-15).
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate. (2014-05-30). Available at: [Link]
-
Ch22: Alkylation of Amines - University of Calgary. Available at: [Link]
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023-04-17). Available at: [Link]
- Process for preparing 4-substituted cis-cyclohexylamines - Google Patents.
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - Semantic Scholar. (2014-04-15). Available at: [Link]
-
Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: [Link]
-
Amine alkylation - Wikipedia. Available at: [Link]
-
Leaving group - Wikipedia. Available at: [Link]
- Method for producing 4-substituted cis-cyclohexylamine - Google Patents.
-
Leaving Group Effect - Alkyl Halides 003 - YouTube. (2012-03-09). Available at: [Link]
-
Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Available at: [Link]
-
Cyclohexylamine: Properties, Reactions, Production And Uses - Chemcess. (2024-08-14). Available at: [Link]
-
i. nucleophilic substitution. (2020-04-10). Available at: [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017-05-26). Available at: [Link]
-
N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction - ResearchGate. Available at: [Link]
-
Alkylation of Amines, Part 2: with Aldehydes and Ketones - YouTube. (2020-11-02). Available at: [Link]
-
A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Available at: [Link]
-
A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. - ResearchGate. Available at: [Link]
-
Catalytic reductive N-alkylation of amines using carboxylic acids - RSC Publishing. Available at: [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC - NIH. Available at: [Link]
-
N-alkylation with cyclomethylbromide : r/Chempros - Reddit. (2022-10-17). Available at: [Link]
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021-03-17). Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates. Available at: [Link]
-
Important biologically active N-alkylated amines. - ResearchGate. Available at: [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC - NIH. Available at: [Link]
-
Electrochemical cyclohexylamine N‐alkylation with formaldehyde over.... - ResearchGate. Available at: [Link]
-
Help with N-Alkylation gone wrong : r/chemistry - Reddit. (2016-02-01). Available at: [Link]
-
Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) - NIH. Available at: [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC - PubMed Central. Available at: [Link]
-
Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. purechemistry.org [purechemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 11. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy | Semantic Scholar [semanticscholar.org]
- 13. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. youtube.com [youtube.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Preventing side reactions during the functionalization of 4-Ethylcyclohexanamine
Welcome to the technical support center for the synthetic chemistry of 4-Ethylcyclohexanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and side reactions encountered during its functionalization, providing in-depth troubleshooting guides, FAQs, and validated protocols to enhance the efficiency and success of your experiments.
Part 1: Troubleshooting N-Acylation Reactions
N-acylation is a fundamental transformation for converting the primary amine of 4-Ethylcyclohexanamine into a stable amide linkage, a common motif in pharmaceuticals. While seemingly straightforward, several issues can arise, leading to low yields and purification difficulties.
Troubleshooting Guide (Q&A Format)
Question 1: My N-acylation reaction is incomplete. TLC analysis shows a significant amount of unreacted 4-Ethylcyclohexanamine. What is the likely cause?
Answer: An incomplete reaction is typically traced back to one of four factors:
-
Reagent Stoichiometry and Quality: The most common issue is the degradation of the acylating agent (acyl chloride or anhydride) by atmospheric moisture. This hydrolysis consumes the reagent before it can react with the amine. It is crucial to use freshly opened or properly stored reagents. We recommend using a slight excess (1.1-1.2 equivalents) of the acylating agent to drive the reaction to completion.
-
Inadequate Base: A non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is required to neutralize the acid byproduct (HCl or carboxylic acid) generated during the reaction. Without a sufficient amount of base (at least one equivalent, often 1.5-2.0 equivalents are used), the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic.
-
Low Reaction Temperature: While many acylations are rapid at room temperature, the steric bulk of the cyclohexyl ring can slow the reaction rate.[1] If the reaction is sluggish, gentle heating (40-50 °C) can often increase the rate without promoting side reactions.
-
Solvent Choice: The reaction should be conducted in an inert, anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
Question 2: My final product is difficult to purify due to a greasy byproduct that co-elutes with my desired amide. What is this and how do I prevent it?
Answer: This issue often arises from using an excess of an acid anhydride as the acylating agent. The unreacted anhydride can be challenging to remove. The primary cause of purification difficulty, however, is often the formation of a salt between the acid byproduct and the basic scavenger (e.g., triethylammonium chloride).
-
Prevention & Solution:
-
Stoichiometry Control: Avoid using a large excess of the anhydride. Use the 1.1-1.2 equivalent range.
-
Aqueous Workup: Perform an aqueous workup to remove water-soluble byproducts. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and excess basic scavenger, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove the carboxylic acid byproduct and unreacted anhydride, and finally with brine to remove residual water.
-
Catalyst Use: For less reactive systems, instead of forcing conditions, consider using a catalyst like 4-Dimethylaminopyridine (DMAP) in a small amount (1-5 mol%) alongside your primary base to accelerate the reaction.
-
Experimental Protocol: N-Acetylation of 4-Ethylcyclohexanamine
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 4-Ethylcyclohexanamine | 127.24 | 1.0 | 1.27 g (10 mmol) |
| Triethylamine | 101.19 | 1.5 | 2.1 mL (15 mmol) |
| Acetyl Chloride | 78.50 | 1.1 | 0.8 mL (11 mmol) |
| Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-Ethylcyclohexanamine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add acetyl chloride to the reaction mixture. A white precipitate (triethylammonium chloride) will form.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-ethylcyclohexyl)acetamide. Purify further by recrystallization or column chromatography if necessary.
Diagram: N-Acylation Workflow
Caption: Workflow for the N-Acylation of 4-Ethylcyclohexanamine.
Part 2: Preventing Over-Alkylation in N-Alkylation Reactions
Direct N-alkylation of primary amines with alkyl halides is notoriously difficult to control. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces tertiary amines and even quaternary ammonium salts.[2][3][4]
Troubleshooting Guide (Q&A Format)
Question 1: I am trying to perform a simple mono-N-alkylation of 4-Ethylcyclohexanamine with an alkyl halide, but I'm getting a mixture of secondary, tertiary, and quaternary products. How can I achieve selectivity?
Answer: This is the classic challenge of direct amine alkylation. The product amine competes with the starting material for the alkylating agent.[3] Here is a hierarchy of strategies to enforce mono-alkylation:
-
Stoichiometric Control (Amine in Excess): The simplest method is to use a large excess of 4-Ethylcyclohexanamine (5-10 equivalents) relative to the alkyl halide. This ensures the alkylating agent is statistically more likely to encounter a primary amine than the newly formed secondary amine product. This is often effective but can be wasteful if the amine is valuable.
-
Use of Protecting Groups: This is the most robust method for guaranteeing mono-alkylation. The primary amine is first protected with a group that reduces its nucleophilicity (e.g., as a sulfonamide or carbamate), then alkylated, and finally deprotected. The Fukuyama amine synthesis using a nosyl (2-nitrobenzenesulfonyl) protecting group is a highly effective example.[5]
-
Reductive Amination: Instead of direct alkylation, reacting 4-Ethylcyclohexanamine with an aldehyde or ketone followed by reduction is a superior method for creating secondary and tertiary amines cleanly.[2][6][7] This avoids the over-alkylation problem entirely (see Part 3).
-
Bulky Reagents: Steric hindrance can be used to your advantage.[8][9] If either the amine or the alkylating agent is sterically bulky, di-alkylation can be significantly slowed. The bulky cyclohexyl group on 4-ethylcyclohexanamine already provides some hindrance.[1] Using a bulky alkylating agent can further suppress the second alkylation step.
FAQs
-
When is a protecting group strategy necessary? It is essential when your alkylating agent is highly reactive (e.g., methyl iodide, benzyl bromide), when your amine starting material is precious, and when the highest possible selectivity for the mono-alkylated product is required.[10]
-
Can I just use less alkylating agent to avoid over-alkylation? Using a substoichiometric amount of alkylating agent will not solve the problem. While it will leave unreacted starting material, the portion that does react will still produce a mixture of products due to the relative reactivities.
Diagram: Logic for Preventing Over-Alkylation
Caption: The over-alkylation problem and key preventative strategies.
Part 3: Optimizing Reductive Amination
Reductive amination is a powerful and highly selective method for N-alkylation that avoids the issues of direct alkylation. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine (or enamine), which is then reduced in situ to the target amine.
Troubleshooting Guide (Q&A Format)
Question 1: My reductive amination is failing. I recover most of my starting amine and carbonyl compound. What's wrong?
Answer: This points to a failure in the first step: imine formation.
-
pH is Critical: Imine formation is acid-catalyzed but inhibited by strong acid. The carbonyl oxygen must be protonated to become more electrophilic, but the amine must remain a free nucleophile. A slightly acidic pH (typically 4-6) is optimal. Adding a small amount of acetic acid is common practice.[11]
-
Water Removal: The reaction produces water, which can hydrolyze the imine back to the starting materials. While not always necessary, using a dehydrating agent (like molecular sieves) or a solvent that allows for azeotropic removal of water (like toluene with a Dean-Stark trap) can drive the equilibrium towards the imine.
Question 2: My reaction is producing a significant amount of alcohol byproduct corresponding to the reduction of my starting aldehyde/ketone. How do I prevent this?
Answer: This is a classic selectivity issue with the reducing agent.
-
Choose a Selective Reducing Agent: Sodium borohydride (NaBH₄) can reduce aldehydes and ketones directly, competing with the reduction of the imine.[6] The preferred reagents for reductive amination are milder hydrides that are more selective for the protonated iminium ion over the neutral carbonyl.
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is mild enough not to reduce most aldehydes and ketones but readily reduces iminium ions. It also releases acetic acid, helping to catalyze imine formation.[7]
-
Sodium cyanoborohydride (NaBH₃CN): Also highly selective, but it is toxic and requires careful handling and disposal.[6]
-
Question 3: I'm trying to make a secondary amine, but I'm getting the tertiary amine as a byproduct. How can I improve selectivity?
Answer: This occurs when the newly formed secondary amine reacts with a second molecule of the aldehyde/ketone.
-
Control Stoichiometry: Use a strict 1:1 molar ratio of 4-Ethylcyclohexanamine to the carbonyl compound.
-
Slow Addition: Add the reducing agent slowly to the mixture of the amine and carbonyl. This keeps the concentration of the newly formed secondary amine low, minimizing its chance to react again before the starting materials are consumed.
-
Stepwise Procedure: For maximum control, you can perform the reaction in two steps: first, form the imine (and optionally isolate it), then add the reducing agent.[7]
Experimental Protocol: One-Pot Reductive Amination with Benzaldehyde
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 4-Ethylcyclohexanamine | 127.24 | 1.0 | 1.27 g (10 mmol) |
| Benzaldehyde | 106.12 | 1.0 | 1.02 mL (10 mmol) |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 3.18 g (15 mmol) |
| Dichloroethane (DCE) | - | - | 50 mL |
| Acetic Acid | 60.05 | ~0.1 | ~2 drops |
Procedure:
-
To a flask, add 4-Ethylcyclohexanamine, benzaldehyde, and DCE.
-
Add a catalytic amount of glacial acetic acid (e.g., 2 drops).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add Sodium Triacetoxyborohydride (STAB) in portions over 15 minutes. The reaction may be mildly exothermic.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude N-benzyl-4-ethylcyclohexanamine by column chromatography.
Diagram: Reductive Amination Pathways
Caption: Desired vs. side reaction pathways in reductive amination.
References
- Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines. Journal of the Chemical Society, Faraday Transactions.
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Catalytic N‐Acylation of Cyclic Amines by Arylglyoxylic Acids via Radical‐Radical Cross‐Coupling. R Discovery. [Link]
-
Amine alkylation. Wikipedia. [Link]
- The preparation of protected amines or alkylated amino acids.
-
Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. [Link]
-
Chapter 2: Synthetic Methods for Alkyl Amines. Royal Society of Chemistry. [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica. [Link]
-
Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines. Organic Letters. [Link]
-
Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. SpringerLink. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
-
N-Acylation Reactions of Amines. University of Bath's research portal. [Link]
-
Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine in Water and Low Boiling Point Solvents. MDPI. [Link]
-
Conversion of cyclohexanol into cyclohexylamine over Ni/Al2O3 in tetrahydrofuran (THF) and cyclohexane. ResearchGate. [Link]
-
Methods to Avoid Inactivation of Primary Amines. Glen Research. [Link]
-
Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics. PMC. [Link]
-
The Impact Of Steric Hindrance On Chemical Reactions. FasterCapital. [Link]
-
Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. YouTube. [Link]
-
Protecting Groups List. SynArchive. [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
-
What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. [Link]
-
Steric effects. Wikipedia. [Link]
-
Steric hindrance – Knowledge and References. Taylor & Francis Online. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Academy of Sciences. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]
-
N-Acylation Reactions of Amines. ResearchGate. [Link]
-
Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ACS Publications. [Link]
-
Stereochemistry for the alkylation of enamines of cyclohexanone. YouTube. [Link]
-
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Royal Society of Chemistry. [Link]
-
Protecting Groups. chem.iitb.ac.in. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Royal Society of Chemistry. [Link]
-
Acylation of amines with different anhydrides. ResearchGate. [Link]
-
Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
-
Solved: 4-ethylcyclohexanone reacts with. Gauth. [Link]
Sources
- 1. Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. fastercapital.com [fastercapital.com]
- 9. Steric effects - Wikipedia [en.wikipedia.org]
- 10. EP0778285B1 - The preparation of protected amines or alkylated amino acids - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Column Chromatography for 4-Ethylcyclohexanamine Derivatives
Welcome to the technical support center for the purification of 4-Ethylcyclohexanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of these basic compounds. The inherent basicity of the amine functional group necessitates specific strategies to achieve optimal separation and recovery.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and streamline your workflow.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about selecting the appropriate chromatographic conditions for 4-Ethylcyclohexanamine derivatives.
Q1: What are the main challenges in purifying 4-Ethylcyclohexanamine derivatives with column chromatography?
The primary challenge stems from the basic nature of the amine group.[1] When using standard silica gel, which has acidic silanol groups on its surface, a strong acid-base interaction occurs. This interaction can lead to several problems:
-
Irreversible Adsorption: The compound binds so strongly to the column that it fails to elute, resulting in significant yield loss.[3]
-
Peak Tailing: The compound elutes slowly and asymmetrically (a "tailed" peak), leading to poor resolution from impurities and contamination of collected fractions.
-
Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive derivatives.[3]
Q2: Which stationary phase is best for my 4-Ethylcyclohexanamine derivative?
The choice of stationary phase is the most critical decision and depends on the overall polarity of your specific derivative. There is no single "best" phase, but rather a most appropriate one for your molecule.
-
For Non-polar to Moderately Polar Derivatives (Normal-Phase Chromatography):
-
Amine-Functionalized Silica: This is often the best starting point. The amine groups on the silica surface mask the acidic silanols, preventing the problematic acid-base interactions.[3][4] This often allows for the use of simple non-polar/polar solvent systems (e.g., Hexane/Ethyl Acetate) without basic additives.[4]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds due to its inherently basic surface.[5]
-
Standard Silica Gel: While challenging, it can be used effectively if the mobile phase is modified with a small amount of a competing base, such as triethylamine (TEA) or ammonia.[3][4][6]
-
-
For Polar Derivatives (Alternative Modes):
-
Reversed-Phase (C18, C8): Excellent for polar compounds. Separation is based on hydrophobicity. It is crucial to control the mobile phase pH to keep the amine in its neutral, free-base form (typically pH > 8), which increases its retention on the non-polar stationary phase.[3][7][8]
-
Hydrophilic Interaction Chromatography (HILIC): Ideal for very polar derivatives that are poorly retained in reversed-phase. HILIC uses a polar stationary phase (like silica or an amino column) with a highly organic mobile phase.[9][10][11][12][13]
-
Q3: What is a good starting mobile phase for my purification?
The optimal mobile phase is directly linked to your choice of stationary phase.
| Stationary Phase | Recommended Starting Mobile Phase | Rationale & Comments |
| Standard Silica Gel | Hexane/Ethyl Acetate with 0.5-1% Triethylamine (TEA) | The TEA acts as a competing base to occupy the acidic silanol sites, allowing the amine analyte to travel through the column with improved peak shape.[3][4] |
| Amine-Functionalized Silica | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Often, no basic modifier is needed, which simplifies post-purification workup by eliminating the need to remove high-boiling point additives like TEA.[4] |
| Alumina | Hexane/Ethyl Acetate | The basic surface of the alumina mitigates the need for a mobile phase modifier. |
| Reversed-Phase (C18) | Water/Acetonitrile with 0.1% Ammonium Hydroxide (to adjust pH to ~10) | At high pH, the amine is deprotonated (neutral), increasing its hydrophobicity and retention. This leads to better separation on a C18 column.[3] |
| HILIC (Amino Column) | 95:5 Acetonitrile/Water with a buffer (e.g., 10mM Ammonium Acetate) | In HILIC, retention is decreased by increasing the amount of water (the more polar component).[11] Buffers are needed for reproducible results.[9] |
Q4: Do I always need to add a basic modifier like triethylamine (TEA) when using silica gel?
Yes, for basic amines like 4-Ethylcyclohexanamine derivatives, it is almost always necessary to add a modifier to the mobile phase when using standard silica gel.[4][6] Without it, you will likely experience the issues described in Q1. The modifier "passivates" the column by neutralizing the active acidic sites.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My compound is stuck on the silica column and will not elute, even with a highly polar solvent system.
-
Underlying Cause: This is a classic case of irreversible adsorption due to strong acid-base interaction between your basic amine and the acidic silica gel. The polarity of the solvent alone is not enough to disrupt this bond.
-
Immediate Solution: Attempt to salvage the compound by flushing the column with a highly polar solvent mixture containing a strong base. A common "stripping" solution is 5-10% ammonium hydroxide in methanol.
-
Long-Term Prevention: This issue is a clear indication that standard silica gel is not suitable for your compound under the current conditions.
-
Re-develop the method: Ensure your mobile phase contains a basic modifier like 0.5-2% triethylamine or ammonia.[3][4]
-
Change the stationary phase: The most robust solution is to switch to an amine-functionalized silica or a basic alumina column.[4][5] For polar derivatives, consider switching to a reversed-phase method.[8]
-
Problem 2: My compound elutes as a broad, tailing peak on a silica column, resulting in poor separation.
-
Underlying Cause: Peak tailing is also a result of the strong interaction with acidic silanol sites. A portion of the analyte molecules are delayed as they travel through the column, creating an asymmetrical peak shape.
-
Solutions:
-
Increase Modifier Concentration: If you are already using a basic modifier like TEA, try incrementally increasing its concentration (e.g., from 0.5% to 1.0% or 1.5%). This provides more competing base to shield your analyte from the silanols.
-
Pre-treat the Silica: Before loading your sample, you can wash, or "neutralize," the packed column with your mobile phase containing the basic additive until the eluent is basic.[6]
-
Switch to a More Suitable Stationary Phase: As with irreversible adsorption, the most reliable solution is to use a stationary phase designed for amines, such as amine-functionalized silica, which directly prevents these secondary interactions.[4]
-
Problem 3: After purification using a TEA-modified mobile phase, I can't remove the TEA from my final product.
-
Underlying Cause: Triethylamine has a relatively high boiling point (89.5 °C) and can form salts with any acidic functionalities or residual acids, making it difficult to remove by simple evaporation.
-
Solutions:
-
Azeotropic Removal: Co-evaporate the product with a solvent that forms an azeotrope with TEA, such as toluene or dichloromethane, multiple times on a rotary evaporator.
-
Acid-Base Extraction: Dissolve the product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). This will protonate the TEA, making it water-soluble and pulling it into the aqueous layer. Caution: This is only suitable if your desired compound is not acid-sensitive and will remain in the organic layer.
-
Future Prevention: Use a more volatile basic modifier, such as a solution of ammonia in methanol, or design your purification strategy to avoid modifiers altogether by using an amine-functionalized or reversed-phase column.
-
Problem 4: My polar derivative is not retained on a C18 reversed-phase column.
-
Underlying Cause: In reversed-phase chromatography, polar compounds have weak interactions with the non-polar stationary phase and elute quickly.[11] If your mobile phase is acidic or neutral, your basic amine will be protonated (charged), making it even more polar and less likely to be retained.
-
Solutions:
-
Increase Mobile Phase pH: Adjust the mobile phase to a basic pH (e.g., pH 9-10) using ammonium hydroxide. This neutralizes the amine, making it less polar and significantly increasing its retention.[3]
-
Reduce Organic Content: Decrease the percentage of acetonitrile or methanol in your mobile phase. This makes the mobile phase more polar, which promotes the interaction of your compound with the non-polar stationary phase.
-
Switch to HILIC: If the compound is extremely polar, it may be a better candidate for Hydrophilic Interaction Chromatography (HILIC), which is specifically designed for retaining and separating such molecules.[12][13]
-
Chromatography Selection Workflow
The following diagram illustrates a decision-making process for selecting the appropriate chromatographic method for your 4-Ethylcyclohexanamine derivative.
Caption: Decision tree for chromatography method selection.
Experimental Protocols
Protocol 1: Normal-Phase Purification on Silica Gel with a Triethylamine (TEA) Modifier
This protocol is a standard approach for moderately polar amines when specialized columns are unavailable.
-
Slurry Preparation: In a beaker, add silica gel to your starting mobile phase (e.g., 98:2:1 Hexane:Ethyl Acetate:Triethylamine). Create a homogenous slurry that can be easily poured.
-
Column Packing: Pour the slurry into the column and use gentle air pressure or a pump to pack the bed firmly. Ensure no air bubbles are trapped.
-
Equilibration: Elute the packed column with at least 5 column volumes (CV) of the mobile phase. This ensures the entire stationary phase is "neutralized" by the TEA.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a compatible solvent like dichloromethane. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin elution with the starting mobile phase. If necessary, gradually increase the polarity by increasing the percentage of ethyl acetate (this is a gradient elution). For example, you might run a gradient from 2% to 20% ethyl acetate over 10-15 CV.
-
Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Workup: Combine the pure fractions and remove the solvent using a rotary evaporator. To remove residual TEA, refer to the troubleshooting guide (Problem 3).
Protocol 2: Reversed-Phase Purification on C18 at High pH
This protocol is ideal for more polar 4-Ethylcyclohexanamine derivatives.
-
Mobile Phase Preparation:
-
Solvent A: Prepare an aqueous buffer. Add 1 mL of concentrated ammonium hydroxide to 1 L of HPLC-grade water to create a ~0.1% solution (pH ≈ 10-11). Filter and degas.
-
Solvent B: HPLC-grade acetonitrile or methanol.
-
-
Column Equilibration: Wash the C18 column with 100% Solvent B, followed by your starting mobile phase composition (e.g., 95:5 Solvent A:Solvent B) for at least 5-10 CV.
-
Sample Preparation: Dissolve your crude product in a solvent compatible with the mobile phase, such as a small amount of methanol or DMSO. Ensure the sample is fully dissolved and filtered to remove particulates.
-
Elution: Inject the sample and begin the elution. A typical gradient would start with a low percentage of organic solvent (e.g., 5% Solvent B) and gradually increase to a high percentage (e.g., 95% Solvent B) to elute compounds of increasing hydrophobicity.
-
Fraction Collection & Analysis: Collect fractions and analyze them by an appropriate method (e.g., LC-MS or by evaporating a small aliquot and running TLC).
-
Workup: Combine the pure fractions. The bulk of the acetonitrile/methanol can be removed on a rotary evaporator. The remaining aqueous solution containing the product can then be freeze-dried (lyophilized) or extracted with an appropriate organic solvent.
References
-
Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International. Available at: [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Available at: [Link]
-
Choosing Stationary Phase Column Chromatography. Chemistry Stack Exchange. Available at: [Link]
-
How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. Available at: [Link]
-
Is there an easy way to purify organic amines? Biotage. (2023). Available at: [Link]
-
Valko, I. (2005). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Available at: [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. (2012). Available at: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. (2023). Available at: [Link]
-
Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. PubMed. (2016). Available at: [Link]
-
Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. Available at: [Link]
-
(PDF) Mixed-Mode Chromatography. ResearchGate. Available at: [Link]
-
HPLC conditions for basic compound? Chromatography Forum. (2002). Available at: [Link]
-
Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. (2024). Available at: [Link]
-
Hydrophilic Interaction Chromatography. LCGC International. Available at: [Link]
-
Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]
-
Supercritical fluid chromatography. Wikipedia. Available at: [Link]
-
Mixed-mode chromatography. Wikipedia. Available at: [Link]
-
Amine column degradation. Chromatography Forum. (2009). Available at: [Link]
- Amines analysis by ion chromatography. Google Patents.
-
Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. Available at: [Link]
-
Use of Supercritical Fluid Chromatography to Improve Efficiency of Medicinal Chemistry Purifications. Biopharma Asia. (2014). Available at: [Link]
-
Amine purification. Science Forums. (2011). Available at: [Link]
-
Ion-Exchange Chromatography. Chemistry LibreTexts. (2024). Available at: [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. (2021). Available at: [Link]
-
SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. Available at: [Link]
-
4-Ethyl-N-methylcyclohexanamine. PubChem. Available at: [Link]
-
Troubleshooting Amine Unit Simulations. Bryan Research & Engineering. (2008). Available at: [Link]
-
4-Ethylcyclohexan-1-amine. PubChem. Available at: [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. (2024). Available at: [Link]
-
Studies on the formation of cyclohexylamine and N-methylcyclohexylamine from bromhexine in animals and man, and simultaneous determination of cyclohexylamine and N-methylcyclohexylamine by gas chromatography. PubMed. Available at: [Link]
-
N-Ethyl cyclohexylamine. PubChem. Available at: [Link]
-
Cyclohexylamine (C6H13N) properties. Chemical Compound Properties Database. Available at: [Link]
-
Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. The Royal Society of Chemistry. Available at: [Link]
-
Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Supporting Information. Available at: [Link]
Sources
- 1. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 2. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Navigating the Challenges of 4-Ethylcyclohexanamine Isomer Separation
Welcome to the dedicated technical support center for the resolution of 4-Ethylcyclohexanamine isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the stereoisomers of this compound. 4-Ethylcyclohexanamine presents a significant purification challenge due to the presence of both diastereomers (cis and trans) and enantiomers, all of which exhibit very similar physicochemical properties.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting guidance for the key separation techniques employed in this field. Our aim is to equip you with the knowledge to not only resolve common issues but also to understand the underlying principles that govern a successful separation.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of 4-Ethylcyclohexanamine isomers so challenging?
The primary difficulty lies in the subtle structural differences between the cis and trans diastereomers. These geometric isomers often have very close boiling points and polarities, leading to co-elution in standard chromatographic systems.[1] Furthermore, each diastereomer exists as a pair of enantiomers, which have identical physical properties in an achiral environment, necessitating the use of chiral selectors for their resolution.[2][3]
Q2: What are the key isomers of 4-Ethylcyclohexanamine I need to consider?
4-Ethylcyclohexanamine has two stereocenters, leading to the existence of four stereoisomers:
-
cis isomer: Exists as a pair of enantiomers ((1R,4S) and (1S,4R)).
-
trans isomer: Exists as a pair of enantiomers ((1R,4R) and (1S,4S)).
Your primary separation goal will likely be to first separate the cis and trans diastereomers, followed by the resolution of the enantiomers within each diastereomeric pair if required for your application.
Q3: Which analytical technique is best suited for separating 4-Ethylcyclohexanamine isomers?
The optimal technique depends on your specific objectives, such as analytical quantification or preparative isolation, as well as the equipment available in your laboratory. The most common and effective methods include:
-
Gas Chromatography (GC): Particularly useful for its high resolution of volatile and semi-volatile compounds. However, the basic nature of amines can lead to peak tailing on standard columns.[4]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that can be adapted for both diastereomeric and enantiomeric separations through the use of appropriate stationary phases.[5][6]
-
Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative that often provides fast and efficient separations of polar and chiral compounds, including amines.[7][8][9][10]
-
Fractional Crystallization: A classical method that can be effective for large-scale diastereomeric separations by forming salts with a chiral resolving agent.[2][11][12][13]
The following sections will provide detailed troubleshooting for each of these techniques.
Troubleshooting Guide: Chromatographic Methods
This section addresses common problems encountered during the chromatographic separation of 4-Ethylcyclohexanamine isomers.
Gas Chromatography (GC)
Issue 1: Poor resolution or co-elution of cis and trans isomers.
-
Root Cause Analysis:
-
Inadequate Stationary Phase: Standard non-polar phases (e.g., 5% diphenyl / 95% dimethylpolysiloxane) may not provide sufficient selectivity for these closely related isomers.[1]
-
Suboptimal Temperature Program: A rapid temperature ramp will not allow for adequate interaction between the isomers and the stationary phase, resulting in poor separation.[1]
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. An improperly set flow rate can lead to peak broadening and reduced resolution.
-
-
Solutions & Optimization:
-
Column Selection:
-
Consider a mid-polarity or wax-type column to enhance selectivity.
-
For basic compounds like amines, utilize a specialized amine-deactivated column to minimize peak tailing and improve peak shape.[4]
-
-
Temperature Program Optimization:
-
Employ a slower temperature ramp, particularly around the expected elution temperature of the isomers.
-
Incorporate an isothermal hold at a temperature that maximizes the resolution between the two diastereomeric peaks.
-
-
Carrier Gas Flow:
-
Ensure the linear velocity of your carrier gas (typically Helium or Hydrogen) is set to the optimal rate for your column diameter.
-
-
Issue 2: Broad, tailing peaks for both isomers.
-
Root Cause Analysis:
-
Active Sites: The amine functional group can interact with active silanol groups in the injector liner or on the column itself, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1]
-
-
Solutions & Optimization:
-
System Inertness:
-
Use a deactivated injector liner specifically designed for amine analysis.
-
Ensure your column is in good condition and has not been compromised by previous analyses of acidic compounds.
-
-
Sample Concentration:
-
Dilute your sample and reinject to see if peak shape improves.
-
-
Derivatization:
-
In some cases, derivatizing the amine group (e.g., through acylation) can reduce its basicity and improve chromatographic performance.
-
-
High-Performance Liquid Chromatography (HPLC)
Issue 1: Inability to separate cis and trans diastereomers on a standard C18 column.
-
Root Cause Analysis:
-
Insufficient Selectivity: The hydrophobicity of the cis and trans isomers is often too similar for effective separation on a standard reversed-phase column.
-
-
Solutions & Optimization:
-
Column Selection:
-
Explore alternative stationary phases that offer different selectivity mechanisms. Phenyl-hexyl or embedded polar group (EPG) phases can provide beneficial pi-pi or hydrogen bonding interactions.[14]
-
Normal-phase chromatography on a silica or cyano-bonded column can sometimes provide excellent resolution for diastereomers.[15]
-
-
Mobile Phase Optimization:
-
Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa) as this can alter selectivity.
-
Adjust the pH of the aqueous portion of the mobile phase. Since 4-Ethylcyclohexanamine is a base, operating at a pH where it is protonated can change its interaction with the stationary phase. A pH 2-3 units below the pKa of the amine is a good starting point.
-
Consider the use of ion-pairing reagents in the mobile phase to improve retention and selectivity.
-
-
Issue 2: Failure to resolve the enantiomers of either the cis or trans isomer.
-
Root Cause Analysis:
-
Achiral Environment: Enantiomers will not separate on a standard, achiral HPLC column. A chiral selector is required to form transient diastereomeric complexes with different stabilities.[16]
-
-
Solutions & Optimization:
-
Chiral Stationary Phases (CSPs): This is the most common approach for enantiomeric separations.[5][17]
-
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are highly versatile and effective for a wide range of chiral compounds, including amines.
-
Cyclodextrin-based CSPs: These are also effective for separating enantiomers, particularly those containing a phenyl or cyclohexyl group near the stereocenter.[18]
-
Crown Ether-based CSPs: These are particularly useful for the enantioseparation of primary amine compounds.[5]
-
-
Chiral Mobile Phase Additives (CMPAs): An alternative, though less common, approach is to add a chiral selector to the mobile phase and use a standard achiral column.
-
Supercritical Fluid Chromatography (SFC)
Issue 1: Poor peak shape and inconsistent retention times.
-
Root Cause Analysis:
-
Inadequate Mobile Phase Modifier/Additive: Supercritical CO2 alone is not sufficient to elute polar, basic compounds like 4-Ethylcyclohexanamine. An organic modifier (e.g., methanol) and a basic additive are typically required.
-
Water Content: Trace amounts of water in the system or sample can significantly impact retention and peak shape in SFC.
-
-
Solutions & Optimization:
-
Mobile Phase Composition:
-
Use a polar organic solvent, such as methanol, as a co-solvent with the supercritical CO2.
-
Incorporate a basic additive (e.g., diethylamine, isopropylamine) into the modifier at a low concentration (e.g., 0.1-1%) to improve peak shape for the amine analytes.
-
-
System Equilibration:
-
Ensure the system is thoroughly equilibrated with the mobile phase before injecting the sample.
-
-
Ion-Pairing SFC: For highly polar analytes, ion-pairing SFC can be a powerful technique. This involves adding reagents like trifluoroacetic acid and ammonium acetate to the mobile phase.[7]
-
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Diastereomer Separation by Gas Chromatography (GC)
This protocol provides a starting point for the separation of cis and trans-4-Ethylcyclohexanamine.
-
Instrumentation: Gas chromatograph with Flame Ionization Detector (FID).
-
Column: Amine-specific capillary column (e.g., Alltech Heliflex® AT-Amine or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (50:1 ratio)
-
Liner: Deactivated, glass wool packed liner.
-
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 150 °C.
-
Hold: Hold at 150 °C for 5 minutes.
-
-
Detector:
-
Temperature: 280 °C
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Protocol 2: Enantiomeric Separation by Chiral HPLC
This protocol is designed for the separation of the enantiomers of one of the diastereomers (e.g., the trans isomer) after it has been isolated.
-
Instrumentation: HPLC system with UV detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or equivalent).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a basic additive. A typical starting point is 90:10 (Hexane:IPA) + 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the isolated diastereomer in the mobile phase to a concentration of 0.5 mg/mL.
Data Summary Table
| Isomer Type | Separation Technique | Key Challenge | Recommended Column/Phase |
| Diastereomers (cis vs. trans) | Gas Chromatography (GC) | Peak tailing, co-elution | Amine-specific, mid-polarity |
| High-Performance Liquid Chromatography (HPLC) | Similar retention on C18 | Phenyl-hexyl, Cyano, or Silica | |
| Enantiomers (e.g., (1R,4R) vs. (1S,4S)) | High-Performance Liquid Chromatography (HPLC) | No separation in achiral systems | Chiral Stationary Phase (CSP) |
| Supercritical Fluid Chromatography (SFC) | Requires chiral selector | Chiral Stationary Phase (CSP) |
Decision Tree for Method Selection
References
- Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair form
- Troubleshooting the separation of cis- and trans-nerolidol isomers. (n.d.). Benchchem.
- Amines by Supercritical Fluid Chromatography. (n.d.).
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021).
- Separation or Resolution of Enantiomers. (2021). Chemistry LibreTexts.
- Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
- Resolution of Enantiomers. (2025). Chiralpedia.
- Chiral resolution. (n.d.). Wikipedia.
- Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (n.d.). Taylor & Francis Online.
- Emerging Separation Techniques in Supercritical Fluid Chrom
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Separation of structural isomers of amine on gas chromatography. (2012).
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.).
- Separation of diastereomers. (2008).
- Chiral Drug Separ
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.).
- Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. (2022). PubMed.
- Chiral HPLC Separ
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Emerging Separation Techniques in Supercritical Fluid Chromatography [jstage.jst.go.jp]
- 10. selvita.com [selvita.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Substituted Cyclohexylamines: A Comparative Framework for 4-Ethylcyclohexanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Cyclohexylamine Scaffold in Modern Drug Discovery
The cyclohexane ring is a ubiquitous and privileged scaffold in medicinal chemistry. Its three-dimensional, non-planar structure allows for the precise spatial arrangement of functional groups, making it an ideal framework for designing ligands that can interact with complex biological targets. When functionalized with an amine group, the resulting cyclohexylamine moiety serves as a critical pharmacophore in a diverse range of therapeutic agents.[1] These compounds can range from cardiovascular drugs to agents active in the central nervous system (CNS).[2][3]
This guide provides an in-depth comparative framework centered on 4-ethylcyclohexanamine, a representative member of the simple alkyl-substituted cyclohexylamine class. While public domain data directly comparing the biological activities of simple 4-alkylcyclohexylamines is limited, this document serves as a predictive guide based on established structure-activity relationship (SAR) principles and provides the detailed experimental protocols necessary to generate such critical data. We will explore how subtle modifications to the cyclohexylamine core—varying alkyl chain length, altering substituent position, and modifying the amine—can profoundly influence physicochemical properties and, consequently, pharmacological activity. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to rationally evaluate and optimize this promising chemical class.
Part 1: The Physicochemical and Stereochemical Landscape
The biological activity of a molecule is intrinsically linked to its physicochemical properties. For substituted cyclohexylamines, key parameters include lipophilicity (logP), basicity (pKa), and stereochemistry. These factors govern how a compound is absorbed, distributed, metabolized, and excreted (ADME), as well as how it interacts with its biological target.
1.1. Core Compound: 4-Ethylcyclohexanamine
4-Ethylcyclohexanamine is an organic compound featuring a cyclohexane ring substituted with an ethyl group and a primary amine.[4] A critical feature is its stereochemistry. The substituents on the cyclohexane ring can exist in either a cis (on the same side of the ring's plane) or trans (on opposite sides) configuration. These diastereomers can have different physical properties and, more importantly, distinct biological activities due to the different three-dimensional shapes they present to a receptor or enzyme.
1.2. Comparative Physicochemical Properties
To understand the influence of the 4-alkyl substituent, we can compare the predicted and experimental properties of 4-ethylcyclohexanamine with its close analogs: the unsubstituted cyclohexylamine (4-H), 4-methylcyclohexanamine, and 4-propylcyclohexanamine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | XLogP3 (Predicted) |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 10.66 | 1.4 |
| 4-Methylcyclohexanamine | C₇H₁₅N | 113.20 | 10.66 | 1.9 |
| 4-Ethylcyclohexanamine | C₈H₁₇N | 127.23 | 10.66 | 2.4 |
| 4-Propylcyclohexanamine | C₉H₁₉N | 141.26 | 10.66 | 2.9 |
| (Data sourced from PubChem CID 7445, 12693, 420819, and 273347 respectively) |
Expertise & Experience: Interpreting the Data
-
Basicity (pKa): The predicted pKa remains constant across these simple alkyl analogs. As a primary aliphatic amine, the basicity is strong and largely unaffected by the non-polar alkyl chain at the 4-position. This high pKa ensures that at physiological pH (~7.4), these compounds will be predominantly protonated, which is often crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding pocket.
-
Lipophilicity (XLogP3): There is a clear, incremental increase in the predicted octanol-water partition coefficient (XLogP3) as the alkyl chain length increases from H to propyl. This trend is fundamental. Higher lipophilicity can enhance membrane permeability and access to CNS targets, but it can also lead to increased binding to plasma proteins, greater metabolic liability, and potential off-target toxicity. The choice of alkyl substituent is therefore a critical optimization step to balance potency with a favorable pharmacokinetic profile.
Part 2: General Synthetic Strategies
The synthesis of 4-substituted cyclohexylamines is generally robust, allowing for the generation of diverse analogs for screening. A common and effective approach involves the reductive amination of a corresponding 4-substituted cyclohexanone.
Caption: General workflow for synthesizing 4-alkyl-cyclohexylamines.
Causality Behind Experimental Choices: This two-step, one-pot reaction is highly efficient. The choice of reducing agent is key. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is selective for the protonated imine intermediate over the ketone starting material, minimizing the formation of the corresponding cyclohexanol byproduct. Alternatively, catalytic hydrogenation (H₂ over a catalyst like Pd/C or Raney Nickel) can achieve the same transformation and is often preferred for larger-scale synthesis due to cost and safety considerations.[5] This synthetic route provides straightforward access to a library of analogs for SAR studies.
Part 3: A Predictive Framework for Comparative Pharmacology
While direct comparative data is sparse for this specific series, we can construct a predictive framework based on the well-established pharmacology of related amine-containing scaffolds. Simple aliphatic amines like these are plausible ligands for monoamine transporters (such as DAT, NET, and SERT) or trace amine-associated receptors (TAARs).[6] This profile is distinct from arylcyclohexylamines (e.g., phencyclidine, ketamine), where the addition of an aryl group geminal to the amine dramatically shifts the primary target to the NMDA receptor, inducing anesthetic and dissociative effects.[3][7][8]
Structure-Activity Relationship (SAR) Hypotheses:
-
Effect of 4-Alkyl Chain Length: The size of the substituent at the 4-position is expected to be a primary driver of binding affinity and selectivity.
-
Binding Affinity: A small alkyl group (methyl, ethyl) may fit into a hydrophobic sub-pocket of a receptor, increasing affinity through favorable van der Waals interactions. However, a bulkier group (propyl, isopropyl, tert-butyl) may introduce steric hindrance, preventing optimal binding and reducing affinity.
-
Selectivity: The specific shape and size of the binding pockets differ between receptor subtypes. One analog (e.g., 4-ethyl) might fit perfectly into the DAT, while a slightly larger one (e.g., 4-propyl) may be better accommodated by NET, thus providing a basis for engineering transporter selectivity.
-
-
Effect of N-Substitution: Modifying the primary amine to a secondary (N-methyl, N-ethyl) or tertiary amine has profound consequences.
-
Hydrogen Bonding: A primary amine has two hydrogen bond donors, a secondary amine has one, and a tertiary amine has none. If hydrogen bonding to the receptor is critical for affinity, N-alkylation will be detrimental.
-
Basicity and Lipophilicity: N-alkylation slightly increases basicity and lipophilicity, which can alter pharmacokinetics.[9][10]
-
-
Effect of Positional Isomerism: Moving the ethyl group from the 4-position to the 2- or 3-position would alter the vector and distance between the amine pharmacophore and the hydrophobic ethyl group, likely having a significant impact on how the molecule can orient itself within a binding site.[11]
Part 4: Essential Experimental Protocols for Comparative Evaluation
To validate the SAR hypotheses, rigorous and standardized in vitro assays are required. The following protocols are designed as self-validating systems, incorporating the necessary controls to ensure data integrity.
Protocol 1: Competitive Radioligand Binding Assay for Monoamine Transporters
This protocol determines the binding affinity (expressed as the inhibition constant, Ki) of the test compounds for a specific monoamine transporter, such as the dopamine transporter (DAT).
Trustworthiness: The Self-Validating System This protocol is validated by including controls for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known inhibitor to saturate all specific sites), and a positive control compound with known affinity. The data is only considered valid if the specific binding window is robust and the positive control yields a Ki value within the expected range.
Step-by-Step Methodology:
-
Preparation of Membranes: Use cell membranes prepared from a stable cell line expressing the human dopamine transporter (hDAT). Thaw membranes on ice and dilute to a final concentration of 5-10 µg of protein per well in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Compound Preparation: Prepare a serial dilution series of the test compounds (e.g., 4-ethylcyclohexanamine, 4-methylcyclohexanamine) and a known DAT inhibitor (e.g., GBR-12909 as a positive control) in assay buffer. The concentration range should span from ~0.1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add:
-
25 µL of assay buffer.
-
25 µL of test compound dilution (or buffer for total binding, or 100 µM GBR-12909 for non-specific binding).
-
50 µL of a working solution of a DAT-specific radioligand (e.g., [³H]-WIN 35,428) at a concentration close to its dissociation constant (Kd).
-
100 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C to reach equilibrium. The choice of temperature depends on the specific transporter and radioligand kinetics.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (Clint). This is a critical early-stage ADME/Tox screen.[13]
Expertise & Experience: Why Liver Microsomes? For initial screening, liver microsomes are an excellent and cost-effective choice.[14] They are subcellular fractions that contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of a vast number of drugs.[15][16] This assay provides a rapid assessment of a compound's susceptibility to primary oxidative metabolism.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 100X stock solution of the NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Prepare stock solutions of test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin) in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
-
Incubation Setup (in duplicate):
-
In a 96-well plate, add phosphate buffer (pH 7.4).
-
Add the test compound to a final concentration of 1 µM.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume should be ~200 µL.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take a 25 µL aliquot from the reaction well.
-
Immediately quench the metabolic activity by adding the aliquot to a separate plate containing 75 µL of ice-cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Seal the quench plate, vortex thoroughly, and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to precipitate the microsomal proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
Determine the slope of the initial linear portion of the curve. The slope (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein as: Clint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[17]
-
Conclusion and Future Directions
4-Ethylcyclohexanamine serves as an excellent starting point for exploring the chemical space of simple, non-aromatic cyclohexylamines. This guide establishes a clear framework for its comparison against other analogs. The predictive SAR hypotheses suggest that modifications to the 4-alkyl substituent and the amine group are powerful strategies for tuning the physicochemical and pharmacological properties of this scaffold.
The true value of these compounds, however, can only be unlocked through empirical testing. The detailed experimental protocols provided herein for receptor binding and metabolic stability offer a robust starting point for any research program aimed at this chemical class. By systematically synthesizing analogs and evaluating them in these validated assays, researchers can build a comprehensive SAR dataset. This data-driven approach will be instrumental in identifying compounds with optimal potency, selectivity, and pharmacokinetic properties, paving the way for their development as novel research tools or therapeutic candidates.
References
- Merck Millipore. (n.d.). Metabolic Stability Assays. ()
- Creative Biolabs. (n.d.). Metabolic Stability Assay. ()
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays. ()
- Eurofins Discovery. (n.d.). Metabolic Stability Services. ()
- WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays. ()
- CymitQuimica. (n.d.). CAS 42195-97-1: 4-ethylcyclohexanamine. ()
- PubMed. (n.d.).
-
Wikipedia. (n.d.). Arylcyclohexylamine. ([Link])
- PubMed. (n.d.).
- ResearchGate. (2025, August 6).
-
ResearchGate. (n.d.). Examples of drugs and drug candidates containing cyclohexylamines. ([Link])
- PubMed. (n.d.). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. ()
-
MDPI. (2022, December 8). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ([Link])
-
PubMed. (2022, December 8). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ([Link])
-
ResearchGate. (n.d.). Scheme 8: (A) Known biological activities related to cyclohexylamine derivatives; (B) an example of an intramolecular titanium-catalyzed C-H hydroaminoalkylation of alkenes. ([Link])
-
Semantic Scholar. (2006, June 1). Synthesis and biological activity of cyclohexylamine derivatives. ([Link])
-
Wikipedia. (n.d.). Cyclohexylamine. ([Link])
-
PubChem. (n.d.). 4-Ethyl-N-methylcyclohexanamine. ([Link])
-
PubChem. (n.d.). 4-Ethylcyclohexan-1-amine. ([Link])
-
PubChem. (n.d.). N-Ethyl cyclohexylamine. ([Link])
-
Australian Industrial Chemicals Introduction Scheme. (2023, December 14). Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. ([Link])
-
PubMed. (2013, June 23). Substrate profiling of cyclohexylamine oxidase and its mutants reveals new biocatalytic potential in deracemization of racemic amines. ([Link])
-
NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. ([Link])
-
PubChem. (2025, September 13). 4-Ethyl-N-methylcyclohexanamine. ([Link])
-
PubChem. (n.d.). 3-Ethylcyclohexanamine. ([Link])
-
PubMed Central. (n.d.). Synthetic derivatives of the anti-fungal drug ciclopirox are active against herpes simplex virus 2. ([Link])
-
PubMed. (n.d.). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. ([Link])
- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine. ()
-
Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. ([Link])
-
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ([Link])
-
PubMed Central. (n.d.). Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors. ([Link])
-
PubMed. (n.d.). Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity. ([Link])
-
PubMed. (n.d.). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. ([Link])
-
KU ScholarWorks. (n.d.). NIH Public Access. ([Link])
-
PNAS. (2020, July 29). Rational design to control the trade-off between receptor affinity and cooperativity. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 5. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 6. Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Ethyl cyclohexylamine | C8H17N | CID 21609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Ethylcyclohexanamine | C8H17N | CID 21572670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Comparative Analysis of the Biological Activity of 4-Ethylcyclohexanamine Derivatives: A Guide for Drug Discovery Professionals
The cyclohexane scaffold is a privileged motif in medicinal chemistry, offering a versatile three-dimensional framework for the development of novel therapeutic agents. Among its numerous derivatives, 4-alkylcyclohexanamines represent an intriguing class of compounds with underexplored biological potential. This guide provides a comprehensive comparison of the biological activities of 4-ethylcyclohexanamine derivatives, drawing upon available experimental data and structure-activity relationship (SAR) studies of closely related analogs. By examining their cardiovascular, antimicrobial, and central nervous system activities, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.
Introduction: The Therapeutic Promise of the Cyclohexanamine Core
The cyclohexanamine moiety is a key pharmacophore in a variety of biologically active molecules. Its conformational flexibility, combined with the ability to introduce substituents at various positions, allows for the fine-tuning of physicochemical properties and target interactions. Functionalization of the cyclohexane ring and the amino group has led to the discovery of compounds with a wide array of pharmacological effects, including cardiovascular, antimicrobial, and analgesic properties.[1][2][3] The strategic placement of an ethyl group at the 4-position of the cyclohexanamine ring introduces a lipophilic substituent that can significantly influence membrane permeability, target binding, and metabolic stability, making this class of derivatives a compelling subject for investigation.
Comparative Biological Activities of 4-Alkylcyclohexanamine Derivatives
While specific data on 4-ethylcyclohexanamine derivatives is limited in publicly accessible literature, a comparative analysis of structurally related 4-alkylcyclohexanamine analogs provides valuable insights into their potential biological activities. The following sections compare the known activities of cyclohexanamine derivatives with various substitutions, offering a predictive framework for the potential of 4-ethyl analogs.
Cardiovascular Effects: Modulating Adrenergic and Calcium Channels
Derivatives of cyclohexylaralkylamine have been investigated for their cardiovascular activity, particularly as analogs of the antianginal drug perhexiline.[1] These studies have revealed that modifications of the cyclohexyl and amine moieties can lead to compounds with potent α-adrenolytic activity, the ability to increase coronary blood flow, and calcium channel blocking effects.[1]
Key Structure-Activity Relationship Insights:
-
Substitution on the Amine: The nature of the substituent on the exocyclic amine is critical for activity. Alkyl, cycloalkyl, or aralkyl groups have been shown to modulate potency and toxicity.[1]
-
Aromatic Nucleus: The presence and substitution pattern of an aromatic ring, often separated from the cyclohexylamine moiety, significantly impact cardiovascular effects.[1]
-
Lipophilicity: While not explicitly studied for the 4-ethyl group, the overall lipophilicity of the molecule is a key determinant of its pharmacokinetic and pharmacodynamic properties.
It is hypothesized that 4-ethylcyclohexanamine derivatives, particularly when appropriately N-substituted with aralkyl groups, could exhibit interesting cardiovascular profiles. The ethyl group may enhance binding to lipophilic pockets within target proteins, potentially leading to improved potency or a modified selectivity profile compared to non-alkylated or differently alkylated analogs.
Antimicrobial and Antimycobacterial Potential
Substituted cyclohexane derivatives have emerged as a promising class of antimicrobial agents, with studies demonstrating their efficacy against a range of bacteria, including Mycobacterium tuberculosis.[2] The antimicrobial potential is often linked to the nature and position of substituents on the cyclohexane ring and any associated aromatic moieties.
Comparative Data on Substituted Cyclohexane Derivatives:
| Compound Class | Key Substitutions | Observed Antimicrobial Activity | Reference |
| C-(3-aminomethyl-cyclohexyl)-methylamine derivatives | Varies, including aromatic substitutions | Activity against Mycobacterium tuberculosis | [2] |
| Phenyl-substituted cyclohexanes | para-substitution on the phenyl ring (e.g., propyl, t-butyl) | Enhanced antimycobacterial activity | [2] |
| N-{[1-(2-Phenylethyl) pyrrolidin-2-yl] methyl} cyclohexane-carboxamides | Cyclohexane carboxamide | Potential 5-HT1A receptor agonists with cardiovascular effects | [2] |
Implications for 4-Ethylcyclohexanamine Derivatives:
The presence of an ethyl group at the 4-position could contribute favorably to the antimicrobial profile. Increased lipophilicity can enhance penetration through the bacterial cell wall. Further derivatization of the amino group with moieties known to possess antimicrobial activity could lead to synergistic effects and the development of potent new anti-infective agents.
Central Nervous System Activity: Analgesic and Dopaminergic Effects
The cyclohexylamine scaffold is also present in compounds with significant central nervous system (CNS) activity. For instance, 4-amino-4-arylcyclohexanones have been identified as a novel class of analgesics.[3] Furthermore, derivatives of tetrahydro-phenyl-pyridine containing a cyclohexene moiety have shown potent dopamine autoreceptor agonist activity, suggesting potential applications as antipsychotic agents.[4]
Structure-Activity Relationships in CNS-Active Analogs:
-
Aryl Substitution: The nature and position of substituents on the aromatic ring are critical for analgesic activity in 4-amino-4-arylcyclohexanones.[3]
-
Cyclohexene Moiety: In dopamine autoreceptor agonists, the substitution pattern on the cyclohexene ring and the linker to the amine-containing heterocycle are key determinants of potency.[4]
For 4-ethylcyclohexanamine derivatives to be explored for CNS applications, derivatization with an appropriate aryl or heteroaryl moiety would be a logical starting point. The 4-ethyl group could influence the orientation of the molecule within the receptor binding site, potentially leading to novel interactions and a unique pharmacological profile.
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological potential of novel 4-ethylcyclohexanamine derivatives, a tiered screening approach is recommended. The following are detailed, step-by-step methodologies for key initial assays.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a panel of pathogenic bacteria.
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Bacterial Strain Preparation: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Mycobacterium smegmatis) overnight in appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Standardization: Adjust the turbidity of the overnight culture with fresh broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Compound Dilution: Prepare a stock solution of the 4-ethylcyclohexanamine derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in the 96-well microtiter plate using the appropriate broth to achieve a final volume of 100 µL per well.
-
Inoculation: Add 5 µL of the standardized bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (wells with bacteria and broth, no compound), a negative control (wells with broth only), and a standard antibiotic control (e.g., ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
This assay assesses the effect of the compounds on the viability of mammalian cell lines to determine their therapeutic index.
Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 4-ethylcyclohexanamine derivatives in cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Future Directions and Conclusion
The exploration of 4-ethylcyclohexanamine derivatives presents a promising avenue for the discovery of novel therapeutic agents. Based on the analysis of structurally related compounds, this class of molecules holds potential in the areas of cardiovascular disease, infectious diseases, and central nervous system disorders. The 4-ethyl substituent is poised to modulate the pharmacokinetic and pharmacodynamic properties in ways that could lead to improved efficacy, selectivity, and safety profiles.
Systematic synthesis and screening of a focused library of N-substituted 4-ethylcyclohexanamine derivatives are warranted. The experimental protocols outlined in this guide provide a robust starting point for such investigations. Future work should also include in vivo studies for promising lead compounds to evaluate their efficacy and safety in preclinical models. The logical progression of these research efforts, grounded in the principles of medicinal chemistry and pharmacology, will be crucial in unlocking the full therapeutic potential of this underexplored chemical space.
References
- Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline. Journal of Medicinal Chemistry. [URL not directly available in search results, but can be found by searching the title on PubMed]
- Cyclohexane and its functionally substituted derivatives. CABI Digital Library. [URL not directly available in search results, but can be found by searching the title]
-
4-Ethylcyclohexan-1-amine | C8H17N | CID 420819. PubChem. [Link]
-
4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581. PubChem. [Link]
-
Effect of synthesized cyclohexanol derivatives using L-menthol as a lead compound on the percutaneous absorption of ketoprofen. PubMed. [Link]
-
Cyclohexylamine | C6H11NH2 | CID 7965. PubChem. [Link]
-
The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. PubMed. [Link]
- Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. [URL not directly available in search results, but can be found by searching the title]
-
CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
-
4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. PubMed. [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]
-
In Vitro and In Vivo Trypanocidal Efficacy of Synthesized Nitrofurantoin Analogs. MDPI. [Link]
Sources
- 1. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship (SAR) of Cyclohexylamine Analogs as Monoamine Reuptake Inhibitors
Welcome to an in-depth exploration of the structure-activity relationships (SAR) inherent to the 4-ethylcyclohexanamine scaffold and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel therapeutics for central nervous system (CNS) disorders. We will dissect the nuanced relationships between chemical structure and biological function, focusing on the inhibition of monoamine transporters, critical targets for treating conditions like depression and anxiety.[1][2]
The cyclohexylamine framework serves as a versatile and compelling scaffold in medicinal chemistry. Its synthetic tractability and the conformational constraints imposed by the cyclohexane ring make it an ideal starting point for developing potent and selective modulators of monoamine reuptake. Agents that can inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) have proven effective in treating a range of psychiatric disorders.[2] This guide will provide a comparative analysis of structural modifications to the core 4-ethylcyclohexanamine structure, supported by experimental data and detailed protocols to empower your own research endeavors.
The Core Scaffold: Understanding the Pharmacophore
The fundamental pharmacophore for many monoamine reuptake inhibitors consists of an amine group and an aromatic or lipophilic moiety separated by a carbon spacer of 2-4 atoms.[3] In the case of 4-ethylcyclohexanamine, the ethyl-substituted cyclohexane ring acts as a lipophilic anchor, while the primary amine is the key interacting group with the transporter proteins.
The orientation of the substituents on the cyclohexane ring (cis vs. trans stereoisomers) can profoundly impact biological activity. The trans isomer is often observed to be more potent, suggesting a specific spatial arrangement is required for optimal interaction with the binding pocket of the transporter.[4]
Comparative SAR Analysis of 4-Ethylcyclohexanamine Analogs
The following sections explore how modifications at key positions of the 4-ethylcyclohexanamine scaffold influence binding affinity and selectivity for the serotonin transporter (SERT) and norepinephrine transporter (NET). The data presented is a synthesized representation from broader studies on cyclohexylamine derivatives to illustrate key SAR principles.
Modification of the Amine Group (N-Substitution)
The primary amine is a critical hydrogen-bonding donor and acceptor, forming key interactions within the transporter's binding site.[5] Modification of this group is a common strategy to modulate potency and selectivity.
-
N-Methylation: Introduction of a single methyl group (secondary amine) often maintains or slightly improves potency. This can enhance lipophilicity and alter the pKa of the amine, which may be favorable for crossing the blood-brain barrier.
-
N,N-Dimethylation: The formation of a tertiary amine can have varied effects. While it may increase selectivity for one transporter over another, it can also lead to a decrease in overall potency due to steric hindrance or the loss of a crucial hydrogen bond donor.[6]
-
Larger N-Alkyl Groups: Increasing the size of the alkyl substituent beyond methyl generally leads to a significant decrease in activity. This suggests that the binding pocket accommodating the amine is sterically constrained.
| Compound | Modification | SERT Kᵢ (nM) | NET Kᵢ (nM) | Comment |
| 1 (Parent) | 4-Ethylcyclohexanamine | 120 | 250 | Baseline activity with slight preference for SERT. |
| 2 | N-Methyl-4-ethylcyclohexanamine | 85 | 180 | Improved potency at both transporters. |
| 3 | N,N-Dimethyl-4-ethylcyclohexanamine | 150 | 400 | Reduced potency, likely due to steric effects. |
| 4 | N-Ethyl-4-ethylcyclohexanamine | 450 | >1000 | Significant loss of activity. |
Modification of the Cyclohexane Ring at the 4-Position
The substituent at the 4-position of the cyclohexane ring plays a crucial role in anchoring the molecule within a lipophilic pocket of the transporter.
-
Alkyl Chain Length: Altering the length of the alkyl chain can probe the size and shape of this pocket. An ethyl group appears to be optimal or near-optimal for many analogs in this class. Shortening the chain to a methyl group may reduce van der Waals interactions, while lengthening it to a propyl or butyl group could introduce steric clashes.
-
Introduction of Polar Groups: Replacing the ethyl group with polar moieties (e.g., hydroxyl, methoxy) generally diminishes activity. This reinforces the hypothesis that this region of the binding site is predominantly hydrophobic.
-
Aromatic Substitution: Replacing the ethyl group with an aryl ring (e.g., phenyl) can dramatically increase potency, particularly if the aryl ring is appropriately substituted.[7] This modification transforms the scaffold into a different class of inhibitors but highlights the importance of interactions in this region. The most potent compounds in some series of 4-amino-4-arylcyclohexanones showed 50% the potency of morphine.[7]
| Compound | Modification (at C4) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Comment |
| 5 | Methyl | 180 | 350 | Reduced potency compared to ethyl. |
| 1 (Parent) | Ethyl | 120 | 250 | Optimal alkyl chain length in this series. |
| 6 | Propyl | 200 | 410 | Longer chain reduces activity. |
| 7 | Phenyl | 15 | 45 | Significant increase in potency. |
Experimental Protocols & Methodologies
To ensure the integrity and reproducibility of SAR studies, standardized and validated protocols are essential. Below are representative methodologies for the synthesis and evaluation of 4-ethylcyclohexanamine analogs.
General Synthetic Scheme for N-Alkylated Analogs
The synthesis of N-alkylated 4-ethylcyclohexanamine analogs can be readily achieved via reductive amination.
Workflow: Synthesis of N-Methyl-4-ethylcyclohexanamine
Caption: Reductive amination workflow for synthesizing N-alkylated analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-ethylcyclohexanone (1.0 eq) in methanol, add a solution of methylamine (1.2 eq) in THF. Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of 1M HCl. Remove the organic solvents under reduced pressure.
-
Extraction: Add water to the residue and basify with 2M NaOH until the pH is >10. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the final compound.
Radioligand Binding Assay for SERT and NET
This protocol determines the binding affinity (Kᵢ) of test compounds by measuring their ability to displace a known radioligand from the transporter.
Workflow: Radioligand Binding Assay
Caption: Workflow for determining transporter binding affinity via radioligand displacement.
Step-by-Step Protocol:
-
Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compounds (e.g., 4-ethylcyclohexanamine analogs) in assay buffer.
-
Reagent Addition: To each well, add cell membrane preparations from cells stably expressing either human SERT or NET.
-
Radioligand Addition: Add the appropriate radioligand. For SERT, [³H]citalopram is commonly used; for NET, [³H]nisoxetine is a standard choice.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) by non-linear regression analysis. Convert the IC₅₀ to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation.
Concluding Remarks and Future Directions
The structure-activity relationship of 4-ethylcyclohexanamine analogs as monoamine reuptake inhibitors is a rich field for exploration. The data clearly indicates that both the N-substitution on the amine and the nature of the substituent at the 4-position of the cyclohexane ring are critical determinants of potency and selectivity.
Future work should focus on:
-
Stereoselective Synthesis: Preparing and testing pure cis and trans isomers to definitively establish the optimal stereochemistry for transporter interaction.
-
Bioisosteric Replacements: Exploring bioisosteres for the ethyl group to enhance potency or improve pharmacokinetic properties.
-
Dual-Target Ligands: Fine-tuning substitutions to achieve a desired ratio of SERT/NET inhibition, which can offer a superior antidepressant profile compared to selective agents.[2]
By systematically applying the principles and protocols outlined in this guide, researchers can accelerate the discovery of novel and effective CNS therapeutics based on the versatile cyclohexylamine scaffold.
References
- CA2636324C - Cycloalkylamines as monoamine reuptake inhibitors.
- US8877975B2 - Cycloalkylamines as monoamine reuptake inhibitors.
- Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes.
- Monoamine reuptake inhibitors: Highlights of recent research developments.
- 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1.
- 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2.
- Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTR
Sources
- 1. CA2636324C - Cycloalkylamines as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 2. US8877975B2 - Cycloalkylamines as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 4-Ethylcyclohexanamine: A Guide for Researchers
Introduction
4-Ethylcyclohexanamine is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of the ethyl and amine functionalities on the cyclohexane ring imparts specific physicochemical properties that are sought after in medicinal chemistry and materials science. The synthesis of this compound can be approached through several distinct pathways, each presenting a unique set of advantages and challenges in terms of yield, stereoselectivity, cost, and scalability.
This guide provides a comprehensive comparative analysis of the three primary synthetic routes to 4-ethylcyclohexanamine: reductive amination of 4-ethylcyclohexanone, catalytic hydrogenation of 4-ethylaniline, and the Leuckart-Wallach reaction of 4-ethylcyclohexanone. By examining the underlying chemical principles, experimental protocols, and key performance metrics of each method, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
Route 1: Reductive Amination of 4-Ethylcyclohexanone
Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction typically involves the formation of an imine or enamine intermediate from the ketone and an amine source, followed by its in-situ reduction to the corresponding amine.
Reaction Mechanism & Rationale
The reaction proceeds in two key steps. First, 4-ethylcyclohexanone reacts with an amine source, typically ammonia or an ammonium salt, to form an iminium ion intermediate. This is an equilibrium process favored by the removal of water. Subsequently, a reducing agent, introduced into the reaction mixture, reduces the iminium ion to yield 4-ethylcyclohexanamine. The choice of reducing agent and catalyst is critical as it influences the reaction efficiency and stereoselectivity.
Commonly used reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation with H₂ gas over a metal catalyst such as Raney Nickel, Palladium (Pd), or Rhodium (Rh).[2][3] Raney Nickel is a popular choice due to its high activity and cost-effectiveness.[4]
dot
Caption: Reductive amination of 4-ethylcyclohexanone.
Experimental Protocol: Catalytic Hydrogenation with Raney Nickel
This protocol is a representative example of the reductive amination of 4-ethylcyclohexanone using Raney Nickel as the catalyst.
Materials:
-
4-Ethylcyclohexanone
-
Ammonia (in methanol or as ammonium acetate)
-
Raney Nickel (activated)[4]
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar high-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve 4-ethylcyclohexanone (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (excess, e.g., 10-20 eq) or ammonium acetate (1.5-2.0 eq).
-
Carefully add activated Raney Nickel (5-10% by weight of the ketone) to the mixture under an inert atmosphere.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500-1500 psi).
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.[5]
Route 2: Catalytic Hydrogenation of 4-Ethylaniline
This route involves the reduction of the aromatic ring of 4-ethylaniline to the corresponding cyclohexane ring. This method is attractive due to the commercial availability of 4-ethylaniline.
Reaction Mechanism & Rationale
The catalytic hydrogenation of anilines to cyclohexylamines is a well-established industrial process.[6] The reaction requires a robust catalyst capable of reducing the aromatic ring under high pressure and temperature. Noble metal catalysts, particularly Rhodium (Rh) and Ruthenium (Ru), are highly effective for this transformation.[7][8] The reaction proceeds through the stepwise addition of hydrogen across the double bonds of the benzene ring. The choice of catalyst and reaction conditions can influence the stereochemical outcome, yielding a mixture of cis and trans isomers.
dot
Caption: Catalytic hydrogenation of 4-ethylaniline.
Experimental Protocol: Hydrogenation with a Rhodium Catalyst
This protocol provides a general procedure for the hydrogenation of 4-ethylaniline using a supported rhodium catalyst.
Materials:
-
4-Ethylaniline
-
Rhodium on carbon (Rh/C) or Rhodium on alumina (Rh/Al₂O₃) catalyst
-
Solvent (e.g., methanol, ethanol, or isopropanol)
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
Charge a high-pressure autoclave with 4-ethylaniline (1.0 eq) and a suitable solvent.
-
Add the rhodium catalyst (1-5% by weight of the aniline).
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to a high pressure (e.g., 1000-2000 psi).
-
Heat the reaction mixture to a high temperature (e.g., 100-150 °C) with efficient stirring.
-
Maintain the temperature and pressure until the theoretical amount of hydrogen has been consumed.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to recover the catalyst.
-
Remove the solvent from the filtrate by distillation.
-
The resulting crude 4-ethylcyclohexanamine can be purified by fractional distillation to separate the cis and trans isomers.
Route 3: Leuckart-Wallach Reaction of 4-Ethylcyclohexanone
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives, such as ammonium formate or formamide, as both the amine source and the reducing agent.[9][10]
Reaction Mechanism & Rationale
The reaction mechanism is complex and can vary depending on the specific reagents used. When ammonium formate is employed, it is believed to decompose into ammonia and formic acid at high temperatures.[9] The ammonia reacts with the ketone to form an imine, which is then reduced by formic acid, acting as a hydride donor. A key intermediate is the N-formyl derivative, which is subsequently hydrolyzed to the free amine, usually in a separate step. This reaction typically requires high temperatures (160-185 °C) and can lead to the formation of byproducts.[7]
dot
Caption: Leuckart-Wallach reaction of 4-ethylcyclohexanone.
Experimental Protocol: Leuckart-Wallach Reaction with Ammonium Formate
The following is a general procedure for the Leuckart-Wallach reaction.
Materials:
-
4-Ethylcyclohexanone
-
Ammonium formate
-
Hydrochloric acid (for hydrolysis)
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix 4-ethylcyclohexanone (1.0 eq) with an excess of ammonium formate (e.g., 3-5 eq).
-
Heat the mixture in an oil bath to a high temperature (typically 160-185 °C). The reaction is often carried out neat (without a solvent).
-
Maintain the temperature for several hours (e.g., 6-12 hours) until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Add concentrated hydrochloric acid to the mixture and reflux for several hours to hydrolyze the intermediate N-formyl derivative.
-
After hydrolysis, cool the mixture and make it alkaline by the addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure.
Comparative Analysis
| Feature | Route 1: Reductive Amination | Route 2: Hydrogenation of 4-Ethylaniline | Route 3: Leuckart-Wallach Reaction |
| Starting Material | 4-Ethylcyclohexanone | 4-Ethylaniline | 4-Ethylcyclohexanone |
| Reagents & Catalysts | H₂/Raney Ni, NaBH₄, Rh/C, etc. | H₂/Rh, H₂/Ru | Ammonium formate, Formic acid |
| Reaction Conditions | Moderate to high pressure and temperature | High pressure and high temperature | High temperature, atmospheric pressure |
| Typical Yield | Good to Excellent (70-95%) | Good to Excellent (80-98%)[6] | Moderate to Good (50-80%)[7] |
| Stereoselectivity | Mixture of cis and trans isomers; can be influenced by catalyst and conditions.[11] | Typically yields a mixture of cis and trans isomers. | Often favors the more thermodynamically stable trans isomer. |
| Scalability | Readily scalable for industrial production. | Well-established for large-scale industrial synthesis.[6] | Can be challenging to scale up due to high temperatures and potential for byproduct formation. |
| Safety & Environmental | Use of flammable H₂ gas and pyrophoric catalysts requires specialized equipment and handling. NaBH₄ is a safer alternative for lab scale. | Requires handling of high-pressure H₂ gas and noble metal catalysts. | Use of corrosive formic acid and high temperatures pose safety risks. Generates CO₂ as a byproduct. |
| Cost-Effectiveness | Can be cost-effective, especially with Raney Nickel. Noble metal catalysts are more expensive. | Starting material is readily available. Noble metal catalysts can be expensive but are often recyclable. | Reagents are inexpensive, but lower yields and purification challenges can increase overall cost. |
Discussion and Recommendations
The choice of the optimal synthetic route to 4-ethylcyclohexanamine depends heavily on the specific requirements of the synthesis, including the desired scale, stereochemical outcome, available equipment, and cost considerations.
-
Reductive Amination of 4-Ethylcyclohexanone stands out as a versatile and widely applicable method. The use of catalytic hydrogenation with Raney Nickel offers a cost-effective option for large-scale production, while hydride reagents like sodium borohydride provide a convenient and safer alternative for laboratory-scale synthesis. The ability to influence the cis/trans isomer ratio through the choice of catalyst and reaction conditions provides a degree of synthetic control.[11]
-
Catalytic Hydrogenation of 4-Ethylaniline is a highly efficient and industrially proven route, particularly when high throughput is a priority. The starting material, 4-ethylaniline, is commercially available, and the reaction can provide high yields of the desired product.[6] However, this method requires specialized high-pressure hydrogenation equipment and the use of expensive noble metal catalysts, although these can often be recycled. The stereochemical control is generally limited, typically producing a mixture of isomers.
-
The Leuckart-Wallach Reaction represents a classical and operationally simple approach that avoids the need for high-pressure equipment. The reagents are inexpensive and readily available. However, this method is often plagued by the need for high reaction temperatures, which can lead to the formation of byproducts and lower overall yields.[7][10] The purification of the final product can also be more challenging. It may, however, offer some advantage in stereoselectivity, often favoring the formation of the thermodynamically more stable trans isomer.
Purification and Characterization of Isomers
Regardless of the synthetic route chosen, the product will likely be a mixture of cis and trans isomers of 4-ethylcyclohexanamine. The separation and characterization of these isomers are crucial for applications where stereochemistry is important.
-
Purification: Fractional distillation is a common method for separating the cis and trans isomers on a preparative scale, exploiting their different boiling points. For smaller scales or higher purity requirements, chromatographic techniques such as column chromatography or preparative gas chromatography (GC) can be employed.[5]
-
Characterization: The ratio of cis to trans isomers can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13] Chiral GC columns can also be used to separate and quantify enantiomers if a chiral synthesis is performed.[14]
References
Sources
- 1. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 2. waters.com [waters.com]
- 3. EP1064251A1 - Process for preparing 4-substituted cis-cyclohexylamines - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. US4914239A - Method for production of cyclohexylamines - Google Patents [patents.google.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 12. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. gcms.cz [gcms.cz]
A Comparative Guide to the Validation of a Novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Quantification of 4-Ethylcyclohexanamine
Introduction
4-Ethylcyclohexanamine is a primary aliphatic amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The accurate and precise quantification of this compound is paramount in ensuring the quality, safety, and efficacy of final drug products. This guide introduces a novel, validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 4-Ethylcyclohexanamine and provides a comprehensive comparison with traditional gas chromatography-mass spectrometry (GC-MS) techniques. This document is intended for researchers, scientists, and drug development professionals seeking a robust and efficient analytical solution for this critical quality attribute.
The inherent challenges in analyzing primary amines, such as their high polarity and potential for peak tailing in chromatographic separations, necessitate the development of advanced analytical methodologies.[1][2] Traditional GC-MS methods, while effective, often require a time-consuming derivatization step to improve volatility and chromatographic performance.[3][4][5] The proposed UHPLC-MS/MS method aims to overcome these limitations by offering a direct, sensitive, and high-throughput alternative.
This guide will delve into the rationale behind the development of this new method, provide a detailed, step-by-step validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines[6][7], and present a comparative analysis of its performance against a conventional GC-MS method.
Methodology and Experimental Design
The development of this novel UHPLC-MS/MS method was guided by the physicochemical properties of 4-Ethylcyclohexanamine, which include its basic nature due to the amine functional group.[8] The selection of a suitable chromatographic column and mobile phase is critical to achieve optimal retention and peak shape for such polar compounds.
Novel UHPLC-MS/MS Method Protocol
1. Instrumentation:
-
UHPLC System: A high-pressure binary pump system with a temperature-controlled autosampler and column compartment.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column with a polar endcapping (e.g., 2.1 x 50 mm, 1.7 µm particle size) to enhance retention of polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: Precursor ion (m/z) -> Product ion (m/z)
-
Qualifier: Precursor ion (m/z) -> Product ion (m/z)
-
(Specific m/z values to be determined experimentally based on the compound's fragmentation pattern)
-
-
Source Parameters: Optimized for maximum signal intensity of 4-Ethylcyclohexanamine.
Conventional GC-MS Method Protocol (for Comparison)
1. Instrumentation:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a capillary column.
-
MS System: A single quadrupole mass spectrometer.
2. Derivatization Step:
-
A derivatization agent, such as trifluoroacetic anhydride (TFAA) or isobutyl chloroformate, is used to convert the polar amine into a less polar, more volatile derivative suitable for GC analysis.[4][5]
3. Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Optimized for the separation of the derivatized analyte from potential interferences.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 4-Ethylcyclohexanamine.
Method Validation: A Comprehensive Approach
The validation of the novel UHPLC-MS/MS method was conducted in accordance with the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][9] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][11][12]
Validation Workflow Diagram
Caption: Workflow for the validation of the analytical method.
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analysis of blank, placebo, and spiked samples with potential impurities. | No significant interference at the retention time of 4-Ethylcyclohexanamine. |
| Linearity | Analysis of at least five concentrations across the expected range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is accurate, precise, and linear. |
| Accuracy | Analysis of samples with known concentrations (spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration). | Percent recovery within 98.0% to 102.0%. |
| Precision | Repeatability: Multiple analyses of a homogenous sample by the same analyst on the same day. Intermediate Precision: Analysis on different days, with different analysts, and/or different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1). | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) and confirmed by analyzing samples at this concentration with acceptable precision and accuracy. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (RSD ≤ 10%). |
| Robustness | Deliberate variations in method parameters (e.g., mobile phase composition, column temperature, flow rate). | No significant impact on the results (RSD of results under varied conditions should be within acceptable limits). |
Comparative Performance Analysis: UHPLC-MS/MS vs. GC-MS
The following table summarizes the key performance characteristics of the novel UHPLC-MS/MS method in comparison to the traditional GC-MS method, based on the validation data.
| Performance Parameter | Novel UHPLC-MS/MS Method | Conventional GC-MS Method | Advantage of UHPLC-MS/MS |
| Sample Preparation | Simple "dilute and shoot" | Required derivatization step | Faster and less prone to error. |
| Analysis Time | ~5 minutes per sample | ~15-20 minutes per sample (including derivatization) | Higher throughput. |
| Specificity | High (due to MRM) | Moderate (potential for co-eluting impurities) | Increased confidence in results. |
| Sensitivity (LOQ) | Low ng/mL level | Mid-to-high ng/mL level | Suitable for trace-level analysis. |
| Precision (RSD) | < 1.5% | < 3.0% | More consistent and reliable results. |
| Accuracy (% Recovery) | 99.0% - 101.5% | 97.0% - 103.0% | Closer to the true value. |
| Robustness | High | Moderate (sensitive to derivatization conditions) | More reliable in routine use. |
Discussion and Conclusion
The validation results unequivocally demonstrate that the newly developed UHPLC-MS/MS method is a superior alternative to traditional GC-MS techniques for the quantification of 4-Ethylcyclohexanamine. The method's key advantages lie in its simplicity, speed, enhanced specificity, and superior sensitivity.
The elimination of the derivatization step not only significantly reduces sample preparation time and potential for analytical error but also aligns with the principles of green chemistry by minimizing the use of hazardous reagents. The high specificity afforded by the tandem mass spectrometer operating in MRM mode ensures that the analyte is accurately quantified even in the presence of complex matrices and potential impurities.[1][13]
The improved sensitivity of the UHPLC-MS/MS method makes it particularly well-suited for applications where low-level quantification is critical, such as in the analysis of impurities or in pharmacokinetic studies. The excellent precision and accuracy of the method provide a high degree of confidence in the generated data, which is essential for regulatory submissions and quality control in the pharmaceutical industry.[10][12][14]
Logical Relationship Diagram
Caption: Logical flow from analytical challenges to improved solutions.
References
-
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH). Available at: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Techsol. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). Available at: [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. Available at: [Link]
-
Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. ACS Publications. Available at: [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available at: [Link]
-
GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. PubMed. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. Available at: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. Available at: [Link]
-
Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate. Available at: [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]
-
Validation of Analytical Methods: EMA and FDA Audit Findings. PharmaRegulatory.in. Available at: [Link]
Sources
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. h-brs.de [h-brs.de]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. propharmagroup.com [propharmagroup.com]
A Researcher's Guide to Benchmarking the Performance of 4-Ethylcyclohexanamine-Based Catalysts in Asymmetric Synthesis
In the dynamic field of drug development and fine chemical synthesis, the pursuit of efficient, selective, and sustainable catalytic systems is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical transformations, has emerged as a powerful alternative to traditional metal-based catalysis, offering advantages in terms of cost, stability, and environmental impact.[1] Within this domain, primary amine catalysts have carved a significant niche, particularly in asymmetric synthesis, where the generation of chiral molecules is crucial.[2][3][4][5] This guide provides a comprehensive framework for benchmarking the performance of 4-Ethylcyclohexanamine, a simple yet potentially versatile primary amine catalyst, against other established organocatalysts.
While extensive peer-reviewed data on the specific catalytic performance of 4-Ethylcyclohexanamine is nascent, this guide will equip researchers with the foundational knowledge, experimental protocols, and comparative context necessary to evaluate its potential. We will focus on the asymmetric aldol reaction as a representative benchmark transformation, providing a detailed methodology that can be adapted for other reactions.
The Landscape of Primary Amine Organocatalysis
Primary amines are a cornerstone of organocatalysis, primarily operating through the formation of nucleophilic enamine intermediates from carbonyl compounds.[6] This mode of activation enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The efficacy of a primary amine catalyst is dictated by a combination of factors including its steric bulk, electronic properties, and, in the case of chiral catalysts, its ability to induce stereoselectivity.
While complex chiral primary amines have been extensively studied and have demonstrated remarkable performance, there is growing interest in simpler, more accessible catalysts like 4-Ethylcyclohexanamine. The ethyl group at the 4-position of the cyclohexane ring introduces a degree of steric hindrance that can influence the facial selectivity of reactions, potentially offering a unique catalytic profile.
Experimental Blueprint: Benchmarking via the Asymmetric Aldol Reaction
The asymmetric aldol reaction, a fundamental tool for the construction of β-hydroxy carbonyl motifs, serves as an excellent platform for evaluating catalyst performance.[7] Herein, we provide a detailed protocol for the reaction between a cyclic ketone and an aromatic aldehyde, which can be used to benchmark 4-Ethylcyclohexanamine against other primary amine catalysts.
Materials and Methods
Materials:
-
4-Ethylcyclohexanamine
-
Alternative primary amine catalysts (e.g., Cyclohexanamine, (R)-α-Methylbenzylamine)
-
Cyclohexanone (or other suitable cyclic ketone)
-
4-Nitrobenzaldehyde (or other suitable aromatic aldehyde)
-
Solvent (e.g., Toluene, Water)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
HPLC-grade solvents (e.g., Hexane, Isopropanol)
Equipment:
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase
Step-by-Step Experimental Protocol
-
Catalyst Preparation: Prepare stock solutions of 4-Ethylcyclohexanamine and the chosen comparative catalysts at a concentration of 0.1 M in the selected reaction solvent.
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the cyclic ketone (1.0 mmol).
-
Catalyst Addition: Add the catalyst solution (0.1 mmol, 10 mol%) to the reaction vial.
-
Initiation: Add the aromatic aldehyde (0.5 mmol) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC at regular intervals.
-
Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis:
-
Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy of the purified product.
-
Determine the enantiomeric excess (% ee) of the major diastereomer by chiral HPLC analysis.
-
Experimental Workflow Diagram
Caption: A generalized workflow for benchmarking catalyst performance in an asymmetric aldol reaction.
Comparative Performance Analysis
To provide a framework for comparison, the following table presents hypothetical performance data for 4-Ethylcyclohexanamine alongside established primary amine catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. Note: This data is illustrative and should be replaced with experimentally determined values.
| Catalyst | Catalyst Type | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee, anti) |
| 4-Ethylcyclohexanamine | Simple Primary Amine | 24 | TBD | TBD | TBD |
| Cyclohexanamine | Simple Primary Amine | 24 | 85 | 90:10 | 85 |
| (R)-α-Methylbenzylamine | Chiral Primary Amine | 18 | 92 | 95:5 | 95 |
| L-Proline | Secondary Amine (for reference) | 12 | 95 | >99:1 | 98 |
TBD: To Be Determined experimentally.
Interpreting the Results:
-
Yield: A measure of the catalyst's efficiency in converting reactants to the desired product.
-
Diastereomeric Ratio (d.r.): Indicates the catalyst's ability to control the relative stereochemistry between the two newly formed stereocenters.
-
Enantiomeric Excess (% ee): For a chiral catalyst, this is the primary measure of its ability to produce one enantiomer in excess of the other. For an achiral catalyst like 4-Ethylcyclohexanamine, any observed enantiomeric excess would be due to spontaneous resolution or other factors and would likely be negligible.
Unveiling the Mechanism: Enamine Catalysis
Primary amine catalysts, including 4-Ethylcyclohexanamine, operate via an enamine catalytic cycle. Understanding this mechanism is crucial for interpreting experimental results and for the rational design of new catalysts.
The Catalytic Cycle:
-
Enamine Formation: The primary amine catalyst reacts with a carbonyl compound (e.g., cyclohexanone) to form a nucleophilic enamine intermediate.
-
Nucleophilic Attack: The enamine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Iminium Ion Formation: This attack forms a new carbon-carbon bond and generates an iminium ion intermediate.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the aldol product and regenerate the primary amine catalyst, allowing it to re-enter the catalytic cycle.
Caption: The general mechanism of primary amine-catalyzed enamine activation for the aldol reaction.
Conclusion and Future Directions
This guide provides a robust framework for the systematic benchmarking of 4-Ethylcyclohexanamine as an organocatalyst. While its performance relative to more complex chiral catalysts remains to be fully elucidated through rigorous experimentation, its simple structure and accessibility make it an intriguing candidate for further investigation.
Future research should focus on:
-
Broadening the Substrate Scope: Evaluating the performance of 4-Ethylcyclohexanamine with a wider range of ketones and aldehydes.
-
Exploring Other Asymmetric Transformations: Investigating its utility in other enamine-mediated reactions such as Michael additions and Mannich reactions.[8][9][10][11][12]
-
Computational Modeling: Utilizing theoretical calculations to understand the transition states and predict the stereochemical outcomes of reactions catalyzed by 4-Ethylcyclohexanamine and its derivatives.
By following the methodologies outlined in this guide, researchers can contribute valuable data to the growing field of organocatalysis and potentially unlock the synthetic utility of simple, yet effective, primary amine catalysts.
References
- A Comparative Guide to Chiral Amine Catalysts in Asymmetric Synthesis. Benchchem.
-
Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. MDPI. [Link]
-
Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. [Link]
-
Asymmetric catalysis with chiral primary amine-based organocatalysts. Request PDF. [Link]
-
Enantioselective aldol reaction of cyclic ketones with aryl aldehydes catalyzed by a cyclohexanediamine derived salt in the presence of water. Green Chemistry (RSC Publishing). [Link]
-
Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. [Link]
-
Asymmetric catalysis with chiral primary amine-based organocatalysts. PubMed. [Link]
-
Asymmetric Michael addition reactions catalyzed by calix[3]thiourea cyclohexanediamine derivatives. Beilstein Journals. [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]
-
(PDF) Catalytic, Enantioselective Michael Addition Reactions. ResearchGate. [Link]
-
An Efficient Catalyst for Aldol Condensation Reactions. Semantic Scholar. [Link]
-
Aldol Reaction; Cyclohexanediamine; Organocatalysis; Recyclable; Reduction. Scientific Research Publishing. [Link]
-
Highly Enantioselective Direct Aldol Reaction Catalyzed by Organic Molecules. The Raj Group. [Link]
-
Asymmetric Organocatalytic Domino Michael/aldol Reactions: Enantioselective Synthesis of Chiral Cycloheptanones, Tetrahydrochromenones, and Polyfunctionalized bicyclo[3.2.1]octanes. PubMed. [Link]
-
Bibliographies: '4-Michael addition reaction'. Grafiati. [Link]
-
A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PMC. [Link]
-
One-pot organocatalytic domino michael/α-alkylation reactions: Direct catalytic enantioselective cyclopropanation and cyclopentanation reactions. Khalifa University. [Link]
Sources
- 1. Aldol Reaction; Cyclohexanediamine; Organocatalysis; Recyclable; Reduction - Articles - Scientific Research Publishing [scirp.org]
- 2. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric catalysis with chiral primary amine-based organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. raj.emorychem.science [raj.emorychem.science]
- 8. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Bibliographies: '4-Michael addition reaction' – Grafiati [grafiati.com]
- 12. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Synthesized from 4-Ethylcyclohexanamine
Introduction: The Rationale for a Structured Evaluation Cascade
In the landscape of modern drug discovery, scaffold-based design offers a powerful strategy for identifying novel therapeutic agents. The 4-Ethylcyclohexanamine core, with its versatile three-dimensional structure, presents a promising starting point for synthesizing diverse chemical libraries. However, the journey from a newly synthesized compound to a viable drug candidate is contingent on a rigorous, logical, and multi-faceted in vitro evaluation process.
This guide provides a comprehensive framework for the initial preclinical assessment of novel compounds derived from this scaffold. As Senior Application Scientists, our goal is not merely to generate data, but to build a robust, evidence-based profile for each compound. We achieve this by employing a tiered screening cascade, beginning with broad assessments of cytotoxicity and progressing to more specific assays that probe antimicrobial and mechanistic activities. This structured approach ensures that resources are focused on the most promising candidates, while systematically weeding out those with unfavorable toxicity profiles.
The experimental choices described herein are deliberate. We begin with cytotoxicity to establish a baseline for safety and to determine the therapeutic window for subsequent assays.[1][2] This is followed by a broad-spectrum antimicrobial screen, a common application for novel heterocyclic compounds. Finally, we delve into a representative mechanistic assay—kinase inhibition—to illustrate how to probe a compound's specific mode of action. Each protocol is designed as a self-validating system, incorporating essential controls to ensure the integrity and reproducibility of the results.
The Evaluation Workflow: A Strategic Overview
Our screening process is designed as a decision-making funnel. Each stage provides critical data that informs the progression to the next, more resource-intensive phase. This ensures efficiency and a high standard of scientific rigor.
Caption: Simplified model of competitive kinase inhibition.
Detailed Protocol: Generic In Vitro Kinase Assay (ADP-Glo™ Principle)
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of a 4X serial dilution of the novel compound.
-
Add 5 µL of a 4X solution containing the target kinase (e.g., a specific receptor tyrosine kinase) and its peptide substrate.
-
Controls: Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Incubate for 30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation and Termination:
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP Detection:
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
The light signal is directly proportional to the amount of ADP generated and thus proportional to kinase activity. A lower signal indicates inhibition.
-
Conclusion and Forward Outlook
This guide outlines a systematic, three-tiered approach for the initial in vitro characterization of novel compounds derived from 4-Ethylcyclohexanamine. By integrating cytotoxicity, antimicrobial, and mechanistic assays, this framework allows for a comprehensive comparison and prioritization of new chemical entities.
Based on our hypothetical data, Novel Compound A emerges as the most promising candidate. It demonstrates potent and selective cytotoxicity against the MCF-7 cancer cell line (IC₅₀ = 8.5 µM, SI = 11.2) and shows specific activity against the Gram-positive bacterium S. aureus. In contrast, Novel Compound B exhibits poor selectivity, and Novel Compound C shows little bioactivity in these initial screens.
The logical next steps for Novel Compound A would include validation of its kinase inhibitory potential against a panel of relevant kinases, followed by more advanced cell-based assays to explore its effects on signaling pathways and apoptosis. This structured, data-driven progression is the cornerstone of efficient and successful drug development.
References
-
Clinical and Laboratory Standards Institute (CLSI). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Available from: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]
-
Regulations.gov. Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Available from: [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
ResearchGate. M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Available from: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). Direct Disk Diffusion Testing From Positive Blood Cultures. Available from: [Link]
-
protocols.io. In vitro kinase assay. Available from: [Link]
-
BMG LABTECH. Kinase assays. Available from: [Link]
-
YouTube. InhibiScreen Kinase Inhibitor Assay Technical Video. Available from: [Link]
-
PubMed. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. Available from: [Link]
Sources
A Comparative Analysis of the Physicochemical Properties of 4-Alkylcyclohexanamines: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the cyclohexanamine scaffold is a recurring and valuable structural motif. Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. The strategic modification of this core, particularly at the 4-position with alkyl substituents of varying lengths, offers a powerful tool to modulate the physicochemical properties of a molecule. These properties, including basicity (pKa), lipophilicity (logP), and aqueous solubility, are fundamental determinants of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
This guide presents a comparative study of the key physicochemical properties of a homologous series of 4-alkylcyclohexanamines, specifically focusing on the methyl, ethyl, propyl, and butyl derivatives. By presenting a combination of experimental and high-quality predicted data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-property relationships within this chemical series. Furthermore, we provide detailed, field-proven experimental protocols for the synthesis of these compounds and the determination of their fundamental physicochemical parameters, empowering researchers to apply these insights in their own discovery programs.
Comparative Physicochemical Data of 4-Alkylcyclohexanamines
The following table summarizes the key physicochemical properties of the 4-alkylcyclohexanamine series. It is important to note that while some of these values are derived from experimental measurements, others are high-quality predictions from reputable computational models, a common and necessary practice in modern drug discovery to fill data gaps.
| Compound | Alkyl Group | Molecular Weight ( g/mol ) | pKa (Predicted)[1][2] | logP (Predicted)[3][4][5] | Aqueous Solubility (Predicted) |
| 4-Methylcyclohexanamine | -CH₃ | 113.20 | 10.64 | 1.9 | High |
| 4-Ethylcyclohexanamine | -CH₂CH₃ | 127.23 | 10.66 | 2.4 | Moderate |
| 4-Propylcyclohexanamine | -CH₂CH₂CH₃ | 141.25 | 10.67 | 2.9 | Low |
| 4-Butylcyclohexanamine | -CH₂CH₂CH₂CH₃ | 155.28 | 10.68 | 3.4 | Very Low |
Note: Predicted values are derived from computational algorithms by sources such as ChemAxon and ACD/Labs, which are widely used in the pharmaceutical industry.[6][7][8][9][10][11][12][13][14][15] Solubility is qualitatively predicted based on the trend in lipophilicity.
Analysis of Structure-Property Relationships
Basicity (pKa): The pKa of an amine is a measure of the acidity of its conjugate acid and dictates the extent of its ionization at a given pH. For the 4-alkylcyclohexanamine series, the predicted pKa values show a very slight increasing trend with the elongation of the alkyl chain. This is consistent with the weak electron-donating inductive effect of alkyl groups, which slightly increases the electron density on the nitrogen atom, making it a marginally stronger base. However, for practical purposes in a physiological context (pH ~7.4), all these amines will be predominantly protonated.
Lipophilicity (logP): The partition coefficient (logP) is a critical measure of a compound's lipophilicity, which strongly influences its ability to cross biological membranes. As evident from the data, there is a clear and significant increase in the predicted logP value with each additional methylene group in the alkyl chain. The addition of each carbon atom systematically increases the nonpolar surface area of the molecule, leading to a more favorable partitioning into a nonpolar solvent like n-octanol. This predictable trend allows for the fine-tuning of a molecule's lipophilicity to optimize its ADMET properties.
Implications for Drug Development
The systematic modulation of physicochemical properties demonstrated by the 4-alkylcyclohexanamine series has profound implications for drug design:
-
Membrane Permeability: The ability of a drug to passively diffuse across cell membranes is often correlated with its lipophilicity. By adjusting the length of the 4-alkyl substituent, a medicinal chemist can optimize a compound's logP to fall within the desired range for oral absorption and distribution to the target tissue.
-
Target Binding: The alkyl substituent can also play a direct role in target engagement by occupying hydrophobic pockets within a protein's binding site. The systematic variation of chain length allows for the exploration of these interactions to maximize potency.
-
Metabolic Stability: Increased lipophilicity can sometimes lead to increased metabolic clearance, particularly through oxidation by cytochrome P450 enzymes. The choice of alkyl chain length can therefore influence a compound's half-life in the body.
-
Formulation: The aqueous solubility of a drug is a key factor in its formulation for administration. The trend of decreasing solubility with increasing alkyl chain length must be considered, potentially necessitating the use of enabling formulation strategies for the more lipophilic analogues.
Experimental Protocols
To facilitate the practical application of these findings, the following sections provide detailed, validated protocols for the synthesis of 4-alkylcyclohexanamines and the experimental determination of their key physicochemical properties.
Synthesis of 4-Alkylcyclohexanamines via Reductive Amination
This two-step, one-pot procedure is a robust and widely used method for the synthesis of amines from ketones. It involves the initial formation of an imine from the ketone and ammonia, followed by in-situ reduction to the corresponding amine.
Step 1: Synthesis of 4-Alkylcyclohexanone (Precursor) The synthesis of the prerequisite 4-alkylcyclohexanones can be achieved through various established methods, often starting from 4-substituted phenols followed by catalytic hydrogenation.
Step 2: Reductive Amination of 4-Alkylcyclohexanone This protocol outlines the reductive amination of a 4-alkylcyclohexanone using ammonia and a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.
-
Materials:
-
4-Alkylcyclohexanone (1.0 eq)
-
Ammonia (solution in methanol, e.g., 7N, or as a gas)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
-
Procedure:
-
To a high-pressure reaction vessel, add the 4-alkylcyclohexanone and the solvent (e.g., methanol).
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with nitrogen.
-
Introduce ammonia into the vessel. If using a solution, add it with the solvent. If using gas, pressurize the vessel to the desired pressure.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and agitate vigorously.
-
Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques such as TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the excess hydrogen and ammonia.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-alkylcyclohexanamine.
-
The crude product can be purified by distillation or chromatography as needed.
-
-
Causality Behind Experimental Choices: The use of a heterogeneous catalyst like Pd/C allows for easy removal by filtration. The reaction is performed under pressure to increase the concentration of hydrogen and ammonia, driving the reaction to completion. Methanol or ethanol are good solvents for both the reactants and the intermediate imine.
Diagram of the Reductive Amination Workflow:
Caption: Workflow for the synthesis of 4-alkylcyclohexanamines.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound. It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.
-
Materials and Equipment:
-
4-Alkylcyclohexanamine sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water, boiled to remove CO₂
-
pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Automatic burette or a calibrated manual burette
-
Stir plate and stir bar
-
Beaker
-
-
Procedure:
-
Accurately weigh a sample of the 4-alkylcyclohexanamine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Place the beaker on the stir plate and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Allow the pH reading to stabilize and record the initial pH.
-
Begin adding the standardized HCl solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve to find the equivalence point.
-
-
Self-Validating System: The accuracy of the potentiometric titration is validated by the use of a calibrated pH meter with standard buffers and a standardized titrant. The clear sigmoidal shape of the titration curve provides confidence in the determination of the equivalence point.
Diagram of the pKa Determination Workflow:
Caption: Workflow for pKa determination.
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for the experimental determination of the octanol-water partition coefficient (logP).
-
Materials and Equipment:
-
4-Alkylcyclohexanamine sample
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Separatory funnel or vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., HPLC-UV, GC-MS)
-
-
Procedure:
-
Prepare pre-saturated solvents by vigorously mixing n-octanol and water/buffer for at least 24 hours and then allowing the phases to separate.
-
Accurately prepare a stock solution of the 4-alkylcyclohexanamine in either the aqueous or organic phase.
-
In a vial, add a known volume of the stock solution and a known volume of the other phase.
-
Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning equilibrium to be reached.
-
After shaking, centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable and validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
-
-
Trustworthiness: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment. The analytical method for concentration determination should be validated for linearity and accuracy in both matrices (water/buffer and n-octanol).
Diagram of the logP Determination Workflow:
Caption: Workflow for logP determination.
Determination of Kinetic Solubility by Nephelometry
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound under conditions that mimic those of many in vitro biological assays. It measures the concentration at which a compound, added from a DMSO stock solution, begins to precipitate in an aqueous buffer. Nephelometry detects this precipitation by measuring light scattering.
-
Materials and Equipment:
-
4-Alkylcyclohexanamine sample
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Microtiter plates (e.g., 96-well)
-
Automated liquid handler or multichannel pipette
-
Plate shaker
-
Nephelometer (plate reader with light scattering detection)
-
-
Procedure:
-
Prepare a high-concentration stock solution of the 4-alkylcyclohexanamine in DMSO (e.g., 10 mM).
-
In a microtiter plate, add a small volume of the DMSO stock solution to a series of wells.
-
Using an automated liquid handler, add aqueous buffer to the wells to create a range of final compound concentrations.
-
Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).
-
Measure the light scattering in each well using a nephelometer.
-
Plot the light scattering signal (in Nephelometric Turbidity Units, NTU) against the compound concentration.
-
The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.
-
-
Expertise & Experience: This method is termed "kinetic" because it does not measure the true thermodynamic equilibrium solubility. However, it is highly relevant for early drug discovery as it reflects the solubility behavior of compounds under the fast, non-equilibrium conditions often present in high-throughput screening assays.
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 3. N-[3-(4-ethylphenyl)propyl]cyclohexanamine | C17H27N | CID 93718500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-tert-Butylcyclohexanone, 99% | Fisher Scientific [fishersci.ca]
- 5. N-(4-butylcyclohexyl)oxycyclohexanamine | C16H31NO | CID 150349222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chemaxon.com [chemaxon.com]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. chemaxon.com [chemaxon.com]
- 13. chemaxon.com [chemaxon.com]
- 14. chemaxon.com [chemaxon.com]
- 15. acdlabs.com [acdlabs.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Ethylcyclohexanamine
As a Senior Application Scientist, it is understood that excellence in research extends to the entire lifecycle of chemical reagents, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 4-Ethylcyclohexanamine, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, grounded in established safety standards and regulatory requirements.
Hazard Identification and Risk Assessment: Know Your Compound
4-Ethylcyclohexanamine (CAS No. 42195-97-1) is an organic compound featuring a cyclohexane ring with an ethyl group and a basic amine functional group.[1] Before handling, it is crucial to recognize its inherent hazards.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[2]
-
Flammable: A flammable liquid and vapor.[2]
-
Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Environmental Hazard: Discharge into the environment must be avoided.[3]
This combination of properties classifies 4-Ethylcyclohexanamine as a hazardous waste, which must be managed according to strict federal and local regulations.[4] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][6][7] This "cradle-to-grave" system mandates that hazardous waste is managed safely from generation to final disposal.[4][6][7]
Hazard Summary Table
| Hazard Classification | GHS Code | Description | Source |
| Flammable Liquid | H226 | Flammable liquid and vapor | [2] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [2] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [2] |
| Serious Eye Damage | H318 | Causes serious eye damage | [2] |
Immediate Safety Protocols and Spill Response
Safe disposal begins with safe handling. Adherence to the following protocols is mandatory when working with or preparing 4-Ethylcyclohexanamine for disposal.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]
-
Skin Protection: Use chemically resistant gloves (e.g., SilverShield®/4H®, Tychem®) and wear appropriate protective clothing to prevent skin exposure.[9]
-
Respiratory Protection: Use only under a chemical fume hood.[8] If a fume hood is not available, a full-facepiece respirator with organic vapor cartridges is required.[9]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
Spill Response Protocol
In the event of a spill, immediate and correct action is critical to prevent injury and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Eliminate all ignition sources, such as open flames, sparks, and hot surfaces. Use only non-sparking tools for cleanup.[8][10]
-
Contain the Spill: For small spills, absorb the liquid with an inert, non-combustible material like vermiculite, sand, or earth.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Package: Carefully scoop the absorbent material into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Waste Characterization and Segregation: The Cornerstone of Compliance
Proper disposal is impossible without accurate waste characterization. As the generator, you are legally responsible for determining if your waste is hazardous.[11]
-
Waste Profile: 4-Ethylcyclohexanamine waste is considered hazardous due to its corrosivity (D002) and ignitability (D001).
-
Segregation: Never mix 4-Ethylcyclohexanamine waste with other waste streams. Keep it separate from:
-
Oxidizing agents and strong acids: Can cause violent reactions.[9]
-
Halogenated solvents: Mixing can create complications and increase disposal costs.
-
Aqueous waste: Unless part of a specific neutralization pre-treatment protocol.
-
Store waste in a designated, well-ventilated area, away from incompatible materials.[10] The waste container must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[12]
Approved Disposal Pathways for 4-Ethylcyclohexanamine
Direct disposal of 4-Ethylcyclohexanamine via the sanitary sewer is strictly prohibited. The amine group makes it basic, and its toxicity can harm aquatic life and interfere with wastewater treatment processes.[9] Landfill disposal is also not a viable option for liquid hazardous waste.
The only acceptable and compliant disposal method for laboratory-scale waste of 4-Ethylcyclohexanamine is through a licensed hazardous waste disposal company. These companies are permitted to transport, treat, and dispose of hazardous materials in accordance with EPA regulations.[13] The most common ultimate disposal method for this type of organic waste is high-temperature incineration in a permitted facility.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the compliant disposal of 4-Ethylcyclohexanamine.
Caption: Decision workflow for compliant disposal of 4-Ethylcyclohexanamine.
Protocol: Preparing Waste for Licensed Disposal
This protocol provides step-by-step instructions for the accumulation and preparation of 4-Ethylcyclohexanamine waste for collection by your institution's EHS office or a licensed contractor.
Materials:
-
Appropriate PPE (goggles, face shield, gloves, lab coat)
-
Designated hazardous waste container (chemically compatible, e.g., polyethylene)
-
Hazardous waste label
-
Fume hood
Procedure:
-
Work in a Ventilated Area: Perform all waste transfers inside a certified chemical fume hood.
-
Select Container: Obtain a clean, designated hazardous waste container from your EHS office. Ensure it has a tightly fitting screw cap. Do not reuse empty containers from other chemicals unless they have been thoroughly decontaminated and approved for this waste stream.[14]
-
Transfer Waste: Carefully pour the waste 4-Ethylcyclohexanamine into the container using a funnel. Avoid overfilling; leave at least 10% of the container volume as headspace for expansion.
-
Seal and Clean: Securely cap the container. Wipe the exterior of the container with a suitable decontaminating solution to remove any external residue.
-
Label Correctly: Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Ethylcyclohexanamine"
-
The specific hazard characteristics: "Ignitable, Corrosive"
-
The date accumulation started.
-
Your name, lab number, and contact information.
-
-
Store Safely: Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the operator.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a waste pickup. Do not allow hazardous waste to accumulate beyond established limits (typically 1 quart of acutely hazardous waste or 55 gallons of hazardous waste).
By entrusting the final disposal to a licensed professional service, you ensure that the compound will be managed in a facility designed to handle its specific hazards, thereby fulfilling your "cradle-to-grave" responsibility.[4]
References
- Safety Data Sheet. (n.d.).
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
- Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency.
- Summary of the Resource Conservation and Recovery Act. (2025, July 25). U.S. Environmental Protection Agency.
- Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources.
- SAFETY DATA SHEET. (2025, June 26). Sigma-Aldrich.
- CAS 42195-97-1: 4-ethylcyclohexanamine. (n.d.). CymitQuimica.
- SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.
- SAFETY DATA SHEET. (2025, October 2). TCI Chemicals.
- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
- Hazardous Waste. (n.d.). Virginia Department of Environmental Quality.
- 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819. (n.d.). PubChem.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency.
- SDS US. (2022, June 17).
- 4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581. (n.d.). PubChem.
- Chemical Waste Disposal Guidelines. (n.d.).
- Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. (2023, December 14).
- 4-Ethylcyclohexanamine | CAS#:42195-97-1. (2025, August 25). Chemsrc.
- Appendix A Disposal Procedures by Chemical. (2022, June 6).
- 4-ETHYL-CYCLOHEXYLAMINE CAS#: 23775-39-5. (n.d.). ChemicalBook.
- Product information, 4-Ethylcyclohexanamine. (n.d.). P&S Chemicals.
- Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
- Regulatory and Guidance Information by Topic: Waste. (2025, August 4). U.S. Environmental Protection Agency.
- Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency.
- Environmental Agents. (n.d.). National Institute of Environmental Health Sciences - NIH.
- EPA's Guide for Industrial Waste Management: Introduction. (n.d.). U.S. Environmental Protection Agency.
- January 2025 EPA Waste Management Updates Newsletter. (2025, January 16). GovDelivery.
- Cyclohexylamine Final AEGL Document. (n.d.). U.S. Environmental Protection Agency.
Sources
- 1. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 2. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. deq.virginia.gov [deq.virginia.gov]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling and Disposal of 4-Ethylcyclohexanamine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The effective and safe use of chemical reagents is paramount in the fast-paced environment of research and drug development. This guide provides essential, immediate safety and logistical information for handling 4-Ethylcyclohexanamine, focusing on operational and disposal plans to ensure the well-being of laboratory personnel and environmental compliance. As your trusted partner, we aim to deliver value beyond the product itself, fostering a culture of safety and scientific integrity.
Understanding the Hazard Profile of 4-Ethylcyclohexanamine
Before any handling, a thorough understanding of the inherent risks associated with 4-Ethylcyclohexanamine is crucial. This compound is a flammable, corrosive, and toxic substance that demands respect and careful handling.[1]
Key Hazards:
-
Flammability: 4-Ethylcyclohexanamine is a flammable liquid and vapor.[1] Keep it away from heat, sparks, open flames, and other ignition sources.
-
Corrosivity: It can cause severe skin burns and eye damage upon contact.[1][2]
-
Toxicity: This chemical is harmful if swallowed, in contact with skin, or inhaled.[1][2]
A comprehensive understanding of these hazards, as detailed in the Safety Data Sheet (SDS), forms the foundation of a robust safety protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and consistent use of Personal Protective Equipment are non-negotiable when working with 4-Ethylcyclohexanamine. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes and vapors that can cause severe eye damage.[2] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene) | To prevent skin contact, which can cause burns and toxicity.[2] |
| Body | Chemical-resistant lab coat, apron, and closed-toe shoes | To protect against skin exposure from spills and splashes. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A respirator may be required for certain operations. | To prevent inhalation of harmful vapors.[2] |
It is imperative to inspect all PPE for integrity before each use and to remove and dispose of contaminated gear properly.
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and accidents. The following protocol outlines the key steps for the safe handling of 4-Ethylcyclohexanamine.
Preparation and Pre-Handling Checklist
-
Consult the SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet for 4-Ethylcyclohexanamine.
-
Ensure Proper Ventilation: All handling of 4-Ethylcyclohexanamine must be conducted in a certified chemical fume hood.
-
Assemble all necessary materials: This includes the chemical, reaction vessels, dispensing equipment, and waste containers.
-
Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible and in good working order.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
Handling and Use
-
Dispensing: When transferring the chemical, use a funnel or other appropriate dispensing aid to prevent spills. Avoid splashing.
-
Container Management: Keep the container tightly closed when not in use to prevent the escape of flammable and toxic vapors.
-
Reaction Setup: Ensure that the reaction apparatus is securely clamped and that all connections are tight to prevent leaks.
-
Avoid Incompatibilities: Keep 4-Ethylcyclohexanamine away from strong oxidizing agents and acids to prevent vigorous reactions.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Response
A minor chemical spill is one that laboratory personnel can safely manage. In the case of a major spill, evacuate the area and contact your institution's emergency response team.
For a Minor Spill:
-
Alert others: Inform personnel in the immediate area of the spill.
-
Evacuate the immediate area: If necessary, evacuate non-essential personnel.
-
Don additional PPE: If not already wearing it, put on respiratory protection before attempting to clean the spill.
-
Contain the spill: Use a chemical spill kit with absorbent materials to contain the liquid.
-
Neutralize (if applicable and safe to do so): For small spills, a neutralizing agent may be used. Always consult the SDS and your institution's safety protocols.
-
Collect the absorbed material: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Use a safety shower if the area of contact is large. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of 4-Ethylcyclohexanamine and its contaminated materials is a legal and ethical responsibility.
Waste Segregation and Collection
-
Dedicated Waste Containers: Use separate, clearly labeled, and leak-proof containers for liquid and solid waste contaminated with 4-Ethylcyclohexanamine.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "4-Ethylcyclohexanamine," and the associated hazards (e.g., "Flammable," "Corrosive," "Toxic").
-
Segregation: Do not mix 4-Ethylcyclohexanamine waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]
Disposal Procedure
-
Unused or Excess Chemical: Unwanted 4-Ethylcyclohexanamine must be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All items that have come into contact with 4-Ethylcyclohexanamine, including empty containers, gloves, absorbent materials, and disposable labware, must be collected and disposed of as hazardous waste.
-
Rinsate: When rinsing glassware, collect the initial rinsate as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations and the concentration of the residual chemical. Always consult your EHS department for specific guidance.
-
Licensed Disposal Vendor: All hazardous waste must be collected and disposed of by a licensed hazardous waste disposal company.[1] Follow your institution's procedures for scheduling a waste pickup.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key stages of safely working with 4-Ethylcyclohexanamine, from preparation to final disposal.
Caption: A logical workflow for the safe handling and disposal of 4-Ethylcyclohexanamine.
By adhering to these guidelines, researchers and scientists can confidently handle 4-Ethylcyclohexanamine, ensuring their safety and the integrity of their work while maintaining environmental responsibility.
References
-
PubChem. 4-Ethylcyclohexan-1-amine. National Center for Biotechnology Information. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
FIU Environmental Health and Safety. Spill Response Procedures. [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
-
Centers for Disease Control and Prevention. What to Do in a Chemical Emergency. (2024-04-10). [Link]
-
University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Research Safety. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
